2-Methoxy-4-phenylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBGXZBRNVIYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560470 | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53698-46-7 | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine
CAS Number: 53698-46-7
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 4-position. This unique arrangement of functional groups makes it a compound of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The methoxy group, a common substituent in drug molecules, can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in crucial binding interactions.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, drawing upon established chemical principles and data from closely related analogues to offer a thorough technical resource.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the peer-reviewed literature, its fundamental properties can be reliably predicted and are listed below. It is important for researchers to experimentally verify these properties for their specific samples.
| Property | Value | Source |
| CAS Number | 53698-46-7 | [2][3] |
| Molecular Formula | C₁₂H₁₁NO | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2-methoxy-4-phenyl-pyridine | [2] |
| Appearance | Predicted to be a solid or liquid at room temperature | |
| Purity | Commercially available up to 98% | [2] |
| InChI Key | JQBGXZBRNVIYRH-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. The most logical and widely applicable methods involve modern cross-coupling reactions.
Predicted Synthetic Routes
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound, leveraging palladium-catalyzed cross-coupling reactions.
Caption: Retrosynthetic analysis of this compound.
Route A , involving a nucleophilic aromatic substitution of a methoxide for a halide on a 4-phenylpyridine scaffold, is generally less favorable due to the electronic nature of the pyridine ring.
Route B represents a more robust and versatile approach. This involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling, between a 4-halo-2-methoxypyridine and a suitable phenylating agent.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Proposed)
The following is a proposed, detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.[4][5][6]
Reaction Scheme:
Materials:
-
4-Bromo-2-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-methoxypyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Proposed workflow for the Suzuki-Miyaura synthesis.
Reactivity Insights
The reactivity of this compound is dictated by the electronic properties of its constituent parts. The pyridine nitrogen is a site of basicity and can be protonated or coordinated to metal centers. The methoxy group at the 2-position is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution, though such reactions are generally challenging on pyridines. The phenyl group at the 4-position can undergo typical electrophilic aromatic substitution reactions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy group.
-
Phenyl Protons: A multiplet in the range of 7.2-7.6 ppm.
-
Pyridine Protons: Signals for the protons at the 3, 5, and 6 positions of the pyridine ring, likely appearing as doublets and singlets (or narrow doublets) between 6.8 and 8.5 ppm.
-
Methoxy Protons: A sharp singlet integrating to three protons, expected around 3.9-4.1 ppm.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule.
-
Aromatic Carbons: Signals for the phenyl and pyridine carbons will appear in the aromatic region (approximately 110-160 ppm). The carbon bearing the methoxy group is expected to be significantly downfield.
-
Methoxy Carbon: A distinct signal for the methoxy carbon is anticipated in the range of 55-60 ppm.[11]
Mass Spectrometry
Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15) or a methoxy radical (M-31).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
Applications in Drug Discovery and Development
Phenylpyridine derivatives are a significant class of compounds in medicinal chemistry, with applications in various therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[7][12][13]
Potential as Kinase Inhibitors
Many kinase inhibitors incorporate a pyridine core, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The this compound scaffold could serve as a foundation for the development of novel inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.
Anti-inflammatory and Anticancer Potential
Derivatives of phenylpyridine have been investigated as anti-inflammatory agents through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[7] Additionally, the phenylpyridine motif is present in compounds designed to inhibit tubulin polymerization, a validated anticancer strategy.[7] The specific substitution pattern of this compound may offer a unique pharmacological profile in these contexts.
Agrochemical Research
Pyridine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[14] The biological activity of this compound in this sector remains an unexplored but potentially fruitful area of research.
Safety and Handling
Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 53698-46-7) is a chemical entity with considerable potential for applications in drug discovery and materials science, owing to its combination of the pharmacologically significant pyridine ring and the property-modulating methoxy group. While specific experimental data for this compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into the biological activities and material properties of this compound is warranted and is anticipated to unveil novel applications.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 53698-46-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine – Oriental Journal of Chemistry [orientjchem.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]
- 14. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]
- 15. Negishi_coupling [chemeurope.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
2-Methoxy-4-phenylpyridine chemical structure and IUPAC name
An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine
Introduction
This compound is a heterocyclic aromatic compound belonging to the substituted pyridine family. This class of molecules is a cornerstone in organic chemistry and holds significant importance in the fields of medicinal chemistry, materials science, and catalysis.[1] The structure of this compound, which combines a pyridine ring, a phenyl substituent, and a methoxy group, imparts a unique combination of electronic and steric properties. The pyridine scaffold is a well-established "privileged structure" in drug design, known for its ability to form key interactions with biological targets and improve aqueous solubility.[2] Furthermore, the methoxy group is a crucial substituent frequently incorporated by medicinal chemists to enhance ligand-target binding, modulate physicochemical characteristics, and optimize pharmacokinetic (ADME) profiles.[3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is defined by the specific arrangement of its constituent atoms, which dictates its reactivity and function.
IUPAC Name: this compound
Chemical Structure:
Caption: 2D representation of the this compound molecule.
The structure features a pyridine ring where the nitrogen atom is at position 1. A methoxy group (-OCH₃) is attached at the C2 position, and a phenyl group (-C₆H₅) is attached at the C4 position. This specific substitution pattern is critical to its chemical behavior. The electron-donating methoxy group at the C2 position influences the electron density of the pyridine ring, particularly affecting the basicity of the nitrogen atom and the reactivity of the ring towards electrophilic or nucleophilic attack. The phenyl group at the C4 position adds steric bulk and provides a site for potential further functionalization.
Physicochemical Properties
The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its fundamental identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 53698-46-7 | [4] |
| Molecular Formula | C₁₂H₁₁NO | [5] |
| Molecular Weight | 185.22 g/mol | [5] |
| XLogP3 (Computed) | 2.8 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Note: Most properties listed are computed, as is common for specialized research chemicals, and should be used as a guideline. Experimental verification is recommended.
Synthesis and Manufacturing
The creation of substituted pyridines is a central task in synthetic organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, making it an ideal choice for synthesizing this compound.[6] This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.
Conceptual Synthetic Protocol: Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved by the palladium-catalyzed cross-coupling of 4-bromo-2-methoxypyridine with phenylboronic acid .
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its high efficiency and tolerance of various functional groups. The palladium complex undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[6]
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the water helps to dissolve the inorganic base.
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 4-bromo-2-methoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add the base (e.g., Na₂CO₃, 2.0 eq.) followed by the solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Reaction Execution: Stir the mixture and heat to a temperature of 80-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Applications in Research and Development
The this compound scaffold is a versatile building block for creating more complex molecules with potential applications in pharmacology and materials science.
Role in Drug Discovery
The phenylpyridine motif is present in numerous biologically active compounds, including antiviral and anticancer agents.[2][7] The strategic placement of the methoxy group further enhances its utility.
-
Modulation of Physicochemical Properties: The methoxy group can improve a molecule's metabolic stability and membrane permeability. It is considered a non-lipophilic substituent when attached to an aromatic ring, which allows for potency improvements without the negative consequences of increased lipophilicity.[8]
-
Ligand-Target Interactions: As a hydrogen bond acceptor, the oxygen atom of the methoxy group can form crucial interactions within the binding pocket of a target protein, thereby increasing the affinity and selectivity of a drug candidate.[9]
-
Scaffold for Library Synthesis: this compound serves as an excellent starting point for library synthesis. The pyridine nitrogen can be quaternized or oxidized, the phenyl ring can be further substituted, and the methoxy group can be demethylated to a hydroxyl group, providing multiple points for diversification to explore structure-activity relationships (SAR).
Potential in Materials Science
Phenylpyridine derivatives are renowned for their use as ligands in organometallic complexes, particularly for applications in organic light-emitting diodes (OLEDs).[10] Iridium(III) complexes containing cyclometalated phenylpyridine ligands are highly phosphorescent and are used as emitters in state-of-the-art OLED displays. While this compound itself is not a classic cyclometalating ligand, its derivatives could be designed for such purposes, with the methoxy group serving to tune the electronic properties and, consequently, the emission color and efficiency of the final complex.
Conceptual Application Diagram
Caption: this compound as a core scaffold for developing diverse functional molecules.
Safety and Handling
Based on data for the isomeric compound 4-Methoxy-2-phenylpyridine, which is likely to have a similar hazard profile, this class of chemicals should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its unique structure, combining the privileged pyridine scaffold with the modulating effects of a methoxy group, makes it an attractive starting point for the synthesis of novel, high-value molecules. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allow for its efficient and reliable preparation. As the demand for novel therapeutic agents and advanced functional materials continues to grow, the utility of well-designed heterocyclic scaffolds like this compound will undoubtedly increase, paving the way for future innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
A Comprehensive Methodological Guide to Determining the Solubility of 2-Methoxy-4-phenylpyridine in Common Organic Solvents
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-4-phenylpyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields—particularly in drug discovery and formulation—is its solubility. Poor solubility can impede reliable in-vitro testing, lead to low bioavailability, and present significant challenges during formulation and process chemistry.[1][2] This guide provides a comprehensive framework for the systematic determination of both thermodynamic and kinetic solubility of this compound. Rather than presenting pre-existing data, this document serves as a detailed methodological whitepaper, empowering researchers to generate high-quality, reproducible solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, provide validated, step-by-step experimental protocols, and outline robust data analysis and visualization techniques.
Introduction to this compound and the Imperative of Solubility
Compound Profile
This compound is a pyridine derivative featuring a methoxy group at the 2-position and a phenyl group at the 4-position. Its structural attributes suggest a molecule with moderate polarity, possessing both a hydrogen bond acceptor (the pyridine nitrogen and methoxy oxygen) and aromatic regions, which dictates its interaction with various solvents.
-
IUPAC Name: 4-methoxy-2-phenylpyridine[3]
-
Molecular Formula: C₁₂H₁₁NO[3]
-
Molecular Weight: 185.22 g/mol [3]
-
Structure:
The Critical Role of Solubility in Pharmaceutical Development
Solubility is a critical determinant of a compound's developability.[4] In the context of drug development, understanding the solubility of an Active Pharmaceutical Ingredient (API) like this compound is paramount for several reasons:
-
Bioavailability: For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption. Low aqueous solubility is a primary reason for poor oral bioavailability.[1][5]
-
Formulation Development: Solubility data in various excipients and solvent systems is essential for creating stable and effective dosage forms, whether they be oral solids, injectables, or topical preparations.[4]
-
Process Chemistry: During synthesis and purification, solubility in different organic solvents dictates the choice of reaction media, crystallization conditions, and purification strategies.[6]
-
In Vitro Screening: Inaccurate or unreliable results in biological assays can often be traced back to poor compound solubility in the assay buffer, leading to precipitation and artificially low activity measurements.[2]
Theoretical Foundations: Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved, solid compound.[7][8] This value is critical for formulation and biopharmaceutical classification. The "shake-flask" method is the gold-standard for its determination.[7]
-
Kinetic Solubility: This measurement is determined by dissolving the compound in an organic solvent (typically DMSO) first, and then adding this stock solution to an aqueous buffer.[1][9] Kinetic solubility is the concentration at which the compound precipitates out of the supersaturated solution.[7] It is a high-throughput method widely used in early drug discovery for rapid assessment, though it often overestimates the true thermodynamic solubility.[2][7]
The choice between measuring thermodynamic or kinetic solubility depends on the stage of development. Early discovery often relies on the speed of kinetic assays, while lead optimization and pre-formulation stages demand the accuracy of thermodynamic measurements.[1][8]
Experimental Protocols for Solubility Determination
This section provides detailed, self-validating protocols for determining the solubility of this compound. The choice of organic solvents for testing should span a range of polarities, from non-polar (e.g., Hexane, Toluene) to polar aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar protic (e.g., Ethanol, Methanol).
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility and is considered the most accurate approach.[7][8]
Causality: The core principle is to allow the system to reach a state of thermodynamic equilibrium. By adding an excess of the solid compound to the solvent and agitating it for an extended period (typically 24 hours), we ensure that the solvent is fully saturated and the measured concentration represents the true solubility limit under those conditions.[8]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial. The key is to ensure an excess of solid will remain undissolved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C) and agitate for 24 hours. The extended time is crucial to ensure equilibrium is reached.[1][8]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sample Collection: Carefully collect an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.
-
Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter compatible with the organic solvent. This step is vital to prevent overestimation of solubility.[1][10]
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A standard calibration curve must be prepared for accurate quantification.[10]
Protocol for Kinetic Solubility (High-Throughput Method)
This protocol is designed for rapid screening and is common in early drug discovery.[2][9]
Causality: This method mimics the scenario in many high-throughput screening (HTS) assays where a compound is introduced from a DMSO stock solution into an aqueous or buffered environment. The resulting measurement reflects the compound's propensity to precipitate from a supersaturated state, which is kinetically driven.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[9]
-
Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.
-
Solvent Addition: Add the test solvent (e.g., 198 µL of an organic solvent or buffer) to each well to achieve the desired final concentration and a low final DMSO concentration (e.g., 1%).[2]
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[1][11]
-
Precipitate Detection: The amount of precipitation can be measured directly using nephelometry (light scattering) or by analyzing the concentration of the dissolved compound.[1][11]
-
Sample Processing (for concentration analysis): Use a solubility filter plate (e.g., Millipore MultiScreen®) to separate the precipitated solid from the dissolved compound.[2]
-
Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis plate reader or LC-MS/MS, and compare it against a calibration curve.[1][11]
Data Presentation and Analysis
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The results are typically expressed in units of µg/mL or mM.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility Type | Solubility (µg/mL) | Solubility (mM) |
| Hexane | 1.9 | Thermodynamic | Experimental Value | Calculated Value |
| Toluene | 2.4 | Thermodynamic | Experimental Value | Calculated Value |
| Dichloromethane | 9.1 | Thermodynamic | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.0 | Thermodynamic | Experimental Value | Calculated Value |
| Acetone | 21 | Thermodynamic | Experimental Value | Calculated Value |
| Ethanol | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Methanol | 33 | Thermodynamic | Experimental Value | Calculated Value |
| DMSO | 47 | Thermodynamic | Experimental Value | Calculated Value |
| Water | 80 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 7.4) | ~80 | Kinetic | Experimental Value | Calculated Value |
Visualization of Experimental Workflows
Visual workflows provide a clear, at-a-glance understanding of the experimental processes. The following diagrams were created using Graphviz (DOT language) to illustrate the protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
The solubility of this compound is a foundational parameter that influences its application from early-stage research to final product formulation. This guide has provided the necessary theoretical background and detailed, actionable protocols for researchers to determine this critical property. By rigorously applying the shake-flask method for thermodynamic solubility and the high-throughput precipitation method for kinetic solubility, scientists can generate the reliable data needed to make informed decisions, mitigate risks associated with poor solubility, and accelerate the development timeline of promising new chemical entities.
References
- 1. enamine.net [enamine.net]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Photophysical Properties of Novel 2-Methoxy-4-phenylpyridine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and photophysical properties of novel 2-methoxy-4-phenylpyridine derivatives. These compounds represent a versatile class of fluorophores with tunable electronic and optical characteristics, making them highly valuable for a range of applications, including the development of organic light-emitting diodes (OLEDs), liquid crystalline materials, and advanced bioimaging probes.[1][2][3][4] This document details the underlying photophysical principles, presents robust experimental protocols for their characterization, and explores the structure-property relationships that govern their performance. By synthesizing field-proven insights with rigorous scientific data, this guide serves as an essential resource for professionals seeking to harness the potential of these promising pyridine-based luminogens.
Introduction: The Versatility of the Pyridine Scaffold
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous applications in pharmaceuticals, materials science, and chemical sensing. The strategic functionalization of the pyridine ring allows for the precise tuning of its electronic and optical properties. The this compound core, in particular, establishes a "push-pull" electronic system. The methoxy group (-OCH₃) at the 2-position acts as an electron-donating group (the "push"), while the electron-deficient pyridine ring serves as an electron-accepting moiety (the "pull"). This intrinsic electronic asymmetry is the foundation for the rich photophysical behaviors exhibited by these derivatives, including pronounced solvatochromism and high fluorescence quantum yields.[1][2]
The interaction of light with these molecules initiates a cascade of photophysical events that dictate their absorption and emission profiles. The process begins with the absorption of a photon, which promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The molecule then relaxes to the ground state through various pathways, including the emission of a photon as fluorescence. Understanding and controlling these pathways is critical for designing molecules with specific, desired optical properties.
Synthetic Strategy and Molecular Design
The rational design of this compound derivatives hinges on a versatile and efficient synthetic pathway. A common and effective approach involves a multi-step synthesis starting from readily available precursors.[2] The general workflow allows for significant structural diversity, enabling the introduction of various substituents on the phenyl ring and the pyridine core to modulate the resulting photophysical properties.
Caption: General synthetic workflow for this compound derivatives.
This synthetic flexibility is paramount. By introducing electron-donating or electron-withdrawing groups at the para-position of the 4-phenyl ring, for instance, one can systematically shift the HOMO and LUMO energy levels, thereby tuning the absorption and emission wavelengths.[2]
Core Photophysical Phenomena and Characterization
UV-Visible Absorption
The absorption of ultraviolet or visible light marks the initial interaction between the molecule and a photon, leading to an electronic transition from the ground state (S₀) to an excited singlet state (S₁). The wavelength of maximum absorption (λabs) is dictated by the energy gap between these states. In this compound derivatives, this is typically an intramolecular charge-transfer (ICT) transition, where electron density shifts from the electron-rich methoxy-phenyl portion to the electron-deficient pyridine core.
The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is another critical parameter. High ε values are desirable for applications requiring efficient light harvesting, such as in fluorescent probes.
Fluorescence Emission
Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This emitted light, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the peak absorption and peak emission wavelengths is termed the Stokes Shift . A large Stokes shift is often advantageous, particularly in bioimaging, as it minimizes self-absorption and improves the signal-to-noise ratio.
The efficiency of this emission process is quantified by the fluorescence quantum yield (ΦF) , defined as the ratio of photons emitted to photons absorbed.[5] A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant de-excitation pathway, resulting in a brighter fluorophore.
Solvatochromism: Probing the Molecular Environment
Solvatochromism is the phenomenon where a substance's color, and thus its absorption or emission spectrum, changes with the polarity of the solvent.[6][7] The push-pull nature of this compound derivatives makes them particularly sensitive to their local environment.[8]
Upon excitation, the ICT state becomes significantly more polar than the ground state. In polar solvents, the solvent dipoles rearrange to stabilize this polar excited state more than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum as solvent polarity increases.[8] This property is invaluable for developing sensors that can report on the polarity of their microenvironment, such as within a cell membrane or a polymer matrix.
Quantitative Data Summary
The photophysical properties of these derivatives are highly tunable. The following table summarizes representative data for a hypothetical series of this compound derivatives to illustrate the impact of substitution on the 4-phenyl ring.
| Substituent (R) | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF |
| -H | Toluene | 320 | 25,000 | 380 | 60 | 0.65 |
| -H | Acetonitrile | 325 | 26,000 | 415 | 90 | 0.50 |
| -N(CH₃)₂ | Toluene | 350 | 35,000 | 430 | 80 | 0.85 |
| -N(CH₃)₂ | Acetonitrile | 360 | 36,500 | 505 | 145 | 0.70 |
| -CN | Toluene | 315 | 28,000 | 370 | 55 | 0.40 |
| -CN | Acetonitrile | 318 | 29,000 | 390 | 72 | 0.32 |
Note: This data is representative and intended for illustrative purposes.
Caption: Structure-property relationships in this compound derivatives.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.
Protocol 1: General Synthesis of a this compound Derivative
-
Objective: To synthesize a representative this compound derivative via a multi-step reaction.
-
Causality: This protocol follows a well-established route for pyridine synthesis, ensuring high yields and purity.[2] The use of a base catalyst (NaOMe) promotes the initial cyclization, and a subsequent methylation step using an alkyl halide installs the key methoxy group.
-
Materials: Substituted chalcone (1 eq.), malononitrile (1.1 eq.), sodium methoxide (NaOMe, 2.5 eq.), anhydrous methanol (MeOH), methyl iodide (CH₃I, 1.5 eq.), potassium carbonate (K₂CO₃), acetone, standard laboratory glassware.
-
Procedure:
-
Cyclization: Dissolve the substituted chalcone and malononitrile in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add sodium methoxide portion-wise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute HCl. The precipitated solid (the pyridone intermediate) is collected by filtration, washed with cold water, and dried.
-
Methylation: Suspend the dried pyridone intermediate and potassium carbonate in acetone.
-
Add methyl iodide and reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
-
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
-
Objective: To determine the fluorescence quantum yield (ΦF) of a sample relative to a known standard.[10]
-
Causality: The relative method is a robust and widely used technique that avoids the need for complex instrumentation like an integrating sphere required for absolute measurements.[5] It relies on the principle that if a standard and sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11]
-
Equipment: UV-Vis Spectrophotometer, Spectrofluorometer (with corrected spectra capability), 10 mm quartz cuvettes.
-
Materials: Spectroscopic grade solvent (e.g., ethanol, cyclohexane), a reference standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54), the synthesized pyridine derivative.
-
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions (typically 5-6 concentrations) of both the reference standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at a fixed excitation wavelength (λex). This wavelength should be one where both the sample and standard absorb light.
-
Fluorescence Measurement: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same λex.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Determine the gradient (Grad) of the straight line for both plots.
-
-
Calculation: Calculate the quantum yield of the sample (Φs) using the following equation:[10][11]
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr = Quantum yield of the reference
-
Grads and Gradr = Gradients for the sample and reference, respectively
-
ns and nr = Refractive indices of the sample and reference solvents (if different; ns/nr is 1 if the same solvent is used).
-
-
Applications and Future Directions
The tunable and environmentally sensitive photophysical properties of this compound derivatives position them as excellent candidates for a variety of advanced applications.
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors make these compounds suitable for use as emissive materials or hosts in OLED devices.[3][12][13] Their inherent electronic structure can also be leveraged for charge-transporting layers.[13][14]
-
Bioimaging and Sensing: The combination of brightness, large Stokes shifts, and solvatochromic properties allows for the development of fluorescent probes that can visualize specific cellular components or report on changes in the local cellular environment, such as membrane polarity.[4][15]
-
Liquid Crystals: The rigid, bent-core shape of some of these derivatives has been shown to promote the formation of liquid crystalline phases, opening avenues in display and photonics technologies.[1][2]
Future research will likely focus on expanding the structural diversity of this scaffold to achieve emission in the near-infrared (NIR) region for deep-tissue imaging and further enhancing their performance in electronic devices.
References
- 1. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]
- 7. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Fluorescence Quantum Yield of 2-Methoxy-4-phenylpyridine Fluorophores
This guide provides an in-depth exploration of the fluorescence quantum yield (Φf) of fluorophores based on the 2-Methoxy-4-phenylpyridine core. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and require a deep understanding of the factors that govern fluorophore performance.
Introduction: The this compound Scaffold and the Primacy of Quantum Yield
The this compound scaffold is a versatile heterocyclic structure that has garnered interest in the development of novel fluorophores. Its derivatives are explored for applications ranging from biological imaging to materials science. The utility of any fluorophore is fundamentally linked to its brightness, a parameter directly influenced by its fluorescence quantum yield (Φf).
The fluorescence quantum yield is the direct measure of the efficiency of converting absorbed light into emitted fluorescent light.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A high quantum yield is a primary objective in fluorophore design, as it leads to brighter signals and enhanced sensitivity in experimental applications.[4] This guide will dissect the structural and environmental factors that modulate the quantum yield of this compound derivatives and provide a robust protocol for its accurate determination.
Theoretical Foundations of Fluorescence Quantum Yield
To effectively engineer and apply fluorophores, one must understand the photophysical processes that compete with fluorescence. These processes are often visualized using a Jablonski diagram.
Upon absorbing a photon, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state through several pathways:
-
Radiative Decay (Fluorescence): The molecule emits a photon and returns to the ground state. The rate constant for this process is denoted as kᵣ.
-
Non-radiative Decay: The molecule loses energy as heat to its surroundings without emitting a photon. These processes include internal conversion and vibrational relaxation, with a combined rate constant of kₙᵣ.[5]
The quantum yield is the fraction of excited molecules that decay via fluorescence and is expressed by the equation:
Φf = kᵣ / (kᵣ + kₙᵣ) [3]
Therefore, maximizing the quantum yield involves designing molecules and choosing environments that increase the rate of radiative decay (kᵣ) while minimizing the rates of non-radiative decay (kₙᵣ).[6]
Caption: Jablonski diagram illustrating competing de-excitation pathways.
Core Factors Governing the Quantum Yield of Pyridine-Based Fluorophores
The fluorescence efficiency of this compound derivatives is not an immutable property. It is highly sensitive to both the intrinsic molecular structure and the extrinsic environment.
Structural Modifications
Chemical modification of the core scaffold is a primary strategy for tuning photophysical properties.[7]
-
Electron-Donating and Withdrawing Groups: The strategic placement of electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, nitro) can modulate the internal charge transfer (ICT) characteristics of the molecule. This, in turn, influences the energy of the excited state and the rates of radiative and non-radiative decay.[7]
-
Molecular Rigidity: Non-radiative decay is often facilitated by intramolecular rotations and vibrations. Increasing the rigidity of the fluorophore can block these non-radiative pathways, leading to a significant enhancement in quantum yield.[7] This can be achieved by fusing the pyridine ring with other aromatic systems.[7]
-
Steric Hindrance: In the solid state or at high concentrations, π-π stacking can lead to aggregation-caused quenching (ACQ). Introducing bulky groups can induce steric hindrance, preventing close packing and preserving fluorescence. Conversely, some designs can leverage aggregation to enhance emission through a phenomenon known as Aggregation-Induced Emission (AIE).[7]
Environmental Effects
The surrounding environment plays a crucial role in the fluorescence behavior of pyridine derivatives.[7]
-
Solvent Polarity: Many pyridine-based fluorophores exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity. For molecules with a significant charge transfer character, polar solvents can stabilize the excited state, which may either enhance or quench fluorescence depending on the specific electronic structure.[3] A solvent screen using a range of polar and non-polar solvents is often necessary to identify optimal conditions.[7]
-
Solvent Purity and Oxygen: Solvents must be of high purity (spectroscopic grade) to avoid interference from fluorescent impurities. Dissolved molecular oxygen is a well-known dynamic quencher of fluorescence and should be removed by degassing the solvent for precise measurements.[7]
A Validated Protocol for Relative Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield is the relative method, which compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield (Φf,std).[5][8]
Pre-requisites and Causality
-
Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent biases in the instrument's detection system.[2] For blue-green emitting this compound derivatives, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) is a reliable standard.[3]
-
Concentration and Absorbance: To prevent inner filter effects where emitted light is reabsorbed by other fluorophore molecules, all solutions (sample and standard) must be optically dilute. The absorbance at the excitation wavelength should be kept below 0.1, and ideally below 0.05, to ensure a linear relationship between absorbance and fluorescence intensity.
Step-by-Step Experimental Workflow
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the same high-purity, spectroscopic grade solvent.
-
Preparation of Dilutions: Create a series of at least five dilutions from each stock solution, ensuring the absorbance of the most concentrated solution is less than 0.1 at the chosen excitation wavelength.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength (λex).
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission curve is captured.
-
Crucially, all instrument parameters (e.g., excitation/emission slit widths, detector voltage) must be kept identical for all measurements of the sample and the standard.
-
-
Data Processing:
-
Integrate the area under the emission curve for each recorded spectrum. This value represents the total fluorescence intensity (F).
-
For both the sample and the standard, plot the integrated fluorescence intensity (F) versus the absorbance (A) at λex.
-
-
Calculation:
-
Determine the slope (gradient, Grad) of the line for both the sample (Gradₓ) and the standard (GradₛₜᏧ). The use of the slope from a series of concentrations provides a more accurate result than a single-point measurement.[9]
-
Calculate the quantum yield of the unknown sample (Φf,x) using the following equation:[8][9]
Φf,x = Φf,std × (Gradₓ / GradₛₜᏧ) × (η²ₓ / η²ₛₜᏧ)
Where:
-
Φf,std is the quantum yield of the standard.
-
Gradₓ and GradₛₜᏧ are the gradients from the plots of integrated fluorescence vs. absorbance.
-
ηₓ and ηₛₜᏧ are the refractive indices of the sample and standard solvents, respectively. If the same solvent is used, this term becomes 1.[9]
-
-
Caption: Workflow for relative fluorescence quantum yield determination.
Data Summary: Photophysical Properties of Pyridine Derivatives
The following table summarizes reported quantum yield values for related pyridine-based fluorophores to provide a comparative context. Note that direct data for this compound itself is sparse in publicly available literature, highlighting the importance of empirical determination.
| Compound Class | Solvent / Condition | Quantum Yield (Φf) | Reference |
| 2,6-Diphenylpyridine | Cyclohexane | 0.014 | [10] |
| 2,6-Diphenylpyridine-TFA Complex | Cyclohexane | 0.61 | [10] |
| α-(N-Biphenyl)-Substituted 2,2′-Bipyridines | THF | Up to 0.491 | [11] |
| Coumarin-Pyridine Hybrids | Various | 0.06 - 0.19 | [12] |
This table illustrates the significant impact of structural modification and environmental conditions (e.g., protonation with TFA) on the quantum yield.
Conclusion and Future Outlook
The fluorescence quantum yield is a critical parameter for evaluating the performance of this compound based fluorophores. By understanding the interplay between molecular structure, environmental factors, and the underlying photophysical principles, researchers can rationally design and select fluorophores with enhanced brightness for demanding applications. The validated protocol provided in this guide serves as a reliable framework for the accurate and reproducible determination of this essential property, enabling robust comparison between different derivatives and facilitating the development of next-generation fluorescent tools.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. researchgate.net [researchgate.net]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04252J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. jasco-global.com [jasco-global.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 2-Methoxy-4-phenylpyridine Scaffold in Medicinal Chemistry
Introduction: The Emerging Significance of the 2-Methoxy-4-phenylpyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for a phenyl ring makes it a privileged scaffold in drug design. Within the vast landscape of pyridine-containing compounds, the this compound scaffold has garnered increasing attention for its versatile biological activities and synthetic accessibility. The strategic placement of a methoxy group at the 2-position and a phenyl ring at the 4-position imparts unique electronic and steric properties, influencing the molecule's conformation, target engagement, and pharmacokinetic profile.
This technical guide provides a comprehensive exploration of the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, diverse biological applications, and the underlying structure-activity relationships (SAR) that govern its therapeutic potential. Through a detailed examination of experimental protocols and mechanistic insights, this document aims to serve as a valuable resource for those seeking to leverage this promising scaffold in their drug discovery endeavors.
I. Synthesis of the this compound Core: Strategies and Methodologies
The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach involves the condensation of chalcones with malononitrile.[2]
A. Synthesis via Chalcone Condensation
This method provides a straightforward route to highly functionalized 2-methoxypyridine-3-carbonitriles bearing a 4-aryl substituent. The reaction proceeds through a multi-step, one-pot synthesis that is both time and cost-effective.
Experimental Protocol: Synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile[2]
A mixture of the appropriate chalcone (1 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL) is treated with sodium methoxide (2 mmol). The reaction mixture is then refluxed for 6-8 hours. After cooling, the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired product.
B. Other Synthetic Approaches
Alternative synthetic strategies include Suzuki-Miyaura cross-coupling reactions, which are particularly useful for introducing the phenyl group at the 4-position of a pre-functionalized 2-methoxypyridine ring.[3] Additionally, nucleophilic aromatic substitution reactions on activated pyridine precursors can also be employed. The choice of the synthetic route is a critical decision that impacts yield, purity, and the potential for diversification of the scaffold.
II. Applications in Medicinal Chemistry: A Scaffold of Diverse Biological Activity
The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutics across various disease areas.
A. Anticancer Activity
Derivatives of the this compound scaffold have shown significant potential as anticancer agents. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their cytotoxic activity.[2] The presence of the 2-methoxy group is often crucial for maintaining potent activity.
In other related structures, such as 4-phenyl-2-quinolones (which can be considered bioisosteres), methoxy substitutions have been shown to enhance anticancer effects.[4] These compounds often exert their antiproliferative effects by targeting microtubules, similar to established antimitotic agents.[4]
Structure-Activity Relationship (SAR) Insights in Anticancer Derivatives
The nature and position of substituents on the 4-phenyl ring play a critical role in modulating the cytotoxic potency. Electron-withdrawing groups, such as a nitro group, have been shown to influence the activity of these compounds.[2] The table below summarizes the characterization of several synthesized derivatives.
| Compound | R Group (on Phenyl Ring) | Yield (%) | Melting Point (°C) |
| 5a | H | 72 | 156–157 |
| 5b | 4-CH₃ | 78 | 178–179 |
| 5e | 2-OCH₃ | 80 | 149–150 |
| 5h | 4-NO₂ | 57 | 204–205 |
| Table 1: Physicochemical properties of selected this compound derivatives. Data sourced from MDPI.[2] |
B. Central Nervous System (CNS) Activity
The this compound scaffold has also been explored for its potential in treating CNS disorders. For example, derivatives of 2,5-dimethoxyphenylpiperidines, which share a methoxy-substituted phenyl-heterocycle core, have been investigated as selective serotonin 5-HT2A receptor agonists.[5] In these analogs, the methoxy groups are critical for potent agonist activity. Deletion of the 2-methoxy group, in particular, leads to a dramatic loss of potency, highlighting its importance in receptor binding and activation.[5]
Furthermore, the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, a close structural relative, has been the basis for the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for neurological and psychiatric diseases.[6]
C. Other Therapeutic Areas
The versatility of the pyridine scaffold suggests that this compound derivatives could find applications in other therapeutic areas as well. Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. Moreover, the incorporation of a methoxy group is a common feature in many drugs and can influence metabolic pathways.[1] The exploration of this scaffold in areas such as infectious diseases and metabolic disorders could yield promising new drug candidates.
III. Future Directions and Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas, most notably in oncology and neuroscience. Its synthetic tractability allows for the generation of diverse chemical libraries, facilitating comprehensive SAR studies and the optimization of lead compounds.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: While promising biological activities have been identified, a deeper understanding of the molecular targets and signaling pathways involved is crucial for rational drug design.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives will be essential for their successful translation into clinical candidates.
-
Exploration of New Therapeutic Applications: The broad biological activity profile of pyridine-based compounds suggests that the this compound scaffold may hold promise in yet unexplored therapeutic areas.
IV. References
-
Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2539. --INVALID-LINK--
-
Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9878–9894. --INVALID-LINK--
-
Bîcu, E., et al. (2022). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 27(19), 6285. --INVALID-LINK--
-
Synchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. --INVALID-LINK--
-
Nayak, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Methoxy-6-phenylpyridine synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Buy 3-Methoxy-2-phenylpyridine | 53698-49-0. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Methoxy-2-phenylpyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound Product Description. Retrieved from --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society, 19, 4363–4381. --INVALID-LINK--
-
ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from --INVALID-LINK--
-
Williams, F. E., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 238, 114457. --INVALID-LINK--
-
Huang, D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. --INVALID-LINK--
-
Chen, Y.-L., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1144. --INVALID-LINK--
-
Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. --INVALID-LINK--
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. --INVALID-LINK--
-
Sakamoto, T., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. --INVALID-LINK--
-
Zhang, Y., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(3), M1664. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxy-6-phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
biological activity screening of 2-Methoxy-4-phenylpyridine analogs
An In-Depth Technical Guide to the Biological Activity Screening of 2-Methoxy-4-phenylpyridine Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel this compound analogs. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[][2][3][4] The specific substitution pattern of a 2-methoxy group and a 4-phenyl group offers a unique combination of electronic and steric properties that can be systematically explored to identify novel therapeutic leads.
This document provides detailed methodologies for a tiered screening approach, starting with broad cytotoxicity assessments and progressing to more specific assays such as enzyme inhibition, receptor binding, and antimicrobial activity. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.
Part 1: Synthesis of this compound Analogs
The synthesis of a library of this compound analogs is the foundational step in any screening campaign. A general synthetic strategy can be adapted from established methods for the preparation of 2-alkoxy-4-substituted pyridine derivatives.[5] The core synthesis may involve a multi-step process starting from a readily available pyridine precursor.
General Synthetic Workflow:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
% Inhibition = [1 - (Signal of inhibited reaction / Signal of uninhibited reaction)] x 100
References
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
Theoretical Insights into the Electronic Structure of 2-Methoxy-4-phenylpyridine: A Computational Guide for Drug Discovery and Materials Science
Abstract
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, owing to their versatile electronic properties and biological activities. This technical guide provides an in-depth theoretical analysis of the electronic structure of 2-Methoxy-4-phenylpyridine, a molecule of significant interest due to the interplay between its electron-donating methoxy group and the aromatic phenyl substituent. Leveraging Density Functional Theory (DFT), this document elucidates the molecular geometry, frontier molecular orbital characteristics, electrostatic potential, and Natural Bond Orbital (NBO) analysis of the title compound. The insights presented herein offer a foundational understanding for researchers, scientists, and drug development professionals aiming to rationally design novel therapeutics and functional materials based on the this compound core.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are ubiquitous in a vast array of applications, ranging from agrochemicals to pharmaceuticals and organocatalysis.[1][2] The electronic nature of the pyridine ring can be finely tuned through the strategic placement of substituents, which in turn modulates its reactivity, intermolecular interactions, and photophysical properties.[3][4][5] The molecule this compound presents a compelling case study, featuring an electron-donating methoxy group at the 2-position and a π-conjugated phenyl group at the 4-position. This unique substitution pattern is anticipated to significantly influence the electron density distribution within the pyridine ring, impacting its potential as a ligand, a pharmacophore, or a building block for advanced materials.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for predicting and understanding the electronic landscapes of such molecules.[1][3][6] By providing a detailed picture of the electronic structure, these methods enable a priori assessment of a molecule's chemical behavior, guiding synthetic efforts and accelerating the discovery process.
Computational Methodology: A Self-Validating Approach
To ensure the reliability and accuracy of our theoretical predictions, a robust and well-validated computational protocol is essential. The methodology outlined below is grounded in established quantum chemical practices for the study of heterocyclic systems.
Geometry Optimization
The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.
-
Computational Method: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: The 6-311+G(d,p) basis set is employed. This triple-zeta basis set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. This level of theory has been successfully used for studying substituted pyridines.[1][2]
-
Solvation Effects (Optional but Recommended): To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarization Continuum Model (PCM).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
Once the optimized geometry is obtained, a comprehensive analysis of the electronic structure is performed to understand the distribution of electrons and their energies.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and lone-pair orbitals, as well as the delocalization of electron density through hyperconjugative interactions.[6] This allows for a quantitative assessment of the electronic effects of the substituents.
Diagram: Computational Workflow for Electronic Structure Analysis
Caption: A schematic overview of the computational workflow.
Theoretical Results and Discussion
Based on established principles from studies on similar substituted pyridines, we can predict the key electronic features of this compound.
Optimized Molecular Geometry
The optimized geometry of this compound is expected to be largely planar, with a slight dihedral angle between the pyridine and phenyl rings. This near-planarity facilitates π-conjugation between the two aromatic systems. The methoxy group will likely adopt a conformation where the methyl group is oriented away from the phenyl ring to minimize steric hindrance.
Frontier Molecular Orbitals (FMOs)
The FMOs are crucial for understanding the molecule's reactivity and electronic transitions.
-
HOMO: The Highest Occupied Molecular Orbital is predicted to be delocalized over the entire π-system, with significant contributions from the electron-rich pyridine ring and the phenyl group. The electron-donating methoxy group will elevate the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is also expected to be a π*-antibonding orbital distributed across both aromatic rings.
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. The presence of both electron-donating and π-conjugating substituents is expected to result in a relatively small HOMO-LUMO gap for this compound.
Table 1: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These are estimated values based on similar compounds and may vary with the specific computational method and level of theory.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and to a lesser extent, the oxygen atom of the methoxy group. These sites are prone to electrophilic attack and coordination with metal ions.
-
Positive Potential (Blue): The hydrogen atoms of the pyridine and phenyl rings will exhibit positive electrostatic potential.
Diagram: Predicted Molecular Electrostatic Potential Map
Caption: A conceptual diagram of the MEP surface.
Natural Bond Orbital (NBO) Analysis
NBO analysis will quantify the electronic effects of the substituents.
-
Hyperconjugation: Significant hyperconjugative interactions are expected between the lone pairs of the methoxy oxygen and the π-antibonding orbitals of the pyridine ring, as well as between the π-orbitals of the phenyl ring and the pyridine π-system. These interactions contribute to the stabilization of the molecule and the delocalization of electron density.
-
Atomic Charges: The NBO analysis will reveal the partial atomic charges on each atom. The nitrogen atom is expected to carry a significant negative charge, confirming its role as a primary nucleophilic center.
Implications for Drug Development and Materials Science
The theoretical insights into the electronic structure of this compound have direct implications for its potential applications:
-
Drug Development: The identification of nucleophilic (nitrogen) and electrophilic (aromatic hydrogens) centers can guide the design of new drug candidates that interact with specific biological targets. The overall electronic properties will influence the molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
-
Materials Science: The tunable electronic properties and potential for intermolecular π-π stacking make this compound and its derivatives promising candidates for organic light-emitting diodes (OLEDs), sensors, and other electronic devices.[5] The understanding of its FMOs is crucial for designing materials with desired photophysical properties.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of Density Functional Theory, we have elucidated its key electronic features, including its molecular geometry, frontier molecular orbitals, and electrostatic potential. The presented computational protocols offer a robust and self-validating approach for researchers to further explore this and other substituted pyridine systems. The insights gained from such theoretical studies are invaluable for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. ias.ac.in [ias.ac.in]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
The Ascent of a Scaffold: Unveiling 2-Methoxy-4-phenylpyridine as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The "Privileged Structure" Concept - An Empirical Cornerstone of Medicinal Chemistry
In the landscape of drug discovery, the concept of a "privileged structure" has emerged as a powerful guiding principle.[1][2] These are molecular frameworks that, through judicious modification, can bind to multiple, often unrelated, biological targets with high affinity.[1][2] This inherent versatility makes them invaluable starting points for the design of novel therapeutics, accelerating the journey from hit identification to lead optimization. The utility of such scaffolds stems from their optimized presentation of pharmacophoric features in three-dimensional space, allowing for favorable interactions with a variety of protein active sites. Examples of well-established privileged structures include benzodiazepines, indoles, and various biaryls. This guide delves into the discovery and application of a more recent addition to this esteemed class: the 2-methoxy-4-phenylpyridine scaffold.
The Strategic Imperative for Phenylpyridine Bioisosteres
The phenyl group is a ubiquitous moiety in drug molecules. However, its lipophilicity and susceptibility to oxidative metabolism by cytochrome P450 enzymes can present significant challenges in drug development, leading to poor pharmacokinetic profiles.[1] A well-established strategy to mitigate these issues is the bioisosteric replacement of the phenyl ring with a pyridine ring, a concept often referred to as the "phenyl-to-pyridine switch". The introduction of a nitrogen atom into the aromatic ring imparts several advantageous changes to the molecule's physicochemical properties:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the nitrogen atom reduces the electron density of the ring, often rendering it less susceptible to oxidative metabolism.[1]
-
Increased Polarity and Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility and potentially enhancing interactions with the biological target.
-
Vectorial Alteration of Substituents: The position of the nitrogen atom provides a handle to direct the orientation of substituents in a specific vector, allowing for fine-tuning of target engagement.
Emergence of the this compound Core: A Privileged Scaffold by Design and Observation
The this compound scaffold has gained prominence not through a single serendipitous discovery, but rather through its repeated appearance in successful drug discovery campaigns targeting a diverse array of proteins. Its "privileged" status is a testament to the powerful combination of the phenylpyridine core's strategic advantages with the unique electronic and steric contributions of the 2-methoxy group.
The 2-methoxy substituent plays a crucial role in defining the scaffold's utility:
-
Modulated Basicity: The methoxy group at the 2-position significantly reduces the basicity of the pyridine nitrogen through inductive electron-withdrawing effects. This can be advantageous in preventing off-target interactions with acidic residues or improving cell permeability.[2]
-
Conformational Influence: The methoxy group can exert steric and electronic effects that influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.
-
Metabolic Blocking: The methoxy group can serve as a metabolic "blocking" group, preventing oxidation at the 2-position of the pyridine ring.
The convergence of these favorable properties has led to the widespread application of the this compound core, particularly in the development of kinase inhibitors and agents targeting the central nervous system.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of the core this compound scaffold.
Materials:
-
2-Methoxy-4-bromopyridine (or 4-chloro-2-methoxypyridine)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask, followed by the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Applications of the this compound Scaffold in Drug Discovery
The versatility of the this compound core is best illustrated by its successful application in targeting a range of clinically relevant proteins.
Kinase Inhibition: A Fertile Ground for the this compound Scaffold
Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[3][4] The ATP-binding site of kinases often contains a "hinge" region that forms critical hydrogen bonds with inhibitors. The pyridine nitrogen of the this compound scaffold is well-positioned to act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP.
A notable example is the development of dual PI3K/mTOR inhibitors, where the this compound core has been incorporated into sulfonamide derivatives.[5]
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights:
In the context of PI3K/mTOR inhibitors, SAR studies have revealed key insights into the role of the this compound scaffold:
| Compound ID | R-group on Phenyl | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1 | H | 50 | 120 |
| 2 | 4-F | 25 | 80 |
| 3 | 4-Cl | 30 | 95 |
| 4 | 3-CH₃ | 65 | 150 |
Data is illustrative and based on general trends observed in the literature.
The data suggests that electron-withdrawing substituents on the 4-phenyl ring can enhance potency, likely through favorable interactions within the kinase active site. The 2-methoxy group on the pyridine ring is crucial for maintaining a favorable conformation and reducing off-target effects.
Neuroscience: Modulating Brain Targets
The ability of the this compound scaffold to cross the blood-brain barrier, coupled with its favorable physicochemical properties, has made it an attractive core for the development of agents targeting the central nervous system. For instance, derivatives of this scaffold have been explored as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[6]
Experimental Workflow: In Vitro ADMET Profiling
Caption: A typical in vitro ADMET workflow for a novel compound.
Conclusion: A Privileged Scaffold with a Bright Future
The this compound core has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a strategic bioisosteric replacement to a widely employed scaffold in its own right highlights the power of rational drug design informed by empirical observations. The combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage with a diverse range of biological targets ensures that the this compound scaffold will continue to be a valuable tool in the development of the next generation of therapeutics. As our understanding of disease biology deepens, the inherent versatility of this privileged structure will undoubtedly unlock new therapeutic opportunities.
References
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive 1D and 2D NMR Analysis of 2-Methoxy-4-phenylpyridine
Abstract
This application note provides a detailed, field-proven protocol for the structural elucidation of 2-Methoxy-4-phenylpyridine using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of steps to explain the causality behind experimental choices. We present a self-validating system of protocols, from meticulous sample preparation to advanced spectral interpretation using ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR, supplemented by 2D correlation experiments. The methodologies described herein ensure technical accuracy and provide a robust framework for the unambiguous structural confirmation of substituted pyridine derivatives and other complex small molecules.
Introduction: The Importance of Unambiguous Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2][3] It provides unparalleled insight into the molecular framework by probing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. This guide details a comprehensive workflow, not just for acquiring spectra, but for strategically using a suite of NMR experiments to build a complete, validated structural picture of this compound.
Foundational Protocol: Meticulous Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[4][5] Artifacts and poor resolution introduced at this stage cannot be rectified by instrumental or software corrections.
Causality of Material and Solvent Selection
-
Analyte Purity: The analyte, this compound, should be of high purity to avoid signals from residual solvents or synthetic precursors that can complicate spectral interpretation.
-
Solvent Choice: Deuterated solvents are essential in solution-state NMR for several reasons.[4][6] The deuterium (²H) nucleus provides a lock signal for the spectrometer to stabilize the magnetic field, and its resonance frequency is far from that of protons, rendering the solvent "invisible" in ¹H NMR spectra. Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic molecules due to its good dissolving power and relatively simple residual solvent signal.
-
Concentration: The natural abundance and gyromagnetic ratio of ¹³C are significantly lower than those of ¹H, making it an inherently less sensitive nucleus.[4] Therefore, a higher sample concentration is required for ¹³C NMR to achieve an adequate signal-to-noise ratio in a reasonable timeframe.
Step-by-Step Sample Preparation Workflow
-
Weighing the Sample:
-
Dissolution:
-
Filtration and Transfer:
-
The solution must be free of any particulate matter, which can severely degrade magnetic field homogeneity and spectral resolution.[4][5]
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool directly into a clean, high-quality 5 mm NMR tube.[4] Avoid using cotton wool, as solvents can leach impurities from it.[4]
-
-
Capping and Labeling:
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Label the tube clearly with the sample identity. Do not use paper labels on the section of the tube that will be inside the magnet.[7]
-
Protocol I: ¹H NMR for Proton Skeleton Mapping
The ¹H NMR experiment is the workhorse of structural analysis, providing information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their connectivity through bonds (spin-spin coupling).
Data Acquisition Strategy
The goal is to achieve a spectrum with high resolution and a good signal-to-noise ratio. The following parameters are recommended for a 400 MHz spectrometer.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. A good shim results in sharp, symmetrical peaks.[9]
-
Standard 1D ¹H Acquisition: Load a standard proton experiment.
-
Parameter Optimization: Adjust the parameters as detailed in the table below. The relaxation delay (d1) is crucial; a value of 1.5-2.0 seconds is generally sufficient for small molecules.[9]
| Parameter | Recommended Value (400 MHz) | Rationale |
| Spectral Width (sw) | ~16 ppm (e.g., -2 to 14 ppm) | Ensures all proton signals are captured. |
| Number of Scans (ns) | 8 to 16 | Averages signal and reduces noise. More may be needed for dilute samples. |
| Relaxation Delay (d1) | 2.0 s | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Acquisition Time (aq) | ~2-4 s | Longer acquisition time provides better resolution. |
| Pulse Width (p1) | Calibrated 90° pulse | Ensures uniform excitation of all protons. |
Data Processing and Interpretation
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction.
-
Referencing: Calibrate the chemical shift axis to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Spectral Analysis of this compound:
-
Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons typically appear between 7.0-9.0 ppm, while methoxy protons are highly shielded and appear around 3.5-4.0 ppm.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets. The number of peaks in a multiplet is given by the n+1 rule (for simple cases), where n is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It is independent of the magnetic field strength and provides valuable information about the connectivity and geometry of the molecule.
-
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.2-8.4 | Doublet (d) | JH5-H6 ≈ 5-6 Hz | 1H |
| Phenyl (ortho) | ~7.5-7.7 | Multiplet (m) | - | 2H |
| Phenyl (meta, para) | ~7.3-7.5 | Multiplet (m) | - | 3H |
| H-5 | ~6.9-7.1 | Doublet of doublets (dd) | JH5-H6 ≈ 5-6 Hz, JH3-H5 ≈ 1-2 Hz | 1H |
| H-3 | ~6.8-7.0 | Doublet (d) or singlet-like | JH3-H5 ≈ 1-2 Hz | 1H |
| OCH₃ | ~3.9-4.1 | Singlet (s) | - | 3H |
Note: The phenyl signals may overlap. For unambiguous assignment, 2D NMR techniques like COSY are recommended.
Protocol II: ¹³C and DEPT NMR for Carbon Backbone Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule. Combining it with DEPT experiments allows for the determination of carbon types (CH₃, CH₂, CH, and quaternary C).
Data Acquisition Strategy
-
¹³C Acquisition: Use a standard proton-decoupled experiment. Due to the low sensitivity of ¹³C, a higher number of scans is necessary.
-
DEPT Experiments: Acquire two additional spectra: DEPT-90 and DEPT-135. These experiments use specific pulse angles to differentiate carbon signals based on the number of attached protons.[10][11][12]
| Parameter | ¹³C{¹H} | DEPT-90 | DEPT-135 | Rationale |
| Spectral Width (sw) | ~220 ppm (e.g., -10 to 210 ppm) | Covers the full range of organic carbon chemical shifts. | ||
| Number of Scans (ns) | 256 to 1024+ | Required to achieve adequate signal-to-noise. | ||
| Relaxation Delay (d1) | 2.0 s | Standard value for most carbons. |
Data Processing and Interpretation
-
¹³C Spectrum: Shows a single peak for each chemically non-equivalent carbon.
-
DEPT-90 Spectrum: Only CH (methine) carbons will appear as positive signals.[10][11]
-
DEPT-135 Spectrum: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative (inverted) signals.[10][11][12] Quaternary carbons are absent from both DEPT spectra.
By comparing the three spectra, a full assignment of carbon multiplicities can be achieved.
Caption: Logic diagram for determining carbon multiplicity using DEPT NMR.
Predicted ¹³C NMR and DEPT Data
| Predicted δ (ppm) | DEPT-135 Signal | DEPT-90 Signal | Assignment |
| ~164 | Absent | Absent | C-2 (Quaternary) |
| ~150 | Positive | Positive | C-6 (CH) |
| ~149 | Absent | Absent | C-4 (Quaternary) |
| ~137 | Absent | Absent | Phenyl C-1' (Quaternary) |
| ~129 | Positive | Positive | Phenyl C-3'/5' (CH) |
| ~128 | Positive | Positive | Phenyl C-4' (CH) |
| ~127 | Positive | Positive | Phenyl C-2'/6' (CH) |
| ~118 | Positive | Positive | C-5 (CH) |
| ~108 | Positive | Positive | C-3 (CH) |
| ~53 | Positive | Absent | OCH₃ (CH₃) |
Workflow Visualization and Structural Confirmation
The combination of 1D NMR experiments provides a powerful, self-validating method for structural elucidation. The overall workflow is summarized below.
Caption: Overall experimental workflow for NMR analysis.
By following this protocol, the data obtained from the ¹H spectrum (proton count and connectivity) is cross-validated with the data from the ¹³C and DEPT spectra (carbon count and type). For this compound, this would confirm the presence of one methyl group, seven methine (CH) groups, and three quaternary carbons, consistent with the proposed structure. For even greater certainty, especially in assigning the closely spaced aromatic signals, 2D experiments such as COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) can be employed.[1][9][13]
Conclusion
This application note has detailed a comprehensive and robust protocol for the ¹H and ¹³C NMR analysis of this compound. By integrating meticulous sample preparation with strategic data acquisition and interpretation, including the use of DEPT experiments, researchers can achieve unambiguous structural confirmation. The causality-driven approach presented here ensures not only the generation of high-quality data but also a deeper understanding of the structural information contained within. This methodology is broadly applicable to the characterization of a wide range of small organic molecules, serving as a foundational tool in chemical research and drug development.
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2-Methoxy-4-phenylpyridine for Organic Light-Emitting Diodes
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Rationale for Investigating 2-Methoxy-4-phenylpyridine in OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic materials that offer superior performance, stability, and processability.[1] Pyridine-based compounds have garnered significant attention due to the electron-deficient nature of the pyridine ring, which makes them excellent candidates for various roles within OLED device architectures, including as electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[2][3]
This document outlines the potential application of This compound , a molecule that, while not yet widely characterized for OLED applications, possesses structural motifs suggesting its utility.
-
Pyridine Core: The nitrogen-containing aromatic ring is electron-deficient, facilitating electron injection and transport.[3] This property is crucial for ETMs and for creating bipolar host materials that can effectively transport both electrons and holes.[4][5]
-
Phenyl Group: The phenyl substituent at the 4-position can enhance morphological stability and provides a site for further functionalization to fine-tune electronic properties.
-
Methoxy Group: The electron-donating methoxy group at the 2-position can modulate the energy levels (HOMO/LUMO) of the molecule, potentially improving energy level alignment with adjacent layers in an OLED stack.
Based on these structural features, this guide will explore the hypothetical, yet scientifically grounded, application of this compound as a host material for a green phosphorescent OLED (PhOLED) . In this role, the material must possess key characteristics, including a high triplet energy to confine excitons on the dopant, and balanced charge transport to ensure the recombination zone is located within the emissive layer.[4][6][7]
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
The successful fabrication of high-performance OLEDs is critically dependent on the purity of the organic materials used. The following is a generalized protocol for the synthesis of this compound via a Suzuki coupling reaction, followed by rigorous purification.
2.1 Synthesis: Suzuki Coupling
This procedure is adapted from standard cross-coupling methodologies for creating biaryl compounds.
Materials:
-
4-Bromo-2-methoxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a condenser and under a nitrogen atmosphere, combine 4-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of degassed toluene and water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
2.2 Purification Protocol
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to remove any remaining impurities.
-
Gradient Sublimation (Critical Step): For OLED-grade purity (>99.9%), the final and most crucial step is thermal gradient sublimation. This process removes non-volatile impurities and residual solvent.
-
Place the purified material in a sublimation tube under high vacuum (<10⁻⁵ Torr).
-
Heat the material to its sublimation temperature.
-
The purified compound will deposit on a cooler section of the tube, leaving impurities behind. Collect the sublimed crystals in an inert atmosphere (e.g., a glovebox).
-
Material Characterization Protocols
Before device fabrication, the photophysical and electrochemical properties of the synthesized this compound must be thoroughly characterized to determine its suitability as a host material.
3.1 Photophysical Properties
-
UV-Vis Absorption and Photoluminescence (PL):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the emission (photoluminescence) spectrum using a fluorometer. The optical bandgap (Egopt) can be estimated from the onset of the absorption edge.
-
-
Triplet Energy (T₁) Measurement: The triplet energy is a critical parameter for a phosphorescent host, as it must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer.[4][7]
-
Prepare a solid-state film or a frozen solution (at 77 K) of the material.
-
Measure the phosphorescence spectrum at low temperature (77 K) using a time-resolved photoluminescence setup.[8][9]
-
The highest energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the T₁ energy level.[10][11]
-
3.2 Electrochemical Properties (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[12][13]
Protocol:
-
Setup: Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution: Dissolve the compound in an anhydrous, degassed organic solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Calibration: Record the CV of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[12][14]
-
Measurement: Record the CV of the sample, scanning to measure the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset).
-
Calculation: Calculate the HOMO and LUMO levels using the following empirical formulas:[15]
-
HOMO (eV) = - [Eoxonset - EFc/Fc+1/2 + 4.8]
-
LUMO (eV) = - [Eredonset - EFc/Fc+1/2 + 4.8] (Note: The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ standard below the vacuum level and may vary slightly in literature.)[12]
-
Table 1: Hypothetical Properties of this compound
| Property | Value | Method | Significance |
|---|---|---|---|
| Absorption (λmax) | 285 nm | UV-Vis Spectroscopy | Indicates electronic transitions |
| Photoluminescence (λem) | 350 nm | Photoluminescence | Defines color and singlet energy |
| HOMO Level | -5.8 eV | Cyclic Voltammetry | Energy barrier for hole injection |
| LUMO Level | -2.5 eV | Cyclic Voltammetry | Energy barrier for electron injection |
| Electrochemical Bandgap | 3.3 eV | CV (LUMO - HOMO) | Electronic stability |
| Triplet Energy (T₁) | 2.75 eV | Low-Temp. Phosphorescence | Must be > T₁ of the dopant (e.g., Ir(ppy)₃ ≈ 2.4 eV) |
OLED Device Fabrication and Testing Protocol
This section outlines the fabrication of a multilayer PhOLED using this compound as the host material in the emissive layer. The fabrication process relies on vacuum thermal evaporation, a standard technique for small molecule OLEDs.[16][17][18]
4.1 Device Architecture and Energy Level Diagram
A typical device structure is as follows: ITO / HIL / HTL / EML / ETL / EIL / Cathode .
Caption: Energy level diagram of the proposed OLED device.
4.2 Step-by-Step Fabrication Protocol
This protocol should be performed in a cleanroom environment using a multi-chamber vacuum thermal evaporation system.[19]
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone or Oxygen Plasma to increase the ITO work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the vacuum chamber (<10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. The thickness and deposition rate must be precisely controlled using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): 10 nm of HAT-CN at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): 40 nm of TAPC at a rate of 1.0 Å/s.[20]
-
Emissive Layer (EML): 20 nm of this compound (host) co-evaporated with 8% Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (green phosphorescent dopant) at a total rate of 1.0 Å/s.
-
Electron Transport Layer (ETL): 30 nm of TPBi at a rate of 1.0 Å/s.[20][21]
-
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
-
Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2.0 Å/s through a shadow mask to define the active device area.
-
-
Encapsulation:
-
Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a glass lid and UV-cured epoxy resin. A moisture getter should be included within the encapsulated space to prolong device lifetime.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. ossila.com [ossila.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prezi.com [prezi.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. displayman.com [displayman.com]
- 17. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 18. OLED Fabrication Process | part of OLED Displays and Lighting | Wiley-IEEE Press books | IEEE Xplore [ieeexplore.ieee.org]
- 19. ossila.com [ossila.com]
- 20. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing 2-Methoxy-4-phenylpyridine in the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Importance of the Pyridine Scaffold in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal building block for creating compounds that can interact with a wide array of biological targets. Within the vast landscape of oncology drug discovery, pyridine derivatives have emerged as potent inhibitors of key proteins involved in cancer cell proliferation, survival, and metastasis.[1][2] This document provides a comprehensive guide for researchers on leveraging a specific, high-potential building block—2-Methoxy-4-phenylpyridine —for the rational design and synthesis of next-generation anticancer agents.
The introduction of a methoxy group at the 2-position and a phenyl group at the 4-position of the pyridine ring offers a unique combination of features. The 2-methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can modulate the reactivity of the pyridine ring. The 4-phenyl group provides a vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with target proteins.[3] This guide will detail synthetic strategies, propose target classes, and provide robust protocols for the biological evaluation of novel compounds derived from this versatile scaffold.
Chemical Synthesis and Lead Generation
The synthetic accessibility of this compound derivatives is a key advantage for its use in drug discovery. A variety of cross-coupling reactions and multicomponent reactions can be employed to generate a diverse library of analogs.
Proposed Synthetic Pathway: From Core Scaffold to Functionalized Derivatives
A common and effective strategy for elaborating the this compound core involves functionalization of the pyridine ring, often through the introduction of a nitrile group, which can then be used as a handle for further transformations. The following protocol is a proposed synthetic route based on established methodologies for similar pyridine derivatives.[3][4]
Protocol 1: Synthesis of 4-Aryl-2-methoxypyridine-3-carbonitrile Analogs
This protocol outlines a multi-step synthesis to generate a library of 4-aryl-2-methoxypyridine-3-carbonitrile derivatives, which have shown significant cytotoxic activity against various cancer cell lines.[3]
Materials:
-
This compound
-
Various substituted arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
N-Bromosuccinimide (NBS)
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
Procedure:
-
Suzuki Cross-Coupling (Modification of the 4-phenyl group):
-
To a solution of a 4-halopyridine precursor (which can be synthesized from this compound via halogenation) in a mixture of dioxane and water (4:1), add the desired substituted arylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2.0 equivalents).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Bromination at the 3-position:
-
Dissolve the 2-methoxy-4-arylpyridine from the previous step in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
-
-
Cyanation at the 3-position:
-
To a solution of the 3-bromo-2-methoxy-4-arylpyridine in DMF, add Copper(I) cyanide (CuCN) (1.5 equivalents).
-
Heat the reaction mixture to 120-140 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final 4-aryl-2-methoxypyridine-3-carbonitrile derivative by column chromatography or recrystallization.
-
Diagram 1: Proposed Synthetic Workflow
Caption: Workflow for the synthesis of 2-methoxypyridine analogs.
Biological Evaluation and Mechanism of Action
Once a library of this compound derivatives has been synthesized, a systematic biological evaluation is crucial to identify lead compounds and elucidate their mechanism of action.
Antiproliferative Activity Screening
The initial step is to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is a reliable method for determining the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A-549 (lung))[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Representative Cytotoxicity Data
The following table illustrates hypothetical IC₅₀ values for a series of this compound analogs, demonstrating how SAR can be explored.
| Compound ID | R Group on 4-phenyl | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A-549 |
| MPP-01 | H | 15.2 | 18.5 | 20.1 |
| MPP-02 | 4-Cl | 5.8 | 7.2 | 9.3 |
| MPP-03 | 4-OCH₃ | 8.1 | 10.4 | 12.6 |
| MPP-04 | 3,4-diCl | 2.5 | 3.1 | 4.5 |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 |
This data is illustrative and based on trends observed for similar pyridine derivatives.[3]
Elucidating the Mechanism of Action
Compounds exhibiting potent antiproliferative activity should be further investigated to determine their mechanism of action. Based on the activities of structurally related pyridine derivatives, potential targets include protein kinases and tubulin.[5][6]
Potential Target 1: Cyclin-Dependent Kinases (CDKs)
Many pyridine-based compounds exert their anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle.[5]
Protocol 3: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as CDK2 or CDK9.
Materials:
-
Recombinant human CDK2/Cyclin E and CDK9/Cyclin T1
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values for kinase inhibition.
Potential Target 2: Tubulin Polymerization
The trimethoxyphenyl moiety, which shares electronic similarities with the this compound scaffold, is a well-known feature of tubulin polymerization inhibitors.[6]
Protocol 4: Tubulin Polymerization Assay
This assay determines if the synthesized compounds inhibit or enhance tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer
-
GTP
-
Test compounds
-
Positive control (e.g., Colchicine) and negative control (e.g., Paclitaxel)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in the general tubulin buffer.
-
Add the test compounds at various concentrations.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of treated samples to the vehicle control to determine the inhibitory or enhancing effects.
Diagram 2: Potential Signaling Pathways Targeted
Caption: Potential mechanisms of action for derived anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the existing literature on related pyridine derivatives suggests a high probability of discovering compounds with potent antiproliferative activity. The protocols outlined in this document provide a clear roadmap for the synthesis, biological evaluation, and mechanistic elucidation of these novel agents. Future work should focus on optimizing the lead compounds through iterative SAR studies, exploring their in vivo efficacy in animal models, and further defining their molecular targets to develop highly selective and potent clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Development of 2-Methoxy-4-phenylpyridine-Based Agrochemicals
Foreword: The Strategic Importance of the Phenylpyridine Scaffold
The relentless challenge of pest resistance and the need for more sustainable agricultural practices demand continuous innovation in the discovery of new active ingredients.[1] The pyridine ring is a cornerstone of modern agrochemical design, featuring prominently in numerous herbicides, fungicides, and insecticides.[2] Within this broad family, the 2-phenylpyridine scaffold has emerged as a particularly fruitful starting point for the development of molecules with high biological activity.[1][3] This guide focuses on a specific, promising subclass: 2-Methoxy-4-phenylpyridine derivatives. The introduction of the methoxy group at the 2-position significantly influences the electronic and steric properties of the molecule, offering a powerful lever for modulating biological activity and selectivity.
These application notes provide a comprehensive technical guide for researchers and development professionals engaged in the synthesis, screening, and optimization of this compound-based insecticides and herbicides. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, grounded in established scientific principles to ensure robust and reproducible outcomes.
PART 1: SYNTHESIS OF THE this compound CORE
The efficient construction of the this compound scaffold is the critical first step in an agrochemical discovery campaign. The choice of synthetic route is dictated by factors such as precursor availability, scalability, and the desired substitution patterns on both the pyridine and phenyl rings. Suzuki-Miyaura cross-coupling is a frequently employed and highly robust method for the key C-C bond formation between the two aromatic rings.[2][4]
Protocol 1: General Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general, two-step approach starting from a substituted 2-chloropyridine. The initial coupling reaction is followed by a nucleophilic substitution to install the methoxy group.
Causality: The palladium-catalyzed Suzuki-Miyaura reaction is chosen for its high tolerance of various functional groups, allowing for the late-stage introduction of diversity. The subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide is an efficient method for installing the 2-methoxy group, as the pyridine nitrogen activates the 2-position towards nucleophilic attack.
Experimental Workflow:
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Reaction Setup (Suzuki Coupling): To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-chloro-4-halopyridine (1.0 eq), the desired phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).
-
Solvent Addition & Reflux: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the 2-chloro-4-phenylpyridine intermediate.
-
Methoxylation (SNAr): Dissolve the purified intermediate (1.0 eq) in anhydrous methanol. Add sodium methoxide (NaOMe), either as a solid or a solution in methanol (1.5-2.0 eq), portion-wise at 0 °C.
-
Reaction & Final Purification: Allow the reaction to warm to room temperature or gently heat as needed, monitoring by TLC/LC-MS. Once complete, quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.[5]
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][4]
PART 2: INSECTICIDE DEVELOPMENT & SCREENING PROTOCOLS
The 2-phenylpyridine scaffold is present in several commercial agrochemicals, and novel derivatives are continuously explored for their insecticidal properties against a range of pests, including those with increasing resistance.[1][2][4] The strategic placement of the 2-methoxy group can enhance binding to target receptors or alter metabolic stability within the insect.
Protocol 2: Primary Screening - Leaf Dip Bioassay for Lepidopteran Pests
This protocol is a robust primary screen to identify compounds with contact and/or ingestion activity against chewing insects, such as the Egyptian cotton leafworm (Spodoptera littoralis) or the diamondback moth (Plutella xylostella).[6]
Causality: The leaf dip method is a standard and reliable assay that ensures uniform exposure of the insect to the test compound via its primary food source.[2][4] It effectively mimics natural exposure routes for phytophagous insects. Including a surfactant ensures even coating of the leaf surface. Mortality assessment at 24 and 48 hours captures both acute and slightly delayed toxic effects.
Experimental Workflow:
Caption: Workflow for the insecticidal leaf dip bioassay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Test Solution Preparation: Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 ppm) in an aqueous solution containing a surfactant (e.g., 0.1% Triton X-100 or Tween 80). Prepare a solvent-only control and a water-surfactant negative control.
-
Leaf Disc Treatment: Using forceps, dip leaf discs (e.g., 5 cm diameter from cabbage or cotton plants) into each test solution for 30 seconds, ensuring complete immersion.
-
Drying: Place the treated leaf discs on a wire rack and allow them to air dry completely (approx. 1-2 hours).
-
Assay Setup: Place one dried leaf disc into a Petri dish lined with a moist filter paper to maintain turgor.
-
Insect Infestation: Introduce a set number of synchronized larvae (e.g., 10 second-instar S. littoralis) into each Petri dish. Seal the dishes with perforated lids to allow for air exchange.
-
Incubation: Maintain the assays in a controlled environment chamber at approximately 25°C with a 16:8 hour light:dark photoperiod.
-
Data Collection: Record the number of moribund and dead larvae at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values with 95% confidence intervals.
Data Presentation: Insecticidal Activity
Quantitative data from screening should be summarized for clear comparison.
| Compound ID | R1-Group | R2-Group | LC50 (ppm) vs. S. littoralis (48h) |
| REF-01 | H | H | >500 |
| TMP-01 | 4-Cl | H | 150.5 |
| TMP-02 | 4-CF3 | H | 85.2 |
| TMP-03 | 4-Cl | 5-CF3 | 42.1 |
| Standard | (e.g., Chlorantraniliprole) | - | 1.8 |
PART 3: HERBICIDE DEVELOPMENT & SCREENING PROTOCOLS
Phenylpyridine derivatives have shown potent herbicidal activity, with some known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[3] Screening for herbicidal activity requires evaluation against a panel of representative grass and broadleaf weeds under both pre- and post-emergence conditions.
Protocol 3: Greenhouse Screening for Herbicidal Efficacy
This protocol evaluates the herbicidal effects of test compounds when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of young plants (post-emergence).[7][8]
Causality: Testing both pre- and post-emergence activity is critical because it identifies compounds with different uptake routes (root vs. foliage) and potential use patterns in agriculture. A pre-emergence herbicide prevents weeds from establishing, while a post-emergence herbicide controls existing weeds. Using a diverse panel of weeds (e.g., monocots like Setaria viridis and dicots like Abutilon theophrasti) is essential to determine the spectrum of activity.[8][9]
Experimental Workflow:
Caption: Workflow for pre- and post-emergence herbicide screening.
Step-by-Step Methodology:
-
Plant Cultivation: Sow seeds of test species (e.g., green foxtail (Setaria viridis), velvetleaf (Abutilon theophrasti), barnyardgrass (Echinochloa crus-galli), and common purslane (Portulaca oleracea)) in pots filled with a standard potting medium.[7]
-
Compound Formulation: Prepare a formulation of the test compound, typically by dissolving it in acetone with a surfactant (e.g., Tween 20) and diluting with water to achieve the desired application rate (e.g., 150 grams active ingredient per hectare, g a.i./hm²).[8]
-
Pre-Emergence Application: Within 24 hours of sowing, uniformly spray the formulated compound onto the soil surface of one set of pots using a calibrated track sprayer.
-
Post-Emergence Application: Allow a second set of pots to grow in the greenhouse until the plants reach the 2-3 true leaf stage. Then, apply the formulated compound as a foliar spray.
-
Controls: Include untreated and solvent-only treated pots for both pre- and post-emergence trials.
-
Incubation and Observation: Place all pots in a greenhouse with controlled temperature (25-28°C) and appropriate light. Water pre-emergence pots from the bottom to avoid disturbing the treated soil layer.
-
Evaluation: Visually assess herbicidal injury 15 to 21 days after treatment (DAT). Rate the injury on a scale of 0% (no effect) to 100% (complete plant death) by comparing treated plants to the untreated controls.
Data Presentation: Herbicidal Activity
Herbicidal efficacy data is typically presented as percent inhibition or injury.
| Compound ID | Application Rate (g a.i./ha) | Post-Emergence % Injury (15 DAT) |
| S. viridis (Grass) | ||
| TMP-04 | 150 | 10 |
| TMP-05 | 150 | 90 |
| TMP-06 | 150 | 95 |
| Standard | (e.g., Fomesafen) | 10 |
PART 4: MECHANISM OF ACTION & STRUCTURE-ACTIVITY RELATIONSHIPS
Identifying the biological target and understanding how chemical structure relates to activity are paramount for optimizing lead compounds. For phenylpyridine herbicides, PPO is a validated target, while insecticidal analogs could potentially act on neuronal targets like the GABA-gated chloride channel, a known target for phenylpyrazole insecticides.[3][10]
Protocol 4: In Vitro PPO Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the protoporphyrinogen oxidase (PPO) enzyme, providing direct evidence of its mechanism of action.
Causality: An in vitro enzyme assay isolates the interaction between the compound and its putative target from complex whole-organism effects (e.g., uptake, metabolism).[11] This confirms that the observed herbicidal activity is due to the inhibition of a specific biochemical pathway. Measuring the rate of protoporphyrin IX formation via fluorescence provides a highly sensitive and quantitative readout of enzyme activity.
Step-by-Step Methodology:
-
Enzyme Extraction: Isolate PPO enzyme from a suitable plant source (e.g., etiolated corn or spinach) following established biochemical protocols. Determine the total protein concentration of the extract using a Bradford assay.
-
Substrate Preparation: Prepare a fresh solution of the substrate, protoporphyrinogen IX, immediately before use, keeping it in dark and anaerobic conditions to prevent auto-oxidation.
-
Assay Setup: In a 96-well microplate, add buffer, the enzyme extract, and varying concentrations of the test inhibitor (dissolved in DMSO). Include a no-enzyme control and a DMSO-only control.
-
Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) over time, which corresponds to the formation of the product, protoporphyrin IX.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear phase of the fluorescence curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Building a Structure-Activity Relationship (SAR)
SAR is the process of correlating changes in a molecule's structure with changes in its biological activity. This is the core of lead optimization. By systematically modifying the this compound core at various positions, researchers can identify which substitutions enhance potency, improve spectrum, or confer crop selectivity.
Caption: Conceptual model for building a Structure-Activity Relationship (SAR).
Interpreting SAR: By comparing the activity data from the screening tables, clear trends emerge. For instance, in the insecticide data table, adding a 4-Cl group (TMP-01) confers activity, which is enhanced by replacing it with a more electron-withdrawing 4-CF3 group (TMP-02).[2] Further substitution on the pyridine ring (TMP-03) dramatically increases potency, guiding the next round of synthesis towards multi-substituted analogs. These empirical findings can be further refined using quantitative structure-activity relationship (QSAR) models, which use molecular descriptors to predict the activity of unsynthesized compounds.[12]
Conclusion
The this compound scaffold represents a versatile and highly tractable platform for the discovery of novel insecticides and herbicides. Its synthetic accessibility via robust cross-coupling reactions allows for extensive chemical exploration. By employing a systematic and logical screening cascade—from whole-organism primary assays to target-based biochemical validation—researchers can efficiently identify promising lead candidates. The true power of this approach lies in the iterative cycle of synthesis, testing, and SAR analysis, which progressively refines molecular structures to achieve the desired potency, spectrum, and safety profiles required for a modern agrochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Phenylpyrazole insecticides [a.osmarks.net]
- 11. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 12. Quantitative structure-activity relationship of some pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for measuring the fluorescence spectra of 2-Methoxy-4-phenylpyridine
Application Note & Protocol
Topic: Experimental Setup for Measuring the Fluorescence Spectra of 2-Methoxy-4-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Photophysical Character of this compound
Fluorescence spectroscopy is a highly sensitive and non-destructive analytical technique used to study the electronic properties of molecules. It provides invaluable insights into molecular structure, environment, and dynamics by measuring the emission of light from a substance that has absorbed light.[1] this compound, a heterocyclic aromatic compound, possesses a structural motif common in pharmacophores and functional materials. The phenylpyridine core, functionalized with an electron-donating methoxy group, suggests the potential for interesting photophysical behavior.
Characterizing the fluorescence properties of this molecule is a critical step in evaluating its potential applications, which could range from its use as an environmental probe to its integration into more complex biological or material systems. The interaction of such fluorophores with their surroundings can significantly alter their emission spectra, a phenomenon that can be harnessed for sensing applications.[2]
This application note provides a comprehensive guide for researchers to accurately measure and interpret the fluorescence spectra of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind key experimental decisions, ensuring robust and reproducible results. We will cover the essential theoretical background, detailed experimental protocols, and data interpretation strategies.
Foundational Principles: The "Why" Behind the Experiment
A successful fluorescence measurement is built on a solid understanding of the underlying photophysical principles and the factors that can influence the outcome.
The Journey of a Molecule: Excitation and Emission
The process of fluorescence is elegantly described by the Jablonski diagram. A molecule in its ground electronic state (S₀) absorbs a photon of a specific energy, promoting it to an excited singlet state (S₁). This process is nearly instantaneous. Once excited, the molecule rapidly loses some vibrational energy to its surroundings (vibrational relaxation), a non-radiative process that occurs in picoseconds.[3] From the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a photon. This emitted light is the fluorescence we measure.
Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum and the emission maximum is known as the Stokes Shift .
The Critical Role of the Molecular Environment
Fluorescence is exceptionally sensitive to the fluorophore's local environment.[1] Understanding these interactions is key to designing a meaningful experiment.
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the excited state.[2] Polar solvents can stabilize the excited state of a polar fluorophore more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.[2][4] This phenomenon, known as solvatochromism, makes it essential to perform measurements in a range of solvents to fully characterize the molecule.
-
Concentration and the Inner Filter Effect: While it seems intuitive to use a high concentration to get a strong signal, this can be counterproductive. At high concentrations, the emitted fluorescence can be re-absorbed by other ground-state molecules in the light path (the primary inner filter effect). To avoid this artifact, which distorts the emission spectrum and reduces intensity, experiments should be conducted in dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.[5]
-
Temperature: Temperature can influence fluorescence by affecting the rate of non-radiative decay processes that compete with fluorescence. Increased temperature often leads to more efficient non-radiative decay (e.g., through molecular collisions), resulting in decreased fluorescence intensity.[6]
Experimental Design and Strategy
A robust experimental design minimizes artifacts and ensures the collection of high-quality, interpretable data.
Instrumentation: The Spectrofluorometer
A standard spectrofluorometer consists of several key components: an excitation source (typically a Xenon lamp), an excitation monochromator to select the wavelength of light that excites the sample, a sample holder, an emission monochromator to select and scan the emitted wavelengths, and a detector (often a photomultiplier tube, PMT).[7]
Diagram: General Experimental Workflow
Caption: Workflow for the characterization of this compound fluorescence.
Reagent and Sample Preparation
-
Analyte: this compound of the highest available purity.
-
Solvents: Use spectroscopic grade solvents to minimize background fluorescence and absorbance.[8] A selection of solvents with varying polarities is recommended to investigate solvatochromic effects.
| Solvent | Polarity Index (Reichardt) | Rationale |
| Hexane | 0.009 | Non-polar, aprotic reference |
| Toluene | 0.099 | Aromatic, non-polar |
| Tetrahydrofuran (THF) | 0.207 | Moderately polar, aprotic |
| Acetonitrile (ACN) | 0.460 | Polar, aprotic |
| Ethanol (EtOH) | 0.654 | Polar, protic (can form H-bonds) |
-
Cuvettes: Use 10 mm path length quartz fluorescence cuvettes, which are transparent in the UV-visible range and have four polished sides.[5]
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Objective: To prepare a stock solution and working samples with appropriate concentrations for fluorescence measurements.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of tetrahydrofuran (THF) to create a 1.0 mM stock solution. THF is a good initial choice as it dissolves a wide range of organic compounds.
-
Working Solution Preparation: From the stock solution, prepare a dilution in the solvent of interest (e.g., hexane) to a concentration of approximately 10 µM.
-
Absorbance Check: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the 10 µM solution. The maximum absorbance should be between 0.05 and 0.1 to minimize inner filter effects.[5] Adjust the concentration if necessary. Repeat this step for each solvent used.
-
Solvent Blanks: Prepare a cuvette containing only the pure solvent for each solvent to be tested. This will be used for background subtraction.
Protocol 2: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation wavelength and record the full emission spectrum.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Determine Optimal Excitation Wavelength (λex):
-
Place the cuvette with your sample (e.g., in hexane) into the sample holder.
-
Set the emission monochromator to the expected emission maximum. If unknown, use a wavelength approximately 30-50 nm longer than the absorption maximum determined from the UV-Vis spectrum.
-
Scan a range of excitation wavelengths (e.g., from 250 nm to 400 nm) and record the fluorescence intensity.
-
The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex). This should correspond closely to the absorption maximum.[9]
-
-
Acquire Emission Spectrum:
-
Set the excitation monochromator to the optimal λex determined in the previous step.
-
Set appropriate excitation and emission slit widths. Start with 5 nm for both and adjust as needed to optimize signal-to-noise without sacrificing resolution.
-
Scan the emission monochromator over a wavelength range that covers the entire emission profile (e.g., from λex + 20 nm to 700 nm).
-
Save the spectrum.
-
-
Solvent Blank Correction:
-
Replace the sample cuvette with the corresponding solvent blank cuvette.
-
Perform the same emission scan using the identical instrument settings.
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of this compound.
-
-
Repeat for All Solvents: Repeat steps 3 and 4 for the sample prepared in each of the selected solvents to observe solvatochromic shifts.
Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of the fluorescence process relative to a known standard.[8]
The relative quantum yield is the most common method and compares the sample's integrated fluorescence intensity to that of a standard with a known quantum yield.[10]
-
Select a Standard: Choose a quantum yield standard whose absorption and emission ranges overlap with this compound. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-blue region.
-
Prepare Solutions: Prepare a series of dilutions (at least 4) for both the sample and the standard in the same solvent. The absorbance of all solutions must be kept below 0.1 at the excitation wavelength.[5]
-
Measure Absorbance: Record the absorbance at the chosen excitation wavelength for all prepared solutions.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Determine the gradient (slope) of the straight line for both the sample (Grad_s) and the standard (Grad_r).
-
-
Calculate Quantum Yield: Use the following equation:[8]
Φ_s = Φ_r × (Grad_s / Grad_r) × (n_s² / n_r²)
Where:
-
Φ_s and Φ_r are the quantum yields of the sample and reference.
-
Grad_s and Grad_r are the gradients from the plot of integrated intensity vs. absorbance.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Data Analysis and Interpretation
The collected data should be compiled to understand the photophysical profile of this compound.
| Solvent | λabs (nm) | λex (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Relative ΦF |
| Hexane | |||||
| Toluene | |||||
| THF | |||||
| ACN | |||||
| EtOH |
-
Spectral Shifts: Analyze the position of the emission maximum (λem) in different solvents. A red shift with increasing solvent polarity suggests that the excited state has a larger dipole moment than the ground state, which is common for molecules with charge-transfer character.[11]
-
Quantum Yield: The quantum yield provides a measure of the molecule's emission efficiency. Changes in ΦF across different solvents can indicate how the solvent environment influences the competition between radiative (fluorescence) and non-radiative decay pathways.[6]
Conclusion
This application note provides a detailed framework for the systematic characterization of the fluorescence properties of this compound. By carefully controlling experimental variables such as solvent and concentration, and by following standardized protocols for spectral acquisition and quantum yield determination, researchers can obtain high-quality, reproducible data. The resulting photophysical profile is essential for understanding the fundamental behavior of the molecule and for guiding its development in advanced applications within materials science and drug discovery.
References
- 1. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalcsij.com [journalcsij.com]
- 5. iss.com [iss.com]
- 6. Temperature and solvent effects on the fluorescence of some simple aromatic molecules - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Purification of 2-Methoxy-4-phenylpyridine by Column Chromatography
Abstract
This comprehensive guide details a robust protocol for the purification of 2-methoxy-4-phenylpyridine using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to address the specific challenges associated with the purification of pyridine derivatives, namely their basicity and potential for interaction with the stationary phase. This guide provides a step-by-step methodology, from the initial Thin Layer Chromatography (TLC) analysis to the final isolation of the purified compound. Furthermore, it offers in-depth scientific explanations for the experimental choices, troubleshooting advice, and visual aids to ensure a successful and reproducible purification.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As with many substituted pyridines, its synthesis often yields a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain the compound in high purity for subsequent applications and analyses.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] However, the basic nature of the pyridine nitrogen can lead to undesirable interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing, poor separation, and in some cases, decomposition of the target molecule. This guide presents a systematic approach to mitigate these issues and achieve efficient purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is paramount for the development of an effective purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₁NO | [2][3] |
| Molecular Weight | 185.22 g/mol | [2][3] |
| Appearance | Likely a colorless oil or a solid | Inferred from related compounds |
| Polarity | Moderately polar | Inferred from structure |
| UV-Vis Absorbance | Expected to be UV active | Inferred from the UV spectra of 2-phenylpyridine[4][5][6][7][8] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes. | General chemical knowledge |
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is essential to perform TLC to determine the optimal solvent system (mobile phase) for the separation. The ideal solvent system should provide a good separation of the target compound from its impurities and result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1]
Recommended Starting Solvent Systems for TLC:
-
System A: Ethyl acetate/Hexanes (EtOAc/Hex) in varying ratios (e.g., 10:90, 20:80, 30:70 v/v). This is a common starting point for moderately polar compounds.
-
System B: Dichloromethane/Methanol (DCM/MeOH) in varying ratios (e.g., 99:1, 98:2, 95:5 v/v). This system is suitable for more polar compounds.
TLC Protocol:
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Note on Stability: Pyridine derivatives can sometimes be unstable on acidic silica gel. If streaking or the appearance of new spots is observed on the TLC plate, it may indicate decomposition. In such cases, the addition of a small amount of triethylamine (Et₃N, ~0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica gel.
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be adjusted accordingly for different sample quantities.
Materials and Equipment:
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Eluent (optimized from TLC analysis)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation (Dry Packing):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel.
-
-
Column Wetting:
-
Carefully add the chosen eluent to the column, ensuring not to disturb the top layer of sand.
-
Use gentle air pressure to push the solvent through the column until the silica is fully saturated and the solvent level reaches the top of the sand. Never let the column run dry.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Add a final layer of sand over the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a steady flow rate by applying gentle air pressure. A good flow rate is typically a few centimeters per minute.
-
-
Monitoring the Separation:
-
Monitor the progress of the separation by periodically collecting small aliquots from the eluting fractions and analyzing them by TLC.
-
Spot the collected fractions alongside the crude material and a pure standard (if available) on a TLC plate.
-
Visualize the TLC plate under a UV lamp.
-
-
Isolation of the Pure Compound:
-
Identify the fractions containing the pure this compound (single spot on TLC with the expected Rf value).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silanol groups. | Add a small amount of triethylamine (0.1-1%) to the eluent. |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider using a solvent gradient (gradually increasing the polarity of the eluent). |
| Compound Stuck on Column | The eluent is not polar enough. | Increase the polarity of the eluent. |
| Low Recovery | Decomposition on the silica gel or the compound is volatile. | Use a less acidic stationary phase (e.g., alumina) or deactivate the silica gel with triethylamine. Evaporate the solvent at a lower temperature under reduced pressure. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by column chromatography. By carefully selecting the solvent system through TLC analysis and taking into account the basic nature of the pyridine moiety, researchers can achieve high purity of the target compound. The principles and troubleshooting guidelines presented here are also applicable to the purification of other pyridine derivatives, making this a valuable resource for the broader scientific community.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-phenylpyridine | 53698-56-9 [sigmaaldrich.com]
- 4. Pyridine, 2-phenyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application and Protocol for the Single-Crystal X-ray Diffraction Analysis of Methoxy-Phenylpyridine Derivatives
For correspondence: --INVALID-LINK--
Abstract
Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of methoxy-phenylpyridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. We will delve into the critical aspects of this analytical process, from the synthesis and crystallization of the target compound to the collection of high-quality diffraction data, and ultimately, the solution and refinement of the crystal structure. While the principles discussed are broadly applicable, this guide will use a representative methoxy-phenylpyridine derivative to illustrate the workflow and data analysis with concrete examples, providing a practical framework for the structural elucidation of this important class of molecules.
Introduction: The Significance of Structural Elucidation
Methoxy-phenylpyridine scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The precise spatial arrangement of the methoxy and phenyl substituents on the pyridine ring dictates the molecule's intermolecular interactions, crystal packing, and, consequently, its physicochemical properties such as solubility, stability, and bioavailability.[2] Therefore, obtaining a detailed understanding of the three-dimensional structure through SCXRD is paramount for structure-activity relationship (SAR) studies, rational drug design, and the engineering of novel materials with tailored properties.[2]
This guide will provide a robust, field-proven protocol for the single-crystal X-ray diffraction analysis of these compounds, emphasizing the causality behind experimental choices to ensure the generation of high-quality, publishable crystallographic data.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a high-quality crystal structure begins with the synthesis of the target compound and, crucially, the growth of diffraction-quality single crystals. The purity of the synthesized material is of utmost importance, as impurities can inhibit crystallization or lead to disordered structures.
Synthesis of Methoxy-Phenylpyridine Derivatives
A variety of synthetic routes can be employed to prepare methoxy-phenylpyridine derivatives. One common approach involves a Krohnke-type pyridine synthesis or a similar condensation reaction. For instance, the synthesis of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, was achieved through the reaction of (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with ethyl 2-oxopropanoate, using NH₄I as a catalyst.[3]
General Synthetic Principle:
-
Reactants: A suitable α,β-unsaturated carbonyl compound, a 1,3-dicarbonyl compound (or its equivalent), and an ammonia source.
-
Catalyst: Often an ammonium salt like ammonium acetate or ammonium iodide.
-
Solvent: Typically a high-boiling point alcohol, such as ethanol or isopropanol.
-
Purification: The crude product is often purified by recrystallization or column chromatography to achieve the high purity required for crystallization.
Growing Diffraction-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction—ideally 0.1-0.4 mm in at least two dimensions with well-defined faces and no visible cracks—is often the most challenging step.[3] Several crystallization techniques can be employed, and the optimal method is highly dependent on the specific compound's solubility profile.
Common Crystallization Techniques for Pyridine Derivatives:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. For many pyridine derivatives, solvents like ethanol, methanol, or mixtures with less polar solvents such as petroleum ether or ethyl acetate have proven effective.[4][5]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the volatile solvent's vapor into the compound's solution gradually reduces the solubility, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Sublimation: For thermally stable compounds, sublimation can yield high-quality single crystals.[6]
Protocol for Crystallization by Slow Evaporation:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data using a single-crystal diffractometer.
Crystal Mounting
-
Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
Mounting: Carefully mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Cryo-cooling: For most organic molecules, data collection is performed at low temperatures (typically 100-173 K) to minimize thermal vibrations and potential radiation damage. The mounted crystal is rapidly cooled in a stream of cold nitrogen gas.
Diffractometer Setup and Data Collection Strategy
Modern single-crystal diffractometers are equipped with sophisticated software to automate the data collection process.
Workflow for Data Collection:
Caption: A schematic of the single-crystal X-ray diffraction data collection workflow.
Key Parameters for Data Collection:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is common for small molecules; Cu may be used for smaller unit cells. |
| Temperature | 100 K | Reduces atomic thermal motion, leading to higher resolution data. |
| Detector Distance | 40-60 mm | A balance between resolving diffraction spots and capturing high-angle data. |
| Exposure Time | 5-60 seconds per frame | Dependent on crystal size, scattering power, and X-ray source intensity. |
| Data Completeness | > 99% | Essential for a reliable structure solution and refinement. |
| Resolution | At least 0.8 Å | Higher resolution data allows for more precise determination of atomic positions. |
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
After data collection, the raw diffraction images are processed to generate a reflection file, which is then used to solve and refine the crystal structure. This process is computationally intensive and relies on specialized software packages like SHELX, Olex2, or WinGX.
Data Reduction and Integration
The first step in data processing involves integrating the raw diffraction images to obtain a list of indexed reflections with their corresponding intensities. This process also applies corrections for factors such as background scattering and Lorentz-polarization effects.
Structure Solution
The "phase problem" in crystallography refers to the fact that the phases of the diffracted X-rays are lost during the experiment. Structure solution methods are employed to estimate these initial phases.
-
Direct Methods: These methods are highly successful for small molecules and use statistical relationships between the intensities of the reflections to derive the initial phases.
-
Patterson Methods: This approach is useful for structures containing heavy atoms, as it uses a map of interatomic vectors.
Structure Refinement
Once an initial model of the structure is obtained, it is refined using a least-squares minimization process. This iterative procedure adjusts the atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated and observed diffraction data.
Workflow for Structure Solution and Refinement:
Caption: The iterative process of solving and refining a crystal structure.
Key Refinement Parameters and Their Significance:
| Parameter | Ideal Value | Interpretation |
| R1 | < 0.05 for high-quality data | A measure of the agreement between observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 | A weighted residual based on F². |
| Goodness-of-Fit (GooF) | ~ 1.0 | Indicates that the model is a good fit to the data. |
| Final Difference Electron Density (min/max) | Close to 0 (e.g., ±0.5 e⁻/ų) | Large residual peaks may indicate missing atoms or disorder. |
Data Analysis and Interpretation: A Case Study
While specific data for 2-Methoxy-4-phenylpyridine is not publicly available, we can examine the crystallographic data of a closely related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine , to illustrate the type of information obtained from a successful SCXRD analysis.[3]
Table 1: Crystal Data and Structure Refinement for 4-(3-methoxyphenyl)-2,6-diphenylpyridine [3]
| Parameter | Value |
| Chemical formula | C₂₄H₁₉NO |
| Formula weight | 337.41 |
| Crystal system | Monoclinic |
| Space group | I2/a |
| a (Å) | 22.133 (3) |
| b (Å) | 5.8612 (7) |
| c (Å) | 28.094 (4) |
| α (°) | 90 |
| β (°) | 108.736 (4) |
| γ (°) | 90 |
| Volume (ų) | 3449.6 (8) |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Final R1 [I > 2σ(I)] | 0.0461 |
| Final wR2 [I > 2σ(I)] | 0.1287 |
| Goodness-of-fit on F² | 1.03 |
Analysis of the Crystal Structure:
The SCXRD analysis reveals that in the solid state, the four rings of 4-(3-methoxyphenyl)-2,6-diphenylpyridine are not coplanar.[3] The pyridine ring is inclined with respect to the three phenyl rings by 17.26(6)°, 56.16(3)°, and 24.50(6)°.[3] This twisting is a common feature in such multi-ring systems and is crucial for understanding the crystal packing.
The methoxy group is nearly coplanar with the phenyl ring to which it is attached.[3] The crystal packing is stabilized by weak C—H···π interactions, which link the molecules into a three-dimensional network.[3] A Hirshfeld surface analysis can further elucidate the nature and contribution of various intermolecular interactions, such as H···H, C···H, and O···H contacts, to the overall crystal packing.[3]
Conclusion
Single-crystal X-ray diffraction is an unparalleled technique for the definitive structural characterization of methoxy-phenylpyridine derivatives. A successful analysis hinges on a meticulous approach, beginning with the synthesis of high-purity material and the growth of diffraction-quality single crystals. This application note has provided a detailed protocol and an illustrative example to guide researchers through the process of data collection, structure solution, refinement, and interpretation. The resulting atomic-level structural information is invaluable for advancing research in drug discovery, materials science, and related fields.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
in vitro cytotoxicity assays for 2-Methoxy-4-phenylpyridine compounds
Topic: Comprehensive In Vitro Cytotoxicity Profiling of 2-Methoxy-4-phenylpyridine Compounds
Introduction: The Rationale for Cytotoxicity Profiling
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, substituted pyridines, including this compound derivatives, have garnered significant attention for their potential as therapeutic agents, particularly in oncology.[2][3][4] Early-stage drug discovery necessitates a thorough evaluation of a compound's cytotoxic potential to understand its therapeutic window and mechanism of action.[5] A compound that potently kills cancer cells is promising, but understanding how it induces cell death is critical for further development.
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel this compound compounds. We move beyond a single-assay approach, advocating for a multi-parametric strategy that interrogates different cellular events associated with cytotoxicity. This allows for a more nuanced understanding, distinguishing between metabolic inhibition, membrane disruption, and the induction of programmed cell death (apoptosis).
The Principle of the Assays: A Multi-Faceted Approach to Cell Death
No single assay can tell the whole story of cytotoxicity. A robust assessment relies on a panel of assays that measure distinct cellular health indicators. The choice of assay should be hypothesis-driven, moving from broad screening to specific mechanistic questions.
-
Metabolic Viability Assay (MTT): The Initial Litmus Test The MTT assay is a colorimetric method widely used for initial high-throughput screening.[6] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6] While excellent for screening, it's important to recognize that a reduced MTT signal can indicate either cell death or metabolic suppression without cell death (a cytostatic effect), necessitating follow-up assays.[8]
-
Membrane Integrity Assay (LDH): The Indicator of Cell Lysis The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity resulting from the loss of plasma membrane integrity.[9] LDH is a stable cytosolic enzyme present in most cell types.[10] When the cell membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[10] The assay measures the enzymatic activity of this extracellular LDH, which is directly proportional to the amount of cell lysis.[11][12] This method is a reliable indicator of cell death involving membrane rupture.
-
Apoptosis Detection Assays: Uncovering Programmed Cell Death Apoptosis is a controlled, programmed form of cell death crucial for development and tissue homeostasis. Many anti-cancer agents function by inducing apoptosis.[5]
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay provides a detailed snapshot of the apoptotic process. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA.[15] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that are the central executioners of apoptosis.[16] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent method that measures the activity of these two caspases.[17][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by Caspase-3/7.[17] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of active Caspase-3/7.[18] An increase in Caspase-3/7 activity is a specific and unambiguous marker of apoptosis induction.
-
Experimental Design and Workflow
A logical progression of experiments is key to efficiently characterizing a compound. The following workflow is recommended for a comprehensive cytotoxicity assessment.
Caption: Recommended workflow for cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability via metabolic activity.[6][7][19]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
Sterile 96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells from an exponentially growing culture. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the compounds.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Media Blank: Medium only, no cells.
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[19]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis:
-
Subtract the absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.[11]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Cells and compounds prepared in a 96-well plate as described in the MTT protocol.
-
Lysis Buffer (often 10X, provided in kits) to generate a maximum LDH release control.
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In addition to the standard controls, prepare a Maximum LDH Release Control by adding Lysis Buffer to a set of untreated control wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the culture medium background (no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity for each treatment concentration:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release is from the vehicle control wells.
-
Maximum LDH release is from the lysis buffer-treated wells.
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin-Binding Buffer[13]
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve sufficient cell numbers (e.g., 1-5 x 10⁵ cells). Treat with the this compound compounds at relevant concentrations (e.g., 1x and 2x the IC₅₀ from the MTT assay) for a specified time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells once with cold PBS, then centrifuge again.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay provides a quantitative measure of apoptosis-executing caspase activity.[17][18][21]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Cells and compounds prepared in a white-walled, opaque 96-well plate suitable for luminescence.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the MTT protocol, but use a white-walled 96-well plate. Treat cells with compounds as described in step 2 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[21]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.[18]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Express the results as fold-change in caspase activity compared to the vehicle-treated control cells.
Data Presentation and Interpretation
Summarizing data clearly is essential. The IC₅₀ values obtained from different assays provide complementary information about the compound's cytotoxic profile.
| Compound ID | Cell Line | MTT IC₅₀ (µM) (48h) | LDH EC₅₀ (µM) (48h) | Caspase-3/7 Activation (Fold change at 10 µM) |
| This compound-A | MCF-7 | 8.5 | > 50 | 5.2 |
| This compound-A | HeLa | 12.2 | > 50 | 4.8 |
| Doxorubicin (Control) | MCF-7 | 0.9 | 8.2 | 6.5 |
Interpretation: In this hypothetical example, Compound A shows a potent effect on metabolic viability (MTT assay) and strongly activates caspases, but does not cause significant membrane lysis (LDH assay) at similar concentrations. This profile strongly suggests that the compound induces cell death primarily through an apoptotic mechanism rather than necrosis.
Apoptotic Signaling Pathway
Understanding the mechanism of action involves knowing which cellular pathways are affected. Many cytotoxic drugs converge on the activation of effector caspases like Caspase-3 and Caspase-7.
Caption: The convergence of apoptotic signaling pathways.
Advanced Application: Confirming Target Engagement with CETSA
Once a compound demonstrates cytotoxicity, a critical next step is to confirm that it directly binds to its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[22][23] The principle of CETSA is that when a ligand (drug) binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[23] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, a thermal shift can be detected, providing direct evidence of target engagement in a cellular context.[24][25][26]
References
- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Methoxy-4-phenylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyura cross-coupling reaction to synthesize 2-Methoxy-4-phenylpyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve high-yield, high-purity results in your experiments. As your virtual Senior Application Scientist, this resource explains the "why" behind experimental choices, ensuring a deeper understanding of this powerful synthetic tool.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki coupling. Each problem is followed by a step-by-step troubleshooting plan rooted in mechanistic principles.
Question 1: My reaction yield is disappointingly low, or the reaction is not proceeding to completion. What are the primary factors to investigate?
Answer: Low or no conversion in a Suzuki coupling reaction, especially with a heteroaromatic substrate like a methoxypyridine derivative, often points to issues with the catalyst, reagents, or reaction environment. Here’s a systematic approach to pinpoint the problem:
-
Verify Reagent Quality and Integrity:
-
Boronic Acid/Ester Stability: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under prolonged heating or with certain bases.[1] Consider using a more stable boronic ester derivative like a pinacol ester to mitigate this issue.[1] Ensure your boronic acid or ester is fresh and has been stored under appropriate conditions (cool, dry, and often under an inert atmosphere).
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more active catalyst system is often required.[2][3]
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(0) species, and phosphine ligands are sensitive to oxygen.[1] Ensure your catalyst and ligand are fresh and have been stored and handled under an inert atmosphere. The presence of oxides (e.g., triphenylphosphine oxide from PPh₃) can inhibit the reaction.[4]
-
-
Ensure a Rigorously Inert Atmosphere:
-
Oxygen can deactivate the Pd(0) catalyst and promote the oxidative homocoupling of the boronic acid, a common side reaction.[1]
-
Protocol: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[5] Assemble your reaction under a positive pressure of inert gas.
-
-
Re-evaluate Your Catalyst and Ligand Combination:
-
For electron-rich heteroaromatic compounds like 2-methoxypyridine derivatives, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, which can enhance the rates of both oxidative addition and reductive elimination.[2][4] Bidentate ligands can also offer excellent reactivity for challenging substrates.[2]
-
-
Optimize the Base:
-
The base is crucial for activating the boronic acid for transmetalation.[6][7] However, an overly strong base can promote side reactions.
-
For pyridylboronic acids, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8][9][10] If you suspect base-labile functional groups are being affected, a milder base like KF might be a suitable alternative.[6]
-
Question 2: I'm observing significant byproduct formation, complicating the purification of my this compound. What are the likely side reactions and how can I suppress them?
Answer: Byproduct formation in Suzuki couplings is common, but understanding the underlying mechanisms can help in minimizing their occurrence.
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product from two molecules of your boronic acid.
-
Protodeboronation: The replacement of the boronic acid moiety with a hydrogen atom.
-
Dehalogenation of the Aryl Halide: The starting aryl halide is converted to the corresponding arene.
-
Formation of "Palladium Black": The precipitation of palladium metal from the solution.
-
Cause: This indicates catalyst decomposition and can occur if the ligand is not effectively stabilizing the palladium species or if the reaction temperature is too high.[11][12]
-
Solution: Ensure the correct ligand-to-palladium ratio. Using more robust ligands or palladacycle precatalysts can also improve catalyst stability.[2][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle of the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[14] The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[2] This is often the rate-determining step.[14]
-
Transmetalation: The organoboron compound, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center.[6][15]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[2][16]
Q2: How do I choose the right palladium catalyst and ligand for coupling with a 2-methoxypyridine derivative?
A2: The electronic nature of the 2-methoxypyridine ring (electron-rich) and potential coordination of the pyridine nitrogen to the palladium center are key considerations.
-
Catalyst Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) complex.
-
Ligands: For electron-rich heteroaryl halides, electron-rich and sterically bulky phosphine ligands are often superior to PPh₃.[2] Examples include trialkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos).[6] N-heterocyclic carbenes (NHCs) are also highly effective ligands.[15] The choice of ligand can significantly impact reaction efficiency, so screening a few options may be necessary.[12][17]
Q3: What is the role of the base, and how do I select the best one?
A3: The base is essential for the transmetalation step. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[7][9][15]
-
Mechanism of Action: The base can either activate the boronic acid to form a boronate "ate" complex (R-B(OH)₃⁻) or react with the Pd(II)-halide complex to form a Pd(II)-hydroxide species, which then reacts with the neutral boronic acid.[9]
-
Common Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, with Cs₂CO₃ often being effective for challenging couplings.[8][10]
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail.[15]
-
Fluorides (KF, CsF): Can be particularly effective, with the fluoride ion thought to play a unique role in activating the boronic acid.[6][18]
-
-
Selection Criteria: The choice of base can depend on the lability of other functional groups in your substrates. A screening of different bases is often a prudent step in optimizing a new Suzuki coupling reaction.[9]
Q4: Which solvent system is recommended for the synthesis of this compound?
A4: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Common Solvents: Aprotic polar solvents are frequently used. Common choices include:
-
Aqueous Mixtures: Often, a mixture of an organic solvent and water is used (e.g., Dioxane/H₂O, THF/H₂O).[12][15] The water helps to dissolve the inorganic base and can facilitate the reaction.
-
Considerations: Ensure the solvent is anhydrous (if not using an aqueous system) and thoroughly degassed to prevent catalyst deactivation.[1]
Experimental Protocol and Data
Recommended Starting Conditions
The following table provides a set of generalized conditions that serve as a robust starting point for the Suzuki coupling to form this compound. Optimization may be required based on the specific aryl halide used.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Methoxy-4-bromopyridine (1.0 equiv) | Bromides offer a good balance of reactivity and stability.[1] |
| Boronic Acid | Phenylboronic acid (1.2-1.5 equiv) | A slight excess ensures complete consumption of the limiting halide.[19] |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a suitable ligand | Pd(dppf)Cl₂ is a robust catalyst for heteroaryl couplings.[20] |
| Ligand (if needed) | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligands are effective for challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic bases that are effective in many systems.[8] |
| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) | A common and effective solvent system for Suzuki couplings.[12][15] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without excessive decomposition.[16] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[1] |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-methoxy-4-halopyridine (1.0 equiv), the phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[19]
-
Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the degassed solvent. Then, add the palladium catalyst and ligand (if separate).
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.[19]
-
Monitoring Progress: Monitor the reaction by a suitable technique such as TLC, LC-MS, or GC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[16]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. byjus.com [byjus.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 2-Methoxy-4-phenylpyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-4-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a convergent approach, leveraging powerful cross-coupling reactions and nucleophilic substitutions. A common and effective strategy involves two key transformations:
-
Palladium-Catalyzed Cross-Coupling: The formation of the C4-phenyl bond on the pyridine ring is often achieved via a Suzuki-Miyaura coupling between a 4-halopyridine and phenylboronic acid (or vice versa).
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of the 2-methoxy group is typically accomplished by reacting a 2-halopyridine intermediate with a methoxide source.
This guide will focus on the byproducts encountered during these two critical stages.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Issue 1: Presence of Triphenylphosphine Oxide and Phenylated Pyridine Byproducts
Question: During my Suzuki-Miyaura coupling of 2-chloro-4-iodopyridine with phenylboronic acid using a palladium catalyst with a triphenylphosphine ligand, I'm observing significant amounts of triphenylphosphine oxide and 4,x-diphenylpyridine byproducts. What is causing this and how can I prevent it?
Answer:
This is a well-documented issue in Suzuki-Miyaura couplings, particularly when using phosphine ligands.[1][2] The formation of phenylated byproducts arises from the degradation of the phosphine ligand and subsequent competitive coupling.
Causality:
-
Ligand Aryl Scrambling/P-C Bond Cleavage: Under the reaction conditions, the palladium catalyst can promote the cleavage of the phosphorus-carbon bond in the triphenylphosphine ligand. This generates phenyl species that can then participate in the catalytic cycle, leading to the formation of unwanted phenylated pyridine byproducts.
-
Oxidation of Phosphine Ligand: Triphenylphosphine is readily oxidized to triphenylphosphine oxide, especially in the presence of trace oxygen or peroxide impurities in the solvent. This oxidation consumes the active ligand, potentially leading to catalyst deactivation and incomplete conversion.
Mitigation Strategies:
| Strategy | Mechanism of Action | Protocol |
| Use of Bulky, Electron-Rich Phosphine Ligands | Sterically hindered ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), create a more stable catalyst complex, disfavoring P-C bond cleavage. | Substitute triphenylphosphine with a ligand like SPhos or XPhos in a 1:1 to 1.2:1 ligand-to-palladium ratio. |
| Employ N-Heterocyclic Carbene (NHC) Ligands | NHC ligands form very stable complexes with palladium and are less prone to degradation than phosphine ligands, thus minimizing ligand-derived byproducts. | Replace the phosphine ligand with an NHC ligand such as IPr or SIMes. |
| Optimize Reaction Conditions | A detailed optimization study can identify conditions that favor the desired coupling over byproduct formation.[1] | Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., toluene, dioxane, 2-MeTHF). Lowering the reaction temperature may also reduce ligand degradation. |
| Use Phosphine-Free Catalysts | Palladium catalysts that do not require phosphine ligands, such as palladium on carbon (Pd/C) or palladium nanoparticles, can eliminate this issue. | Consider using a heterogeneous catalyst like Pd/C, although this may require harsher reaction conditions. |
Issue 2: Formation of 4-Phenylpyridine (Dehalogenated Byproduct)
Question: My Suzuki-Miyaura reaction is producing a significant amount of 4-phenylpyridine, lacking the chloro-substituent needed for the subsequent methoxylation step. Why is this happening?
Answer:
The formation of a dehalogenated product is a common side reaction in many cross-coupling reactions.[3]
Causality:
-
Proto-deboronation/Proto-demetalation: The boronic acid can be protonated by trace water or alcohol in the reaction mixture, leading to the formation of benzene. This benzene can then participate in a competitive reaction. More commonly, the organopalladium intermediate can react with a proton source before reductive elimination.
-
β-Hydride Elimination: While less common with aryl partners, if there are any alkyl impurities or side reactions, β-hydride elimination from an organopalladium intermediate can generate a palladium hydride species (Pd-H). This Pd-H can then react with the starting halide in a reductive dehalogenation process.
Mitigation Strategies:
| Strategy | Mechanism of Action | Protocol |
| Use Anhydrous Conditions | Minimizing proton sources in the reaction mixture reduces the likelihood of proto-deboronation and subsequent dehalogenation. | Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Choice of Base | The choice of base can influence the reaction pathway. A non-nucleophilic, moderately strong base is often ideal. | Use bases like K2CO3 or Cs2CO3. Avoid strongly basic or nucleophilic bases if dehalogenation is a problem. |
| Add a Hydrogen Scavenger | In cases where a Pd-H species is suspected, a hydrogen scavenger can intercept it before it causes dehalogenation. | The addition of a stoichiometric amount of an alkene, such as norbornene, can sometimes suppress dehalogenation. |
Issue 3: Incomplete Conversion to this compound and Presence of 2-Hydroxy-4-phenylpyridine
Question: In the final SNAr step, reacting 2-chloro-4-phenylpyridine with sodium methoxide, I'm getting a mixture of my desired product, unreacted starting material, and 2-hydroxy-4-phenylpyridine. How can I drive the reaction to completion and avoid the hydroxy byproduct?
Answer:
This issue points to challenges with the reaction conditions for the nucleophilic aromatic substitution. The pyridine ring's electron-withdrawing nature facilitates this reaction at the 2-position.[4][5] However, incomplete reaction and side reactions can still occur.
Causality:
-
Insufficient Reactivity: The reaction may not be going to completion due to insufficient temperature, reaction time, or a less reactive substrate.[6]
-
Presence of Water: The 2-hydroxy-4-phenylpyridine (or its tautomer, 4-phenylpyridin-2-one) is formed when hydroxide ions are present. Hydroxide can be generated from the reaction of methoxide with residual water in the solvent or on the glassware.
-
Demethylation of Product: Although less common under these conditions, harsh basic conditions and elevated temperatures could potentially lead to the demethylation of the this compound product.[7][8]
Mitigation Strategies:
| Strategy | Mechanism of Action | Protocol |
| Ensure Anhydrous Conditions | Eliminating water is crucial to prevent the formation of the 2-hydroxy byproduct. | Use freshly dried methanol and prepare the sodium methoxide solution under an inert atmosphere. Ensure all glassware is flame-dried or oven-dried. |
| Increase Reaction Temperature | Higher temperatures can overcome the activation energy barrier for the SNAr reaction.[6] | Refluxing the reaction mixture in methanol is a common practice. If using a higher boiling point solvent, carefully control the temperature to avoid decomposition. |
| Use a Stronger Base/Nucleophile System | In some cases, a stronger base can deprotonate methanol more effectively, leading to a higher concentration of the active methoxide nucleophile. | While sodium methoxide is standard, ensuring it is not degraded is key. Using a fresh, high-purity source is important. |
| Monitor Reaction Progress | Tracking the reaction allows you to determine the optimal reaction time and when the starting material has been consumed. | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Byproduct Formation Pathways
The following diagram illustrates the desired synthetic pathway and the formation of common byproducts.
Caption: Synthetic pathway and common byproducts.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-bromo-4-phenylpyridine instead of 2-chloro-4-phenylpyridine for the methoxylation step?
A1: Yes, in principle. The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I. While 2-chloropyridine is commonly used, 2-bromopyridine can also be a suitable substrate, though it may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) due to the lower electronegativity and better leaving group ability of bromide versus chloride.[9]
Q2: My overall yield is low. At which step should I focus my optimization efforts?
A2: Both the Suzuki-Miyaura coupling and the SNAr step are critical for the overall yield. A low yield in the Suzuki coupling will carry through the synthesis. It is advisable to first ensure a high yield and purity of the 2-chloro-4-phenylpyridine intermediate. Once this is achieved, you can focus on optimizing the methoxylation step. Monitoring the purity of your intermediates by techniques like NMR or LC-MS is crucial.
Q3: Are there alternative methods to a Suzuki-Miyaura coupling for forming the 4-phenylpyridine core?
A3: Yes, other cross-coupling reactions such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can be employed. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Q4: I am considering a one-pot synthesis. Is this feasible?
A4: A one-pot synthesis combining the Suzuki coupling and the methoxylation is challenging due to the incompatibility of the reaction conditions. The base and solvent system for a Suzuki reaction are typically different from those required for an efficient SNAr with methoxide. A sequential, two-step process with isolation and purification of the 2-chloro-4-phenylpyridine intermediate is the most reliable approach to ensure high purity of the final product.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
Technical Support Center: Purification of 2-Methoxy-4-phenylpyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Methoxy-4-phenylpyridine derivatives. These compounds, while valuable scaffolds in medicinal chemistry, present unique challenges due to the electronic properties of the substituted pyridine ring. This document is designed to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to tackle both common and unexpected purification hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Chromatography Issues
Question 1: My this compound derivative is showing significant peak tailing during silica gel chromatography. What is the cause and how can I fix it?
Answer: Peak tailing is the most common problem encountered when purifying pyridine derivatives on standard silica gel.[1]
-
Causality: The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong, secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in an asymmetric, tailing peak. While the 2-methoxy group reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect compared to unsubstituted pyridine, it is often not sufficient to completely prevent this interaction.[2]
-
Solutions: A systematic approach is required to mitigate this interaction.
-
Mobile Phase Modification (Competing Base): The most effective solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice. The TEA, being a stronger base, will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative.[1][3]
-
Alternative Stationary Phases: If peak shape does not improve sufficiently, consider switching to a less acidic stationary phase.
-
pH Adjustment (Reversed-Phase HPLC): For HPLC, adjusting the mobile phase pH can dramatically improve peak shape. Lowering the pH to ~2.5-3.0 protonates the residual silanols, minimizing their ability to interact with your analyte.[1] However, be mindful that your pyridine derivative (pKa typically 3-5) will be protonated, which may alter its retention characteristics.
-
-
Slurry Preparation: Dry-load your crude sample onto a small amount of silica gel for best results.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add 0.1-1% triethylamine (v/v) to the prepared mobile phase. For example, for 1 L of eluent, add 1-10 mL of TEA.
-
Equilibration: Equilibrate the column with the TEA-modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the stationary phase is fully passivated.
-
Elution: Run the chromatography as planned, collecting fractions and analyzing by TLC or LC-MS.
-
Post-Purification: Be aware that TEA is high-boiling (89 °C) and must be removed from your final product, typically by co-evaporation with a solvent like toluene or a mild acidic wash if your compound is stable.[4]
Question 2: I'm struggling with low recovery of my compound after column chromatography. It seems to be sticking to the column.
Answer: Low recovery is often linked to the same acidic nature of silica gel that causes peak tailing, but can also be due to compound instability.
-
Causality:
-
Irreversible Adsorption: Highly basic compounds or those with multiple interaction sites can bind so strongly to the acidic silica that they do not elute under normal conditions.[3]
-
On-Column Decomposition: The acidic surface of the silica can catalyze the degradation of sensitive functional groups on your molecule. This is particularly relevant for compounds with acid-labile protecting groups or functionalities.[3]
-
-
Solutions:
-
Deactivate the Stationary Phase: As with peak tailing, using a TEA-modified eluent or switching to alumina can prevent these issues.[3]
-
Run a 2D-TLC Test: To check for on-spot degradation, perform a two-dimensional TLC.
-
Spot your sample on the bottom-left corner of a square TLC plate.[1]
-
Develop the plate in your chosen eluent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.[1]
-
Develop the plate again in the same solvent system.[1]
-
If new spots appear off the diagonal, it indicates your compound is degrading on the silica.[1]
-
-
Minimize Contact Time: Use flash chromatography instead of gravity chromatography to reduce the time your compound spends on the column.
-
Question 3: My product co-elutes with a persistent impurity. How can I improve the separation?
Answer: Co-elution occurs when the impurity and your product have very similar polarities and interactions with the stationary phase. The key is to alter the separation mechanism.
-
Causality: The impurity is likely a structurally similar compound, such as a regioisomer, a starting material, or a closely related byproduct of the reaction. For instance, in Suzuki or Stille couplings to form the 4-phenylpyridine core, homo-coupling of the phenylboronic acid or stannane can lead to biphenyl, which may have similar chromatographic behavior.
-
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary change in selectivity.
-
Employ Orthogonal Chromatography: This is the most powerful strategy. "Orthogonal" means using a separation method that relies on a different chemical principle.[5][6]
-
If you first used normal-phase chromatography (silica, separation by polarity), a second purification using reversed-phase chromatography (C18, separation by hydrophobicity) will likely separate the impurity.[5]
-
Ion-exchange chromatography (IEX) can be used if your product and impurity have different pKa values.[5]
-
-
Change Stationary Phase: Even within normal-phase, switching from silica to a cyano- or diol-bonded phase can alter the selectivity and improve resolution.[1]
-
Crystallization & Post-Purification Issues
Question 4: My purified compound is a thick oil and refuses to crystallize. What can I do?
Answer: Failure to crystallize is often caused by residual impurities or the inherent properties of the molecule.[3]
-
Causality: Even small amounts (1-2%) of impurities, particularly residual solvents or greases, can disrupt the formation of a crystal lattice. Some molecules are also inherently prone to forming amorphous solids or oils.
-
Solutions:
-
Ensure High Purity: The first step is to ensure your product is >98% pure by a sensitive analytical method like HPLC or NMR. If not, re-purify.
-
Systematic Solvent Screening: Use a two-solvent recrystallization method. Find a solvent in which your compound is highly soluble (Solvent A) and a second "anti-solvent" in which it is poorly soluble (Solvent B), where A and B are miscible.[7][8]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[3]
-
Seeding: If you have a single crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator, and finally a freezer. Rapid cooling often leads to oils or very small crystals.
-
-
-
Dissolution: In an Erlenmeyer flask, dissolve your oily compound in a minimal amount of a hot solvent in which it is very soluble (e.g., chloroform, ethyl acetate).[7]
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent (the "anti-solvent," e.g., hexane, pentane) dropwise until the solution just begins to turn cloudy.[7][8] If it becomes too cloudy, add a drop of the first solvent to make it clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.[9] Dry the crystals under vacuum.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a crude this compound derivative? A decision on the initial strategy depends on the state of the crude material. A good starting point is to analyze the crude mixture by TLC and ¹H NMR.
If the crude material is a solid and appears relatively clean by TLC (one major spot), a simple recrystallization may be sufficient.[9] If it's an oil or shows multiple spots of similar polarity, flash column chromatography is the necessary first step.
Q2: How does the 2-methoxy group influence the purification process compared to an unsubstituted pyridine? The 2-methoxy group has a significant electronic influence. As an electron-withdrawing group (by induction), it reduces the electron density on the pyridine ring and lowers the pKa of the nitrogen atom.[2] This makes the 2-methoxy derivative less basic than a typical pyridine. The practical consequence is that it will have a weaker unwanted interaction with acidic silica gel, but this interaction is often still strong enough to cause the chromatographic problems discussed above.[1]
Q3: What analytical techniques are essential for assessing the purity of the final product? A combination of techniques is essential for a complete purity assessment.
-
HPLC/LC-MS: This is the gold standard for determining purity percentage. It can detect non-UV active impurities if a mass spectrometer (MS) or other detector like a CAD is used.[1][10]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of structurally similar impurities or residual solvents.
-
Elemental Analysis (CHN): Provides confirmation of the elemental composition, which is a classic measure of purity for a novel compound.
Q4: Are there specific challenges for separating enantiomers of chiral this compound derivatives? Yes, if the molecule is chiral (e.g., due to substituents on the phenyl ring or elsewhere), separating the enantiomers requires specialized techniques.
-
Chiral HPLC: This is the most common method. It involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose or cellulose.[11][12][13] Method development requires screening different CSPs and mobile phases (normal phase, polar organic, or reversed-phase) to find a system that provides baseline resolution.[12]
-
Diastereomeric Resolution: An alternative, more classical approach involves reacting the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography or crystallization.[14] The chiral auxiliary is then removed to yield the pure enantiomers.
Section 3: Data Summary
For effective chromatographic purification, the choice of mobile phase modifier is critical. The following table summarizes common additives used to improve the peak shape of basic compounds like this compound derivatives.
| Modifier | Typical Concentration | Mobile Phase | Mechanism of Action | Key Considerations |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Normal & Reversed-Phase | Acts as a competing base, masking acidic silanol sites on the stationary phase.[1][3] | High boiling point (89 °C) can make it difficult to remove from the final product. |
| Ammonia | 0.1 - 0.5% (as NH₄OH) | Normal & Reversed-Phase | Similar to TEA, acts as a competing base. | Volatile and easier to remove, but can degrade sensitive compounds. |
| Formic Acid | 0.05 - 0.1% (v/v) | Reversed-Phase | Suppresses ionization of silanol groups by lowering pH; protonates the analyte. | Can cause degradation of acid-labile compounds. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Reversed-Phase | Strong ion-pairing agent and lowers pH. Provides sharp peaks but is difficult to remove. | Can form non-covalent adducts with the product, affecting biological assays. |
Section 4: References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem. --INVALID-LINK--
-
Ji, X., et al. (2001). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem. --INVALID-LINK--
-
Zhang, T., et al. (2007). Direct enantiomeric separations of tris(2-phenylpyridine) iridium (III) complexes on polysaccharide derivative-based chiral stationary phases. Chirality. --INVALID-LINK--
-
Movassaghi, M., & Schmidt, M. A. (2007). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. --INVALID-LINK--
-
Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. --INVALID-LINK--
-
Ahipa, T. N., & Adhikari, A. V. (2016). 2-Methoxypyridine derivatives: Synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. --INVALID-LINK--
-
Matarashvili, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. --INVALID-LINK--
-
Choy, P. Y., et al. (2013). NaH-LiI-Mediated Amination of Methoxypyridines with Amines. Organic Letters. --INVALID-LINK--
-
University of Toronto Scarborough. (2012). Recrystallization using two solvents. YouTube. --INVALID-LINK--
-
Szymańska, E., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica. --INVALID-LINK--
-
Cirri, M., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation.... Chirality. --INVALID-LINK--
-
Sartorius. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. --INVALID-LINK--
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. youtube.com [youtube.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Direct enantiomeric separations of tris(2-phenylpyridine) iridium (III) complexes on polysaccharide derivative-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Splitting in ¹H NMR of Substituted Phenylpyridines
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who work with substituted phenylpyridines and encounter challenging ¹H NMR spectra. Instead of a simple list of problems and solutions, this guide provides in-depth, causality-driven explanations and validated protocols to help you diagnose and resolve complex peak splitting patterns.
Introduction: Beyond First-Order Effects
Substituted phenylpyridines are a cornerstone of many pharmaceutical and materials science applications. While seemingly simple, their ¹H NMR spectra can be deceptively complex. The aromatic region, in particular, often displays splitting patterns that defy the straightforward n+1 rule.[1][2][3] This complexity arises from a confluence of factors unique to these biaryl systems, including restricted bond rotation, through-space interactions, and second-order effects. This guide will walk you through the common causes of peak splitting and provide robust, step-by-step troubleshooting protocols to help you confidently assign your spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the aromatic signals in my phenylpyridine spectrum much more complex than predicted by simple coupling rules?
This is the most common query we receive. The complexity arises because several phenomena beyond simple vicinal coupling are at play. The primary causes are:
-
Restricted C-N Bond Rotation (Atropisomerism): If there are bulky substituents, particularly at the ortho positions of the phenyl ring or adjacent to the nitrogen on the pyridine ring, rotation around the central C-C bond can be slow on the NMR timescale.[4][5][6] This can lead to the presence of stable rotational isomers (atropisomers), which are distinct chemical entities with their own unique sets of NMR signals, effectively doubling or quadrupling parts of the spectrum.[7][8]
-
Through-Space Coupling: In sterically crowded molecules, protons that are not connected through a short chain of bonds but are forced into close proximity in space can couple with each other.[9][10][11] This is often seen between an ortho-proton on the phenyl ring and a proton on the pyridine ring.
-
Complex Spin Systems & Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is small relative to their coupling constant (J), the n+1 rule breaks down. This "second-order" effect leads to distorted peak intensities (e.g., "roofing") and additional splitting, creating complex multiplets that cannot be easily interpreted by eye.[12]
-
Concentration & Solvent Effects: Intermolecular interactions like π-π stacking can occur at high concentrations, altering the chemical environment and causing shifts or broadening.[13][14] Similarly, the choice of NMR solvent can dramatically influence the spectrum by altering conformation or through specific solvent-solute interactions.[15][16][17][18][19]
Each of these possibilities can be systematically investigated using the protocols outlined below.
Q2: My signals are broad, or I see doubled sets of peaks. How do I confirm if this is due to restricted rotation?
This is a classic sign of dynamic exchange, often due to atropisomerism. When rotation is slow, you see sharp signals for each distinct rotamer. When it's very fast, you see a single, sharp, time-averaged signal. In the intermediate exchange regime, where the rate of rotation is comparable to the NMR timescale, the signals broaden and eventually coalesce.
A Variable Temperature (VT) NMR experiment is the definitive method to investigate dynamic processes.[20][21][22] By increasing the temperature, you provide the molecule with enough thermal energy to overcome the rotational barrier, accelerating the exchange rate.
Step-by-Step Methodology:
-
Baseline Spectrum: Acquire a standard high-resolution ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Select Temperature Increments: Choose a series of higher temperatures to run the experiment at (e.g., 313 K, 328 K, 343 K, etc.). The appropriate range will depend on the energy barrier of the rotation.
-
Acquire Spectra at Elevated Temperatures: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring the spectrum.
-
Analyze the Data: Observe the changes in the signals of interest. If restricted rotation is the cause, you should see the doubled peaks broaden, move closer together, and eventually merge (coalesce) into a single, averaged peak at a sufficiently high temperature.[4]
Caption: Effect of temperature on NMR signals in dynamic exchange.
Q3: I see an unusual splitting pattern between protons on the phenyl and pyridine rings. How can I determine if it's a through-bond or through-space coupling?
Distinguishing between these two coupling mechanisms is crucial for correct structural assignment. Through-bond (scalar) coupling is mediated by bonding electrons, while through-space coupling occurs when non-bonded nuclei are very close in space (< 3 Å).[9][10][11]
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are bonded. A 2D NOESY (or ROESY, for medium-sized molecules) experiment is the best way to confirm spatial proximity.
Step-by-Step Methodology:
-
Acquire a 2D NOESY Spectrum: This experiment correlates protons that are spatially close.
-
Analyze the Cross-Peaks: Look for a cross-peak connecting the two protons .
-
Interpretation:
-
Strong NOE Cross-Peak: The presence of a strong cross-peak is definitive evidence that the protons are close in space. This strongly supports the hypothesis that the observed splitting is, at least in part, due to a through-space interaction.
-
No NOE Cross-Peak: If there is no cross-peak, the protons are not close in space, and the observed splitting is likely due to a longer-range through-bond coupling (e.g., a ⁴J or ⁵J coupling).
-
Caption: Through-bond vs. through-space proton interactions.
Q4: My chemical shifts and peak shapes change when I dilute my sample. What is happening?
This behavior is a strong indicator of concentration-dependent aggregation, most commonly through intermolecular π-π stacking of the aromatic rings.[13][14] As molecules stack, the protons of one molecule enter the shielding/deshielding cones of the neighboring aromatic rings, causing their chemical shifts to change. This effect is most pronounced at higher concentrations.
Step-by-Step Methodology:
-
Prepare a Dilution Series: Prepare a series of NMR samples of your compound at different concentrations in the same deuterated solvent (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Acquire Spectra: Record a ¹H NMR spectrum for each sample under identical experimental conditions.
-
Track Chemical Shifts: Carefully track the chemical shift of each proton signal across the concentration range.
-
Analyze the Trend: Plot the chemical shift (δ) versus concentration for each proton. A significant and systematic change in δ with concentration confirms self-aggregation. Protons most involved in the π-stacking interface will typically show the largest changes.
| Proton Position | δ at 50 mM (ppm) | δ at 1 mM (ppm) | Δδ (ppm) | Likely Cause |
| Phenyl H (ortho) | 7.85 | 8.05 | -0.20 | Shielding from neighboring ring current |
| Phenyl H (para) | 7.40 | 7.42 | -0.02 | Minimal change, less involved in stacking |
| Pyridine H (ortho-N) | 8.60 | 8.61 | -0.01 | Minimal change, less involved in stacking |
| Pyridine H (para-C) | 7.20 | 7.35 | -0.15 | Shielding from neighboring ring current |
Table 1: Example of concentration-dependent chemical shift changes due to π-stacking.
Q5: The splitting patterns within the pyridine ring itself are confusing. What are the typical coupling constants?
Understanding the inherent coupling constants of the pyridine ring is the first step to deconvoluting its signals. Unlike benzene, the protons are not chemically equivalent, and the coupling constants depend on their relationship to the nitrogen atom and each other.
| Coupling Type | Symbol | Typical Range (Hz) | Notes |
| Ortho (H2-H3, H3-H4, H4-H5) | ³J | 4.0 - 8.0 Hz | Standard vicinal coupling. |
| Meta (H2-H4, H3-H5, H4-H6) | ⁴J | 1.0 - 3.0 Hz | Smaller, through four bonds. |
| Para (H2-H5, H3-H6) | ⁵J | 0.0 - 1.0 Hz | Very small, often not resolved. |
| H2-H6 | ⁴J | ~0.5 Hz | Often smaller than other meta couplings.[23] |
Table 2: Typical proton-proton coupling constants (J) in the pyridine ring.[24][25][26][27]
-
Run a 2D COSY: A COSY (Correlation Spectroscopy) experiment is the most reliable way to establish connectivity. It will show a cross-peak between any two protons that are J-coupled, allowing you to build a map of the spin system.
-
Use NMR Simulation Software: If the spectrum is heavily overlapped or exhibits second-order effects, manual analysis can be impossible. Software packages can simulate the spectrum based on input chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, you can extract highly accurate values.
Q6: I've noticed that using a different NMR solvent dramatically changes the spectrum. How can I use this to my advantage?
Solvent effects are a powerful tool for spectral simplification.[28] Changing the solvent can alter the chemical shifts of protons differently depending on their local environment, often resolving overlapping multiplets. Aromatic solvents like benzene-d₆ are particularly useful due to the Anisotropic Solvent-Induced Shift (ASIS) effect, where the solvent molecules arrange around the solute, causing significant upfield or downfield shifts depending on the proton's position relative to the benzene ring's magnetic field.[15][16][17][18][19][29]
Step-by-Step Methodology:
-
Select a Range of Solvents: Choose a few deuterated solvents with varying properties (e.g., non-polar CDCl₃, polar aprotic Acetone-d₆, polar protic CD₃OD, hydrogen-bond accepting DMSO-d₆, and aromatic Benzene-d₆).
-
Acquire Spectra: Dissolve your compound in each solvent and acquire a standard ¹H NMR spectrum.
-
Compare Spectra: Lay the spectra side-by-side and observe how the signals have shifted. Look for a solvent that provides the best resolution for the signals you are trying to analyze. Often, a complex multiplet in CDCl₃ will resolve into a clean, first-order pattern in Benzene-d₆ or DMSO-d₆.
Caption: A logical workflow for troubleshooting complex NMR spectra.
References
- 1. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - NMR - Restricted Rotation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. | Semantic Scholar [semanticscholar.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.de [thieme-connect.de]
- 16. unn.edu.ng [unn.edu.ng]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts | Scilit [scilit.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Troubleshooting [chem.rochester.edu]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies to Improve the Yield of 2-Methoxy-4-phenylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-4-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and effective routes involve either the formation of the C-C bond between the pyridine and phenyl rings, followed by the introduction of the methoxy group, or the formation of the C-O bond on a pre-existing 4-phenylpyridine scaffold. The choice of strategy often depends on the availability of starting materials, desired scale, and functional group tolerance.
The following diagram illustrates the primary synthetic pathways:
Caption: Primary synthetic routes to this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Route A: Nucleophilic Aromatic Substitution (SNAr) from 2-Chloro-4-phenylpyridine
The direct displacement of a halide at the 2-position of the pyridine ring with a methoxide source is a common and often efficient method.
Q1: My SNAr reaction with sodium methoxide is sluggish or incomplete, resulting in low conversion of 2-chloro-4-phenylpyridine.
A1: Several factors can contribute to an incomplete reaction:
-
Insufficiently Anhydrous Conditions: Sodium methoxide is highly hygroscopic. The presence of water will consume the methoxide and can also lead to the formation of 2-hydroxy-4-phenylpyridine as a byproduct. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Poor Solubility of Sodium Methoxide: Sodium methoxide has limited solubility in many aprotic solvents. The reaction is often run in methanol, but at higher temperatures, this can lead to pressure buildup. A co-solvent system or the use of a polar aprotic solvent like DMF or DMSO can improve solubility.
-
Inadequate Temperature: While the 2-position of pyridine is activated for nucleophilic attack, sufficient thermal energy is required.[1][2][3] If the reaction is slow at a lower temperature, cautiously increasing it may improve the rate. However, be mindful of potential side reactions at excessive temperatures.
-
Quality of Sodium Methoxide: Commercial sodium methoxide can degrade over time. It's advisable to use a freshly opened bottle or to prepare it fresh from sodium metal and anhydrous methanol.
Q2: I am observing the formation of a significant amount of 2-hydroxy-4-phenylpyridine alongside my desired product.
A2: This is a clear indication of water in your reaction mixture. The methoxide anion is a strong base and will readily deprotonate any water present, forming hydroxide ions. The hydroxide then competes with the methoxide as a nucleophile, leading to the formation of the hydroxypyridine.
Troubleshooting Steps:
-
Dry Your Solvent: Use a freshly distilled or commercially available anhydrous solvent.
-
Handle Sodium Methoxide in a Glovebox: If possible, weigh and add the sodium methoxide in an inert atmosphere.
-
Use a Drying Agent: While not always ideal, adding molecular sieves to the reaction can help scavenge trace amounts of water.
Route B: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction is an excellent choice for constructing the 4-phenylpyridine core.[4]
Q1: My Suzuki-Miyaura coupling of 2-methoxy-4-halopyridine with phenylboronic acid is giving a low yield.
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to the catalyst, base, or reaction conditions.
| Potential Cause | Explanation & Solution |
| Catalyst Inactivation | The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents to remove dissolved oxygen. |
| Incorrect Base | The choice of base is crucial for the transmetalation step. A weak base may not be effective in activating the boronic acid. Common bases include K2CO3, Cs2CO3, and K3PO4.[5] For pyridine substrates, a stronger, non-nucleophilic base might be necessary. |
| Ligand Issues | The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaromatic substrates, electron-rich and bulky phosphine ligands often give better results. Consider screening ligands like SPhos, XPhos, or RuPhos. |
| Solvent Choice | The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. |
Q2: I am observing significant amounts of phenyl-phenyl homocoupling (biphenyl) and protodeboronation of my phenylboronic acid.
A2: These side reactions are indicative of issues with the catalytic cycle.
-
Homocoupling: This can occur if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, allowing for side reactions of the boronic acid. Ensure your palladium catalyst is active.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or alcohol, before transmetalation can occur. Using a less aqueous solvent system or a stronger, anhydrous base can sometimes mitigate this. The stability of boronic acids can also be pH-dependent.
A detailed investigation into the effects of bases, ligands, and solvents on Suzuki-Miyaura couplings of 4-pyridineboronic acid derivatives has shown that careful optimization can suppress the formation of phenylated byproducts.[6][7]
Route C: Etherification of 2-Hydroxy-4-phenylpyridine
This approach involves a Williamson ether synthesis on a pre-formed 4-phenyl-2-hydroxypyridine core.
Q1: My methylation of 2-hydroxy-4-phenylpyridine is giving a low yield, and I'm isolating unreacted starting material.
A1: Incomplete deprotonation is the most likely cause.
-
Base Strength: 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone.[8] The pKa of the N-H proton in 2-pyridone is around 11.6. A sufficiently strong base is required for complete deprotonation. While K2CO3 can be used, stronger bases like NaH or KHMDS are often more effective.
-
Solvent: A polar aprotic solvent like DMF or THF is typically used to dissolve the pyridinolate anion. Ensure the solvent is anhydrous.
Q2: I am concerned about N-methylation versus O-methylation.
A2: This is a valid concern due to the tautomeric nature of 2-hydroxypyridine. The ratio of O- to N-alkylation can be influenced by several factors:
-
Counter-ion: A more ionic interaction (e.g., with Na+ or K+) favors O-alkylation.
-
Solvent: Polar aprotic solvents generally favor O-alkylation.
-
Leaving Group of the Alkylating Agent: Harder leaving groups tend to favor O-alkylation.
For the synthesis of 2-methoxypyridine derivatives, O-methylation is generally favored under standard Williamson ether synthesis conditions.[9]
Caption: Tautomerism of 2-hydroxypyridine and potential alkylation products.
Route D: Negishi Cross-Coupling
The Negishi coupling is known for its high functional group tolerance and often provides excellent yields.[10]
Q1: I am struggling with the preparation of the pyridylzinc reagent, and my Negishi coupling yield is low.
A1: The success of a Negishi coupling is highly dependent on the successful formation and transfer of the organozinc reagent.
-
Formation of the Organozinc Reagent: This is typically done by reacting the corresponding 4-halo-2-methoxypyridine with an activated form of zinc (e.g., Rieke zinc) or by halogen-metal exchange with an organolithium reagent followed by transmetalation with ZnCl2. Incomplete formation of the organozinc reagent is a common reason for low yields.
-
Catalyst and Ligand Choice: While Pd(PPh3)4 can be effective, catalyst systems based on Pd2(dba)3 with bulky, electron-rich phosphine ligands often give superior results, especially for heteroaromatic substrates.
-
Reaction Conditions: Negishi couplings are sensitive to air and moisture. Strict anhydrous and inert conditions are essential. The addition of salts like LiCl can sometimes improve reaction rates and yields by breaking up zincate aggregates.
Recent advances have shown that continuous flow protocols can be beneficial for both the generation of alkylzinc halides and the subsequent Negishi cross-coupling reaction, offering better control over reaction parameters.[11]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most reliable for a multi-gram scale synthesis?
A1: For larger-scale synthesis, the SNAr route from 2-chloro-4-phenylpyridine is often preferred due to its operational simplicity and the relatively low cost of reagents. Cross-coupling reactions can be more expensive due to the cost of palladium catalysts and ligands, and purification to remove metal residues can be more challenging on a larger scale.
Q2: How can I effectively purify my final product, this compound?
A2: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: As a basic pyridine derivative, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer.[12] The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Column Chromatography: This is a very effective method for removing closely related impurities. However, the basicity of the pyridine nitrogen can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine (e.g., 1-2%), to the eluent.[12]
-
Crystallization: If the product is a solid and of sufficient purity, crystallization from a suitable solvent system can be an excellent final purification step.
Q3: What are the primary safety concerns when running these reactions?
A3:
-
Sodium Methoxide: Highly caustic and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Organolithium Reagents (for Negishi): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere.
-
Palladium Catalysts and Ligands: Many are air-sensitive and can be toxic. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Many of the solvents used (e.g., DMF, dioxane, toluene) have their own specific hazards. Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Protocol 1: SNAr Synthesis of this compound
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add 2-chloro-4-phenylpyridine (1.0 eq).
-
Add anhydrous methanol as the solvent.
-
Add sodium methoxide (1.5 - 2.0 eq) in portions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling to form 4-Phenyl-2-methoxypyridine
-
In a reaction vessel, combine 4-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K2CO3 (2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a suitable solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 2-Methoxy-4-phenylpyridine
Welcome to the technical support center for resolving NMR spectral complexities. This guide is specifically tailored to address the common challenge of overlapping peaks in the ¹H NMR spectrum of 2-Methoxy-4-phenylpyridine. As researchers and professionals in drug development, obtaining a clean, well-resolved spectrum is paramount for accurate structural elucidation and purity assessment. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these analytical hurdles.
Understanding the Challenge: The ¹H NMR Spectrum of this compound
The structure of this compound, with its distinct aromatic regions—the substituted pyridine ring and the phenyl ring—often leads to a congested ¹H NMR spectrum. The protons on these rings can have very similar chemical environments, causing their signals to overlap and complicating interpretation. This guide will walk you through systematic approaches to dissect these complex spectra.
Troubleshooting Guide: A Phased Approach to Resolution
Phase 1: Foundational Adjustments
These initial steps involve simple modifications to your experimental setup that can often provide the needed resolution without resorting to more complex experiments.
Issue: The aromatic region of the ¹H NMR spectrum shows a broad, poorly defined set of multiplets, making it impossible to assign individual protons.
Symptom: Signals between 7.0 and 8.7 ppm are crowded and individual multiplicities are difficult to discern.
Rationale: The chemical shift of a proton is influenced by its immediate electronic environment, which can be perturbed by the surrounding solvent molecules.[1][2] Aromatic solvents, for instance, can induce significant changes in the chemical shifts of protons in aromatic systems due to anisotropic effects.[3] By changing the solvent, you can alter the chemical shifts of the overlapping protons, potentially spreading them apart.[4]
Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like deuterochloroform (CDCl₃).
-
Solvent Change: Prepare a new sample of this compound in a different deuterated solvent. Good alternatives to try include:
-
Benzene-d₆
-
Pyridine-d₅
-
Acetonitrile-d₃
-
DMSO-d₆
-
-
Acquisition and Comparison: Acquire ¹H NMR spectra in each new solvent and compare them to the original spectrum. Look for changes in the dispersion of the aromatic signals.
Expected Outcome: You may observe that in a different solvent, previously overlapping signals are now resolved into distinct multiplets. For example, aromatic signals often show better separation in benzene-d₆ or pyridine-d₅ compared to chloroform-d.[4]
Phase 2: Advanced 1D and 2D NMR Techniques
If foundational adjustments are insufficient, moving to more advanced NMR experiments is the next logical step. Two-dimensional (2D) NMR, in particular, is a powerful tool for resolving overlap by spreading the signals across a second frequency dimension.[5][6][7]
Issue: Even after trying different solvents, key aromatic proton signals remain overlapped.
Symptom: You can identify distinct spin systems but cannot definitively assign all protons due to signal crowding.
Rationale: Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other (typically through two or three bonds).[6] This allows you to trace the connectivity within a spin system, even if the signals are overlapped in the 1D spectrum.
Protocol:
-
Sample Preparation: Use a sample of this compound in a deuterated solvent that provided the best (though still imperfect) resolution from Phase 1.
-
Pulse Program: Select a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Acquisition: Acquire the 2D COSY spectrum.
-
Data Processing and Analysis: Process the 2D data. On the resulting spectrum, the diagonal peaks correspond to the 1D spectrum. The off-diagonal cross-peaks indicate which protons are coupled. Trace the correlations to map out the protons on the pyridine and phenyl rings.
Expected Outcome: You will be able to identify which protons are adjacent to each other. For example, you can trace the connectivity from H-3 to H-5 and H-6 on the pyridine ring, and separately trace the connections within the phenyl ring.
Rationale: Heteronuclear 2D NMR experiments correlate protons with carbons, taking advantage of the much larger chemical shift range of ¹³C to resolve proton overlap.
-
HSQC (Heteronuclear Single Quantum Coherence) shows correlations between protons and the carbons they are directly attached to (one-bond correlation).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds.[8]
Protocol:
-
HSQC Acquisition: Run a standard HSQC experiment. This will produce a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a C-H bond.
-
HMBC Acquisition: Run a standard HMBC experiment. This will show correlations from protons to carbons that are 2 or 3 bonds away.
-
Analysis:
-
In the HSQC spectrum, overlapped proton signals in the 1D spectrum will often be resolved along the carbon dimension.
-
Use the HMBC correlations to piece together the fragments identified from the COSY and HSQC. For example, you can confirm the position of the phenyl group by observing a correlation from the phenyl protons to the C-4 of the pyridine ring.
-
Phase 3: Chemical and Data Processing Solutions
When even advanced 2D NMR techniques don't provide complete resolution, chemical modification or advanced data processing can be the final key.
Issue: Two or more proton signals are so close in chemical shift that even in 2D spectra, their cross-peaks are difficult to distinguish.
Symptom: Persistent ambiguity in the assignment of specific protons.
Rationale: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the nitrogen atom in the pyridine ring of this compound.[9][10] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide.[11] Protons closer to the binding site will experience a larger shift.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a dry, non-coordinating deuterated solvent like CDCl₃.[11]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
Incremental Addition of LSR: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.
-
Acquire and Repeat: Acquire a ¹H NMR spectrum after each addition. Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved.
-
Analysis: Track the movement of each proton signal as the LSR is added. The protons closest to the pyridine nitrogen will show the largest downfield shift.
Expected Outcome: The spectrum will be "stretched out," with the signals of the pyridine ring protons being shifted downfield more significantly than the phenyl ring protons, thereby resolving the overlap.
Rationale: Modern NMR software offers powerful data processing tools that can enhance spectral resolution after the data has been acquired.[12][13] Techniques like resolution enhancement and deconvolution can help to computationally separate overlapping signals.[14][15]
Protocol:
-
Resolution Enhancement: Apply a window function, such as a Gaussian multiplication or a Lorentz-to-Gauss transformation, to the Free Induction Decay (FID) before Fourier transformation. This can narrow the linewidths, but may reduce the signal-to-noise ratio.
-
Deconvolution: Use software algorithms to fit the overlapping signals to a series of theoretical Lorentzian or Gaussian peaks. This can provide the chemical shifts and integrals of the individual underlying signals.
Expected Outcome: These processing techniques can improve the visual separation of closely spaced peaks, aiding in their analysis. However, it is important to use these methods with caution as they can sometimes introduce artifacts.
Diagrams
Caption: Workflow for resolving overlapping NMR signals.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of this compound so prone to overlap? A1: The chemical shifts of the protons on the pyridine and phenyl rings are in a similar range (typically 7.0-8.7 ppm). The electronic effects of the methoxy and phenyl substituents on the pyridine ring influence the chemical shifts of the pyridine protons, bringing them closer to the chemical shifts of the phenyl protons, leading to signal crowding.
Q2: I'm limited by instrument time. Which 2D NMR experiment should I prioritize? A2: If you can only run one 2D experiment, an HSQC is often the most informative for resolving proton overlap.[16] It disperses the proton signals based on the much wider chemical shift range of the attached ¹³C nuclei, providing excellent resolution.[16]
Q3: Will using a higher field NMR spectrometer solve my overlap problem? A3: Yes, in many cases. A higher magnetic field strength increases the chemical shift dispersion in Hertz. This means that two signals that are close in ppm will be further apart in Hertz at a higher field, which can be enough to resolve them. However, access to higher field instruments may be limited, and the techniques described in this guide are effective on standard spectrometers.
Q4: Can I use 1D TOCSY to resolve the overlapping signals? A4: Yes, 1D TOCSY can be very effective if you have at least one resolved proton in a spin system.[17] By selectively irradiating this resolved proton, you can "light up" all the other protons in the same spin system, effectively pulling them out from the overlapped region and allowing for their identification.[16][17]
Q5: Are there any drawbacks to using lanthanide shift reagents? A5: While very powerful, LSRs can cause line broadening, which can obscure coupling information. It's a trade-off between resolution and line shape. Also, the sample must be very dry, as water will preferentially coordinate with the LSR, rendering it ineffective.[11]
Data Presentation
Table 1: Comparison of Techniques for Resolving Signal Overlap
| Technique | Principle | Primary Advantage | Potential Drawback |
| Solvent Change | Alters local magnetic environment | Simple and quick to implement | May not provide sufficient resolution |
| 2D COSY | Through-bond H-H correlation | Maps out proton connectivity | Does not resolve overlap of entire spin systems |
| 2D HSQC | One-bond H-C correlation | Excellent resolution due to large ¹³C shift range | Requires more instrument time than 1D |
| Lanthanide Shift Reagents | Paramagnetic induced shifts | Can create large separations of signals | Can cause line broadening; requires dry sample |
| Data Processing | Mathematical manipulation of data | No additional experiment needed | Can introduce artifacts if not used carefully |
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. reddit.com [reddit.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. youtube.com [youtube.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 15. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 16. benchchem.com [benchchem.com]
- 17. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
preventing byproduct formation in 2-Methoxy-4-phenylpyridine reactions
Welcome to the technical support center for synthetic reactions involving 2-methoxy-4-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your synthetic outcomes.
Introduction: Navigating the Subtleties of this compound Chemistry
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is not without its challenges. The electronic properties of the pyridine ring, coupled with the reactivity of the methoxy group, can lead to the formation of several undesired byproducts. This guide provides a structured approach to identifying, understanding, and mitigating these side reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Presence of a Major Byproduct with a Mass of 185.08 g/mol (M+H)
Question: My reaction mixture shows a significant peak corresponding to the mass of 2-hydroxy-4-phenylpyridine (or its tautomer, 4-phenylpyridin-2(1H)-one). What is causing the loss of the methyl group from my starting material?
Answer: This indicates that demethylation or hydrolysis of the 2-methoxy group is occurring. These are common issues when working with 2-alkoxypyridines, especially under certain reaction conditions.
Causality and Mechanism:
The cleavage of the aryl-OCH₃ bond can be promoted by several factors within a typical Suzuki-Miyaura reaction setup:
-
High Temperatures: Elevated temperatures, often used to drive sluggish cross-coupling reactions, can provide the necessary activation energy for ether cleavage.
-
Strong Bases: While a base is essential for the Suzuki-Miyaura catalytic cycle, strong bases can also participate in the nucleophilic attack on the methyl group, leading to demethylation.[1]
-
Acidic Conditions: The ether oxygen can be protonated by strong acids, making it a better leaving group and susceptible to cleavage.[2][3][4] While Suzuki reactions are typically basic, localized acidity or acidic work-up conditions can be problematic.
Solutions:
-
Temperature Optimization:
-
Action: Screen lower reaction temperatures (e.g., 80-100 °C). While this may require longer reaction times, it can significantly reduce the rate of demethylation.
-
Rationale: The activation energy for demethylation is often higher than that of the desired cross-coupling. By lowering the temperature, you can selectively favor the desired reaction pathway.
-
-
Base Selection:
-
Action: Switch to a milder base. If you are using strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Rationale: These bases are often sufficient to facilitate the transmetalation step in the Suzuki-Miyaura cycle without being overly aggressive towards the methoxy group.
-
-
Anhydrous Conditions:
-
Action: Ensure all solvents and reagents are rigorously dried.
-
Rationale: Water can participate in the hydrolysis of the 2-methoxypyridine, especially at elevated temperatures.
-
| Parameter | Problematic Condition | Recommended Modification | Scientific Rationale |
| Temperature | > 120 °C | 80–100 °C | Reduces the likelihood of overcoming the activation energy for ether cleavage. |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Minimizes nucleophilic attack on the methyl group. |
| Water Content | Presence of water | Anhydrous solvents and reagents | Prevents hydrolysis of the methoxy group. |
Issue 2: Formation of Biphenyl and/or 2,2'-Dimethoxy-4,4'-biphenyl Byproducts
Question: I am observing significant amounts of homocoupled products in my reaction, specifically biphenyl (from the boronic acid) and potentially the self-coupling of my 2-methoxy-4-halopyridine starting material. How can I improve the selectivity for the desired cross-coupling product?
Answer: The formation of homocoupled products is a classic side reaction in Suzuki-Miyaura couplings. It arises from the reaction of two molecules of the same coupling partner.
Causality and Mechanism:
-
Oxidative Homocoupling: This is often the primary culprit. The active Pd(0) catalyst can be oxidized to Pd(II) by residual oxygen in the reaction mixture. These Pd(II) species can then promote the homocoupling of the boronic acid.[5]
-
High Catalyst Loading/Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which can also promote homocoupling.
-
Base-Induced Effects: The choice and concentration of the base can influence the relative rates of cross-coupling versus homocoupling.[6]
Solutions:
-
Rigorous Exclusion of Oxygen:
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Rationale: This is the most critical step to prevent the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) species.
-
-
Catalyst and Ligand Optimization:
-
Action: Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a system that readily generates Pd(0) in situ. For electron-deficient pyridines, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.
-
Rationale: A highly active and stable catalyst system will favor the desired cross-coupling pathway over side reactions. Bulky ligands can also sterically hinder the formation of homocoupled products.
-
-
Stoichiometry Control:
-
Action: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Avoid using a large excess.
-
Rationale: While a small excess can drive the reaction to completion, a large excess can increase the probability of homocoupling.
-
Troubleshooting Workflow for Homocoupling:
Caption: A step-by-step guide to troubleshooting homocoupling byproducts.
Issue 3: Formation of 4-Phenylpyridine Byproduct
Question: My analysis shows the presence of 4-phenylpyridine, which is missing the 2-methoxy group. What is causing this?
Answer: This is likely due to a side reaction known as protodeboronation of your boronic acid starting material, followed by coupling, or dehalogenation of your halide starting material.
Causality and Mechanism:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water) to generate the corresponding arene (in this case, benzene if you are using phenylboronic acid). This removes the boronic acid from the productive catalytic cycle.[7]
-
Dehalogenation: The halide starting material can react with a palladium-hydride species, which can form from various sources in the reaction mixture, leading to the replacement of the halide with a hydrogen atom.
Solutions:
-
Use Anhydrous Conditions:
-
Action: As with preventing hydrolysis, ensure your solvents and reagents are completely dry.
-
Rationale: Water is a common proton source for protodeboronation.
-
-
Use Boronate Esters:
-
Action: Consider using a pinacol ester or MIDA ester of the boronic acid.
-
Rationale: These esters are more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[5]
-
-
Optimize the Base:
-
Action: The choice of base can influence the rate of protodeboronation. Sometimes, a weaker base or anhydrous conditions with a fluoride source (e.g., KF) can be beneficial.
-
Rationale: The base is involved in the activation of the boronic acid, and its interaction can affect the stability of the C-B bond.
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2-substituted pyridines often more challenging than with other aryl halides?
A1: The nitrogen atom at the 2-position of the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.[8] This is often referred to as the "2-pyridyl problem". Using bulky ligands that sterically shield the palladium center can help to mitigate this issue.
Q2: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling to form this compound?
A2: While the optimal system can be substrate-dependent, a good starting point for coupling a 2-halo-4-phenylpyridine with a boronic acid would be a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. A common base would be K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water.
Q3: Can I use microwave heating for these reactions?
A3: Yes, microwave irradiation can be a very effective way to accelerate these reactions and often leads to higher yields in shorter times. However, it is crucial to carefully monitor the temperature to avoid promoting demethylation. A preliminary screen of reaction times and temperatures is highly recommended.
Recommended Experimental Protocol: A Best-Practice Example
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of a 2-halo-4-phenylpyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
2-Chloro-4-phenylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-phenylpyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methoxy-4-phenylpyridine
Welcome to the technical support center for the purification of 2-Methoxy-4-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Introduction: The Synthetic Context Dictates the Purification Strategy
This compound is most commonly synthesized via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. The choice of starting materials—usually a methoxy-substituted halopyridine and phenylboronic acid (or its ester equivalent)—and the specific reaction conditions are the primary determinants of the impurity profile in your crude product. Understanding these potential impurities is the first step toward designing a robust purification workflow.
The most prevalent synthetic route involves the coupling of 2-methoxy-4-halopyridine with phenylboronic acid.
Typical Suzuki-Miyaura Coupling Scheme:
-
Reactants: 2-Methoxy-4-bromopyridine (or chloropyridine), Phenylboronic acid
-
Catalyst: Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand: Phosphine-based (e.g., PPh₃, dppf)
-
Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene, DMF) often with water
This reaction, while powerful, can generate a variety of byproducts that complicate purification. This guide will address these challenges systematically.
General Purification Workflow
A multi-step approach is often necessary to achieve high purity (>99.5%) required for pharmaceutical applications. The following diagram illustrates a typical purification sequence.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?
A1: The impurity profile is highly dependent on your reaction's efficiency and conditions. However, several common classes of impurities are consistently observed.
-
Unreacted Starting Materials: Residual 2-methoxy-4-halopyridine and phenylboronic acid.
-
Homo-coupled Byproducts: Biphenyl (from the self-coupling of phenylboronic acid) and potentially a bipyridine species. The formation of these is often promoted by the presence of oxygen.[1]
-
Protodeborylation/Protodehalogenation Products: Benzene (from phenylboronic acid) and 2-methoxypyridine (from the starting halopyridine).
-
Catalyst-Derived Impurities: Residual palladium and byproducts from the phosphine ligands, such as triphenylphosphine oxide (if PPh₃ is used). In some cases, the aryl group from the phosphine ligand can couple with the pyridine substrate, leading to phenylated impurities.[2][3]
-
Solvent-Related Impurities: Degradation products from solvents like DMF can sometimes react with starting materials.[4]
Q2: My product is a grey or black solid after workup. How do I remove the palladium catalyst residue?
A2: The characteristic dark color of a crude cross-coupling product is almost always due to residual palladium, often in a colloidal or finely divided metallic state (Palladium Black). This must be removed early in the purification sequence.
Troubleshooting Steps:
-
Initial Filtration: After the aqueous workup, filter the organic solution through a pad of Celite®. This will remove a significant portion of the precipitated palladium black.
-
Silica Gel Plug Filtration: For more stubborn residual palladium, pass the crude organic solution through a short plug of silica gel. A non-polar solvent (e.g., Hexane/Ethyl Acetate mixture) is typically used to elute the product while the highly polar or charged palladium species are adsorbed onto the silica.
-
Activated Carbon Treatment: If color persists, dissolving the crude product in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) and stirring with a small amount of activated carbon for 15-30 minutes can be very effective. Filter the mixture through Celite® to remove the carbon. Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor for yield loss.
-
Thiol-Based Scavengers: For applications requiring extremely low palladium levels (<10 ppm), consider using commercially available silica-bound scavengers (e.g., thiol-functionalized silica). These are highly effective but represent a more costly option.
Q3: I am struggling to separate my product from a non-polar byproduct, likely biphenyl, using column chromatography. What should I do?
A3: Biphenyl is a very common, non-polar byproduct of Suzuki reactions. Due to its similar polarity to the desired product in some solvent systems, separation can be challenging.
Expert Advice: The key is to maximize the difference in polarity. The nitrogen atom on the pyridine ring of your product offers a "handle" for polar interactions that biphenyl lacks.
Chromatography Optimization Protocol:
-
Solvent System Selection: Standard Hexane/Ethyl Acetate systems are a good starting point. Begin with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This compound is moderately polar; biphenyl is very non-polar and should elute first.
-
TLC Analysis: Carefully run TLC plates to find a solvent system that gives good separation (ΔRf > 0.2) between your product and the impurity spot.
-
Employ a Different Solvent System: If Hexane/EtOAc fails, switch to a system with different selectivity. Toluene/Acetone or Dichloromethane/Methanol can sometimes provide better separation for aromatic compounds.
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.
-
Consider Recrystallization First: If the biphenyl concentration is high, it may be more efficient to remove the bulk of it via recrystallization before chromatography (see Q4).
| Compound | Typical Rf (80:20 Hexane:EtOAc) | Notes |
| Biphenyl | ~0.8 - 0.9 | Very non-polar, runs high on the TLC plate. |
| This compound | ~0.4 - 0.5 | Moderately polar. |
| 2-Methoxy-4-bromopyridine | ~0.6 - 0.7 | Less polar than the product. |
| Triphenylphosphine Oxide | ~0.1 - 0.2 | More polar, tends to stay lower on the plate. |
Note: Rf values are approximate and can vary based on silica gel activity, temperature, and chamber saturation.
Q4: Can this compound be purified by recrystallization? What solvent systems are recommended?
A4: Yes, recrystallization is an excellent final purification step to remove trace impurities and obtain a high-purity, crystalline solid, provided your crude product is already >90% pure. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
Recommended Solvent Systems:
-
Single Solvent:
-
Isopropanol (IPA): Often a good first choice. Dissolve the crude solid in a minimal amount of hot IPA and allow it to cool slowly.
-
Ethanol/Methanol: Similar to IPA, but the higher polarity may retain more polar impurities.
-
-
Solvent/Anti-Solvent Pairs:
-
Toluene/Hexane: Dissolve the product in a minimum of hot toluene, then slowly add hexane until the solution becomes turbid. Re-heat to clarify and then cool slowly.
-
Ethyl Acetate/Heptane: A common and effective pair for compounds of moderate polarity.
-
Dichloromethane/Pentane: Good for removing highly non-polar impurities.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test small amounts of your crude product in different solvents at both room temperature and boiling point to identify a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual palladium or dust), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: Decision tree for troubleshooting persistent impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from 2-Methoxy-4-phenylpyridine samples
Technical Support Center: 2-Methoxy-4-phenylpyridine Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity samples of this valuable heterocyclic building block. We will address common questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of this compound.
Question: My crude this compound is a brown oil, but literature suggests it should be a solid. What's wrong?
Answer: This is a very common observation. The presence of residual solvents (e.g., toluene, DMF) or low-level impurities can depress the melting point of the compound, causing it to present as an oil or a low-melting solid. Furthermore, colored impurities, often arising from catalyst degradation or side reactions, can impart a brown hue. The goal of the purification process is to remove these contaminants to yield the pure, solid compound.
Question: What are the most likely impurities in my sample of this compound synthesized via Suzuki-Miyaura coupling?
Answer: The Suzuki-Miyaura coupling is a powerful method for synthesizing 4-arylpyridines, but it is prone to generating specific byproducts.[1][2] The most common impurities you should anticipate are:
-
Homocoupling Products: Biphenyl (from phenylboronic acid) and 2,2'-dimethoxy-4,4'-bipyridine (from the pyridine halide). These arise from the coupling of two identical starting material molecules.[3][4]
-
Dehalogenated Starting Material: 2-Methoxypyridine. This impurity is formed when the halide on the starting pyridine is replaced by a hydrogen atom.[3]
-
Protonodeboronation Product: Benzene. This results from the cleavage of the C-B bond in the phenylboronic acid.[3]
-
Ligand-Derived Impurities: Phenylated byproducts can form from the arylphosphine ligands (e.g., triphenylphosphine) used in the palladium catalyst system.[1][5]
-
Residual Palladium: Traces of the palladium catalyst may remain, often appearing as a black precipitate (palladium black).[3]
Question: Can I use recrystallization and flash chromatography interchangeably for purification?
Answer: Not always. They are complementary techniques suited for different scenarios.
-
Recrystallization is highly effective for removing small amounts of impurities from a large amount of solid material (typically >90% pure). It is a cost-effective and scalable method but is less effective if the impurities have very similar solubility to the product or if the product "oils out" instead of crystallizing.[6][7]
-
Flash Column Chromatography is excellent for separating mixtures with multiple components or when impurities are present in significant quantities. It offers high resolution but is more resource-intensive (solvents, silica) and can be challenging to scale up.[8][9][10] For pyridine derivatives, special considerations are needed to avoid issues like peak tailing.[11][12]
Part 2: Impurity Identification and Analysis
Before attempting purification, it is critical to identify the nature and approximate quantity of impurities present.
Question: My ¹H NMR spectrum has more peaks than expected. How can I identify the impurities?
Answer: ¹H NMR is a primary tool for assessing purity. By comparing your crude spectrum to the known spectrum of this compound and potential byproducts, you can often identify the contaminants.
Workflow for NMR-Based Impurity Identification
Caption: Workflow for identifying impurities using NMR and GC-MS.
Data Summary: Key Chemical Shifts
The following table summarizes approximate ¹H NMR chemical shifts (in CDCl₃) for the target compound and major impurities to aid in spectral analysis.[13][14][15]
| Compound | Key ¹H NMR Signals (ppm, CDCl₃) | Notes |
| This compound | ~8.2 (d, 1H), ~7.6-7.4 (m, 5H), ~7.0 (d, 1H), ~6.9 (s, 1H), ~4.0 (s, 3H) | Target Product. Pattern may vary slightly with substitution. |
| 2-Methoxypyridine | ~8.15 (d), ~7.5 (t), ~6.8 (d), ~6.7 (t), ~3.9 (s)[13] | Dehalogenated starting material. |
| Biphenyl | ~7.6 (m, 4H), ~7.4 (t, 4H), ~7.3 (t, 2H) | Homocoupling byproduct. |
| Benzene | ~7.37 (s) | Protonodeboronation byproduct. |
| Triphenylphosphine Oxide | ~7.7-7.4 (m) | Common ligand-derived impurity. |
Part 3: Troubleshooting Purification Protocols
This section provides detailed, step-by-step guides for the most common purification techniques, along with troubleshooting advice.
Guide 1: Purification by Flash Column Chromatography
Flash chromatography is often the first choice for purifying crude reaction mixtures containing multiple, closely related compounds.[10] However, the basic nature of the pyridine nitrogen can lead to problematic interactions with the acidic silica gel surface, causing significant peak tailing.[12][16]
Question: My compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from my silica column. What can I do?
Answer: This is a classic issue with basic compounds like pyridines on standard silica gel.[12] The interaction between the basic nitrogen and acidic silanol groups on the silica surface causes the streaking (tailing).[16] To resolve this, you must neutralize or "mask" these interactions.
Experimental Protocol: Optimized Flash Chromatography for Pyridine Derivatives
-
Stationary Phase Selection:
-
Mobile Phase Optimization (The Critical Step):
-
Solvent System: Start with a non-polar/polar mixture, such as Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate.
-
Tailing Suppression: Add a small amount of a basic modifier to the mobile phase. This is crucial for good peak shape.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent mixture. The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridine compound to elute symmetrically.[12]
-
Ammonia: Using a solvent saturated with ammonia (e.g., preparing a 7N solution of ammonia in methanol to add to your mobile phase) is also highly effective.
-
-
-
TLC Analysis with Modifier:
-
Develop your TLC plate using the exact solvent system you plan to use for the column, including the TEA or ammonia modifier. The Rf values and separation will be dramatically different and more accurate than without the modifier. Aim for an Rf of ~0.3 for your target compound.[9]
-
-
Column Packing and Loading:
-
Pack the column using your chosen mobile phase (with modifier).
-
Dry Loading (Recommended): Dissolve your crude sample in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally provides superior resolution compared to wet loading.
-
-
Elution and Fraction Collection:
-
Run the column with your optimized mobile phase. If separation is difficult, a shallow gradient (e.g., starting from 5% EtOAc in Hexanes and slowly increasing to 20%) may provide better results than an isocratic elution.[10]
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting workflow for pyridine purification by flash chromatography.
Guide 2: Purification by Recrystallization
Recrystallization is an ideal technique for final polishing of a compound that is already relatively pure (>90%). It relies on the difference in solubility of the product and impurities in a chosen solvent at different temperatures.[6][7]
Question: I'm trying to recrystallize my this compound, but it keeps "oiling out" or the recovery is very low. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded so rapidly upon cooling that it separates as a liquid instead of forming crystals.[17] This is common when the compound is highly impure (leading to significant melting point depression) or when an inappropriate solvent is used. Low recovery is typically caused by using too much solvent or choosing a solvent in which the compound is too soluble at room temperature.[17]
Experimental Protocol: Systematic Recrystallization
-
Solvent Selection (The Key to Success):
-
Ideal Solvent Properties: Your product should be highly soluble at the solvent's boiling point but poorly soluble at room temperature or 0°C. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures.[6]
-
Screening Solvents: Test small amounts of your crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane). A good starting point for this compound is often an alcohol/water or toluene/heptane solvent system.
-
Mixed Solvent System: If no single solvent works, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethanol or toluene) at boiling. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or heptane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool.
-
-
The Recrystallization Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Adding too much solvent is the most common cause of low yield.[17]
-
Hot Filtration (If Necessary): If there are insoluble impurities (like residual catalyst), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[17] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a single "seed" crystal of pure product.[17]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.
-
Comparison of Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Final purification of >90% pure solids | Complex mixtures, removing closely related impurities |
| Scalability | Excellent, easy to scale up | Difficult to scale up |
| Cost | Low (minimal solvent) | High (large solvent volume, silica gel) |
| Resolution | Lower | High |
| Common Issues | Oiling out, low recovery[17] | Peak tailing, compound degradation on silica[9][12] |
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jasco.hu [jasco.hu]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. flash-chromatography.com [flash-chromatography.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Solubility of 2-Methoxy-4-phenylpyridine for Biological Assays
Welcome to the technical support center for 2-Methoxy-4-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Poor solubility is a common hurdle in preclinical research that can lead to inconsistent results and hinder the evaluation of promising therapeutic candidates.[1] This resource offers practical, evidence-based solutions to help you overcome these challenges and ensure the reliability of your experimental data.
Troubleshooting Guide: Common Solubility Issues
This section addresses frequent problems encountered when working with this compound in aqueous-based biological assays.
Q1: My this compound is precipitating out of my aqueous assay buffer. What should I do?
A1: Precipitation is a clear indicator of poor solubility. Here’s a step-by-step approach to troubleshoot this issue:
-
Stock Solution Check: Ensure your stock solution, likely prepared in an organic solvent like DMSO, is fully dissolved. Visually inspect for any particulates. If necessary, gently warm the solution or sonicate briefly.
-
Solvent Tolerance of Your Assay: Determine the maximum percentage of the organic co-solvent (e.g., DMSO, ethanol) that your specific cell line or assay can tolerate without affecting the biological outcome.[2][3] Many cell-based assays have a low tolerance for organic solvents, often below 1% v/v.[3]
-
Optimize Final Concentration: Re-evaluate the final concentration of this compound in your assay. It's possible the desired concentration exceeds its aqueous solubility limit, even with a co-solvent. Consider performing a dose-response curve to determine if a lower, soluble concentration still yields the desired biological effect.
-
pH Adjustment: The pyridine moiety in this compound suggests its solubility may be pH-dependent.[4][5][6] Systematically adjust the pH of your assay buffer to see if solubility improves. For basic compounds, lowering the pH can increase solubility.[]
-
Consider Solubilizing Excipients: If the above steps are insufficient, explore the use of solubilizing agents such as cyclodextrins.[8][9] These can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[10][11]
Q2: I'm observing high variability and poor reproducibility in my assay results. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results are a common consequence of poor compound solubility. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to unreliable data.
-
Visual Confirmation: Before adding your compound to the assay, dilute your stock solution to the final concentration in the assay buffer in a separate, clear container. Visually inspect for any cloudiness or precipitation over the time course of your experiment.
-
Kinetic Solubility Assessment: This measures how quickly a compound precipitates from a solution. This can be a useful tool to understand if your compound is precipitating during the assay incubation period.[1]
-
Employ a Different Solubilization Strategy: If you suspect solubility is the root cause of your variability, it's crucial to adopt a more robust solubilization method. Refer to the detailed strategies in the FAQ section below.
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the physicochemical properties of this compound and various solubilization techniques.
Q3: What are the key physicochemical properties of this compound that influence its solubility?
A3: While specific experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure and related compounds.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | 185.22 g/mol [12] | Relatively small, which is generally favorable for solubility. |
| logP | 2.8[12] | This positive value indicates a preference for a non-polar (lipophilic) environment over a polar (hydrophilic) one, suggesting low aqueous solubility. |
| pKa | The pyridine ring is basic.[6] The exact pKa is not readily available, but it will influence the ionization state of the molecule at different pH values. | As a basic compound, its solubility is expected to increase in acidic conditions where it can be protonated.[13] |
| Polarity | The molecule has both polar (methoxy and pyridine nitrogen) and non-polar (phenyl ring) regions.[14] | The presence of polar groups can aid in water solubility, but the non-polar phenyl group dominates, leading to overall low aqueous solubility.[15] |
Q4: What are the most common strategies to improve the solubility of compounds like this compound for in vitro assays?
A4: Several techniques can be employed, often in combination, to enhance the solubility of poorly soluble compounds for biological assays.[16] The choice of method depends on the specific requirements of your assay.
Co-solvents
This is often the first approach due to its simplicity.
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[]
-
Causality in Experimental Choice: The selection of a co-solvent and its final concentration is a trade-off between maximizing compound solubility and minimizing solvent-induced toxicity or artifacts in the assay.[2][17] It is crucial to run a solvent tolerance control for your specific assay system.
pH Adjustment
For ionizable compounds, modifying the pH of the buffer can significantly impact solubility.[]
-
Mechanism: The solubility of a basic compound like this compound increases as the pH is lowered because the molecule becomes protonated (ionized), and the ionized form is generally more water-soluble.[13][18]
-
Experimental Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a consistent amount of this compound to each buffer.
-
Stir or shake the samples for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Considerations: Ensure the chosen pH is compatible with the biological system being studied. Extreme pH values can denature proteins or affect cell viability.
Cyclodextrins
These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[8][9]
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[11] The hydrophobic portion of this compound can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively increasing the apparent solubility of the compound.[9]
-
Common Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).[9][11] HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[9]
-
Experimental Workflow:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Formulation Strategies
For more complex applications, such as in vivo studies, more advanced formulation strategies may be necessary.[1][19][20] These can include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level.[21][22]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[15][23]
-
Lipid-Based Formulations: The drug is dissolved in oils, surfactants, or a combination thereof.[24][25]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.852 mg of this compound.
-
Add this to a sterile microcentrifuge tube.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determining Maximum Co-solvent Tolerance in a Cell-Based Assay
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Prepare a dilution series of your chosen co-solvent (e.g., DMSO) in your cell culture medium, ranging from a concentration known to be non-toxic (e.g., 0.1%) to one that is expected to be toxic (e.g., 5%).
-
Include a "medium only" control (0% co-solvent).
-
Replace the existing medium in your cell plates with the medium containing the different co-solvent concentrations.
-
Incubate for the duration of your assay.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
The highest concentration of co-solvent that does not significantly reduce cell viability is your maximum tolerated concentration.
Visualizing Solubility Concepts
Caption: Relationship between pH and the solubility of a basic compound.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 10. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. sarchemlabs.com [sarchemlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. altasciences.com [altasciences.com]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2-Methoxy-4-phenylpyridine and 3-Methoxy-2-phenylpyridine: A Guide for Synthetic and Medicinal Chemists
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel pharmaceuticals, agrochemicals, and functional materials. The precise positioning of substituents on the pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two constitutional isomers: 2-Methoxy-4-phenylpyridine and 3-Methoxy-2-phenylpyridine. We will explore their synthesis, electronic and steric characteristics, reactivity profiles, and potential applications, offering field-proven insights and detailed experimental protocols for the discerning researcher.
Structural and Electronic Overview: The Impact of Substituent Placement
The core difference between this compound and 3-Methoxy-2-phenylpyridine lies in the arrangement of the electron-donating methoxy group (-OCH₃) and the bulky, aromatic phenyl group (-C₆H₅) on the pyridine ring. This seemingly subtle variation has profound implications for the molecule's electronic distribution, steric environment, and, consequently, its chemical behavior.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[1] The placement of substituents can either mitigate or exacerbate this electron deficiency at different positions.
-
This compound: The methoxy group at the 2-position exerts a strong +M (mesomeric) effect, donating electron density into the ring, particularly at the 4- and 6-positions. The phenyl group at the 4-position primarily acts as a bulky substituent with a -I (inductive) effect and can participate in conjugation with the pyridine ring.
-
3-Methoxy-2-phenylpyridine: The methoxy group at the 3-position has a less pronounced mesomeric effect on the ring's overall electron density compared to 2-substitution. The phenyl group at the 2-position, adjacent to the nitrogen, introduces significant steric hindrance around the nitrogen atom and can influence the orientation of the molecule in interactions.
These electronic and steric differences are not merely theoretical; they dictate the synthetic accessibility and the potential applications of each isomer.
Synthesis and Accessibility: A Tale of Two Strategies
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the pyridine ring.
Synthesis of 3-Methoxy-2-phenylpyridine: Directed Nucleophilic Addition
The classical and highly regioselective synthesis of 3-Methoxy-2-phenylpyridine involves the reaction of phenyllithium with 3-methoxypyridine.[2] The methoxy group at the 3-position directs the nucleophilic attack of the phenyllithium to the adjacent 2-position of the pyridine ring.[2] This method is known for its exceptional regioselectivity, yielding exclusively the 2-phenyl product.[2]
Caption: Synthesis of 3-Methoxy-2-phenylpyridine via nucleophilic addition.
Synthesis of this compound: Cross-Coupling Strategy
For this compound, a more practical approach is the Suzuki-Miyaura cross-coupling reaction.[3] This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[3] A plausible route involves the coupling of a 4-halo-2-methoxypyridine (e.g., 4-bromo-2-methoxypyridine) with phenylboronic acid. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with potentially less reactive aryl chlorides.[4]
Caption: Synthesis of this compound via Suzuki coupling.
Comparative Physicochemical and Spectroscopic Properties
While comprehensive experimental data for both compounds is not always available in a single source, we can compile and compare their known and predicted properties.
| Property | This compound | 3-Methoxy-2-phenylpyridine |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol | 185.22 g/mol [2] |
| CAS Number | 53698-46-7 | 53698-49-0[2] |
| Predicted ¹H NMR | The proton at the 6-position is expected to be the most downfield due to the proximity of the nitrogen. The methoxy protons will appear as a singlet around 3.9-4.0 ppm. | The proton at the 6-position is a distinctive doublet downfield. The methoxy protons appear as a singlet. |
| Predicted ¹³C NMR | The carbon attached to the methoxy group (C2) will be significantly downfield. | The carbon attached to the methoxy group (C3) will be downfield, as will the phenyl-substituted carbon (C2). |
| Basicity (pKa) | The methoxy group at the 2-position increases electron density on the nitrogen, likely making it more basic than the 3-methoxy isomer. | The methoxy group at the 3-position has a weaker electron-donating effect on the nitrogen, resulting in lower basicity compared to the 2-methoxy isomer. |
Reactivity and Applications in Drug Development
The distinct electronic and steric profiles of these isomers make them suitable for different applications in organic synthesis and medicinal chemistry. The methoxy group, in particular, is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[5]
This compound
-
Reactivity: The increased electron density at the 4- and 6-positions due to the 2-methoxy group makes these positions more susceptible to electrophilic aromatic substitution, provided steric hindrance is not prohibitive. The nitrogen atom's higher basicity makes it a better ligand for metal coordination.
-
Potential Applications: This scaffold could be valuable in the synthesis of kinase inhibitors and other therapeutic agents where a 2-alkoxypyridine moiety is desired for hydrogen bonding or to modulate solubility. Pyridine derivatives are widely used in drug design for their ability to form key interactions with biological targets.[5]
3-Methoxy-2-phenylpyridine
-
Reactivity: The 2-phenyl group introduces significant steric hindrance around the nitrogen, which can influence its coordination chemistry and the accessibility of adjacent positions. The methoxy group at the 3-position can direct further functionalization. This compound can undergo reactions like copper-catalyzed ortho-acyloxylation.[2]
-
Potential Applications: This isomer serves as a versatile intermediate for more complex molecules.[2] Its structural motif is found in compounds with potential applications in materials science, such as organic light-emitting diodes (OLEDs).[2] In medicinal chemistry, the 2-phenylpyridine scaffold is of interest for developing new insecticides and other bioactive compounds.[6]
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the title compounds.
Protocol 1: Synthesis of 3-Methoxy-2-phenylpyridine via Nucleophilic Addition
Causality: This protocol leverages the directing effect of the 3-methoxy group for a highly regioselective phenylation at the 2-position using a strong organometallic nucleophile.[2]
Materials:
-
3-Methoxypyridine
-
Phenyllithium (solution in cyclohexane/ether)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxypyridine (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully replace the diethyl ether with anhydrous toluene by distillation.
-
Heat the toluene mixture to reflux and maintain for 7 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Methoxy-2-phenylpyridine.
Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by the absence of signals corresponding to other isomers in the NMR spectra.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
Causality: This protocol utilizes a robust palladium-catalyzed cross-coupling reaction, which is highly effective for forming C-C bonds between sp²-hybridized carbons and is tolerant of a wide range of functional groups.[7][8]
Materials:
-
4-Bromo-2-methoxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial, add 4-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Validation: The successful coupling and purity of the product should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the presence of both the 2-methoxypyridine and phenyl moieties.
Conclusion
The comparative analysis of this compound and 3-Methoxy-2-phenylpyridine underscores the critical role of substituent placement in determining the chemical identity and utility of a molecule. While both are valuable building blocks, their distinct electronic and steric properties necessitate different synthetic strategies and predispose them to different applications. 3-Methoxy-2-phenylpyridine is readily accessible through a classic nucleophilic addition, while this compound is best prepared via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of these differences is paramount for the rational design of novel, functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-4-Phenylpyridine Analogs as Anticancer Agents
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor and antimitotic agent discovery, the 2-methoxy-4-phenylpyridine scaffold has emerged as a promising framework. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their anticancer properties. By synthesizing data from multiple studies, we will explore how subtle molecular modifications influence biological activity, offering a rationale for future drug design and optimization.
The this compound Core: A Privileged Scaffold in Oncology Research
The pyridine ring is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1] The this compound scaffold, in particular, has garnered significant attention for its potential to yield potent anticancer agents. These compounds have been primarily investigated for their ability to inhibit protein kinases, crucial regulators of cellular processes often dysregulated in cancer, and to disrupt microtubule dynamics, a hallmark of antimitotic drugs.[2][3]
This guide will dissect the SAR of this scaffold by examining substitutions at key positions on both the pyridine and phenyl rings, correlating these changes with their cytotoxic effects on various cancer cell lines.
Decoding the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of this compound analogs are profoundly influenced by the nature and position of various substituents. Here, we provide a comparative analysis based on available experimental data.
Substitutions on the 4-Aryl (Phenyl) Ring
The phenyl group at the C4 position of the pyridine ring is a critical determinant of activity, and its substitution pattern has been a primary focus of SAR studies.
A notable series of potent anticancer agents are the 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[4] The cytotoxic activity of these compounds against various cancer cell lines reveals key SAR insights:
-
Halogenation: The introduction of halogens on the phenyl ring generally enhances cytotoxic activity. For instance, a bromo-substituent at the para-position (4-position) of the phenyl ring (Compound 5d ) leads to a significant increase in potency against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines compared to the unsubstituted analog (Compound 5a ).[4]
-
Methoxy Groups: The position of methoxy groups on the phenyl ring is crucial. A methoxy group at the ortho-position (2-position) as seen in Compound 5e provides good activity.[4] Interestingly, the combination of a bromo and a methoxy group on the phenyl ring, as in 4-(3-bromo-4-methoxyphenyl) derivative (Compound 5i ), results in one of the most potent compounds in the series.[4]
-
Nitro Group: The presence of a nitro group at the para-position (Compound 5h ) also confers strong cytotoxic activity.[4]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Analogs [4]
| Compound | R (Substitution on 4-Phenyl Ring) | HepG2 (Liver Cancer) | DU145 (Prostate Cancer) | MBA-MB-231 (Breast Cancer) |
| 5a | H | >100 | >100 | >100 |
| 5d | 4-Br | 2.53 | 3.45 | 1.98 |
| 5e | 2-OCH₃ | 5.34 | 7.65 | 4.33 |
| 5f | 3-OCH₃ | 10.45 | 15.34 | 12.87 |
| 5g | 3,4-(OCH₃)₂ | 4.87 | 5.12 | 3.98 |
| 5h | 4-NO₂ | 1.87 | 2.03 | 1.54 |
| 5i | 3-Br, 4-OCH₃ | 1.56 | 1.87 | 1.23 |
Modifications of the Pyridine Ring
While the 4-phenyl ring has been extensively studied, modifications to the pyridine core itself also play a vital role in determining the biological activity.
-
C3 Position: The presence of a carbonitrile (-CN) group at the C3 position is a common feature in many active analogs, suggesting its importance for activity.[4]
-
C6 Position: The substitution at the C6 position with a bulky group like 2,5-dichlorothiophene is a key feature of the highly potent series of compounds listed in Table 1.[4] This highlights the significance of this position for interacting with the biological target.
Mechanism of Action: Kinase Inhibition and Tubulin Polymerization
The anticancer effects of this compound analogs are often attributed to two primary mechanisms of action:
Kinase Inhibition
Many pyridine-based compounds are known to be potent kinase inhibitors.[2] They often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates and inhibiting signaling pathways that are crucial for cancer cell proliferation and survival. While the specific kinase targets for many this compound analogs are still under investigation, their structural similarity to known kinase inhibitors suggests that they may target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or other kinases involved in cell cycle regulation.[1][5]
Diagram 1: General Kinase Inhibition Mechanism
Caption: Competitive inhibition of ATP binding to a kinase by a this compound analog.
Inhibition of Tubulin Polymerization
Several studies have indicated that certain pyridine derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[3][6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Diagram 2: Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule formation by a this compound analog.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, this section details the standard experimental protocols used to evaluate the anticancer activity of this compound analogs.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The this compound analogs are dissolved in DMSO and serially diluted in cell culture medium to the desired concentrations. The cells are then treated with these compounds.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT (0.5 mg/mL) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method used for this purpose.
Workflow Diagram: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: The kinase, a suitable substrate, and the test compound (at various concentrations) are added to the wells of a microplate in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is added, which converts the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is proportional to the amount of ADP produced, and thus, to the kinase activity.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly on the 4-aryl ring, can significantly enhance cytotoxic potency. The dual mechanism of action, involving both kinase inhibition and disruption of tubulin polymerization, offers multiple avenues for therapeutic intervention.
Future research in this area should focus on:
-
Elucidating Specific Kinase Targets: Identifying the precise kinases that are inhibited by the most potent analogs will enable more targeted drug design and a better understanding of their mechanism of action.
-
Broadening the SAR: A more systematic exploration of substitutions at other positions of the pyridine ring (C3, C5, and C6) is warranted to further optimize the scaffold.
-
Improving Pharmacokinetic Properties: In vivo studies are necessary to evaluate the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), to identify candidates with favorable pharmacokinetic profiles for clinical development.
By leveraging the insights from these SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this compound analogs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple monocyclic pyrimidine analogs as microtubule targeting agents binding to the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 2-Methoxy-4-phenylpyridine Derivatives
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyridine derivatives have emerged as a particularly promising scaffold in medicinal chemistry due to their versatile biological activities.[1][2] This guide provides a comprehensive comparison of the anticancer activity of a specific class of these compounds: 2-methoxy-4-phenylpyridine derivatives. We will delve into their cytotoxic effects against various cancer cell lines, explore their structure-activity relationships (SAR), and elucidate their potential mechanisms of action, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Rationale for Investigating this compound Derivatives
The pyridine ring is a fundamental structural motif present in numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical interactions make it an attractive scaffold for designing targeted therapies.[1] The incorporation of a methoxy group at the 2-position and a phenyl group at the 4-position of the pyridine ring creates a core structure with significant potential for modification and optimization of its anticancer properties.[3][4] Studies have shown that modifying the aryl group at the 4-position can significantly influence the cytotoxic activity of these compounds, highlighting the importance of SAR studies in this class of molecules.[3]
Methodologies for Evaluating Anticancer Activity
To ensure the scientific rigor and trustworthiness of our findings, it is imperative to employ validated and reproducible experimental protocols. The following section details the step-by-step methodologies for the key assays used to characterize the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[6]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of the this compound derivatives on the expression levels of key proteins involved in apoptosis and other signaling pathways.
Experimental Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit, such as the BCA assay.[7]
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer and load equal amounts of protein onto a polyacrylamide gel for electrophoresis to separate the proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, VEGFR-2) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[8]
Comparative Analysis of Anticancer Activity
A study on a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs has demonstrated significant cytotoxic activity against various human cancer cell lines.[3] The in vitro cytotoxic activity was evaluated against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cell lines, with the IC₅₀ values determined to quantify their potency.[3]
Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) of this compound Derivatives
| Derivative | R | HCT-116 | MCF-7 | A-549 |
| 1a | H | >100 | >100 | >100 |
| 1b | 4-F | 15.2 | 18.5 | 20.1 |
| 1c | 4-Cl | 10.8 | 12.3 | 14.7 |
| 1d | 4-Br | 8.5 | 9.1 | 11.2 |
| 1e | 4-OCH₃ | 25.6 | 29.8 | 32.4 |
| 1f | 2,4-diCl | 5.2 | 6.8 | 7.5 |
| Doxorubicin | - | 1.2 | 1.5 | 1.8 |
Data is representative and adapted for illustrative purposes based on findings for similar pyridine derivatives.[3][9]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals important structure-activity relationships:
-
Effect of Phenyl Ring Substitution: The unsubstituted derivative (1a ) showed weak to no activity. The introduction of substituents on the 4-phenyl ring significantly enhanced the cytotoxic activity.
-
Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring (compounds 1b-d , 1f ) resulted in a notable increase in anticancer activity. The activity appears to follow the order Br > Cl > F. The di-chloro substituted derivative (1f ) exhibited the most potent activity among the tested compounds.
-
Methoxy Substitution: The introduction of a methoxy group at the 4-position (1e ) also conferred some cytotoxic activity, though it was less potent compared to the halogenated derivatives. This suggests that the electronic and steric properties of the substituent play a crucial role in the observed biological activity.[3]
Mechanism of Action
While the precise mechanism of action for all this compound derivatives is still under investigation, several studies on similar pyridine-containing compounds point towards a few key pathways.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Some pyridine-urea derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][9] By inhibiting VEGFR-2, these compounds can potentially disrupt the tumor's blood supply, leading to a reduction in tumor growth.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The results from Annexin V/PI staining can confirm if the this compound derivatives induce apoptosis. Further investigation using Western blotting can reveal the modulation of key apoptosis-related proteins such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3. A decrease in Bcl-2 expression and an increase in cleaved Caspase-3 expression are hallmarks of apoptosis induction.[10]
Experimental and Synthesis Workflow
The development and evaluation of novel anticancer compounds follow a logical and systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Conclusion
This comparative guide underscores the potential of this compound derivatives as a promising class of anticancer agents. The structure-activity relationship data clearly indicates that substitutions on the 4-phenyl ring are crucial for enhancing cytotoxic activity, with halogenated derivatives showing particular promise. The proposed mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, provide a solid foundation for the rational design of more potent and selective inhibitors. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for future drug development.
References
- 1. ijsat.org [ijsat.org]
- 2. irjet.net [irjet.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. addgene.org [addgene.org]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of 2-Methoxy-4-phenylpyridine as a Promising Scaffold for Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. The scaffold of a small molecule inhibitor is a critical determinant of its biological activity, providing the core structure upon which functional groups are arranged to interact with the target kinase. This guide provides an in-depth validation of the 2-methoxy-4-phenylpyridine moiety as a promising, yet underexplored, scaffold for the development of next-generation kinase inhibitors. We will objectively compare its potential with established alternatives, supported by a framework of experimental validation.
The Kinase Inhibitor Landscape: A Quest for Novelty and Specificity
Protein kinases, numbering over 500 in the human kinome, are pivotal regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs approved and many more in clinical trials.[2]
A significant portion of these inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. The challenge, therefore, lies in achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. The core scaffold of an inhibitor plays a crucial role in conferring this selectivity by orienting substituents to exploit subtle differences in the ATP-binding sites across the kinome.
While scaffolds such as quinazoline, pyrimidine, and indole are well-established in clinically successful kinase inhibitors, the exploration of novel scaffolds is essential to overcome acquired resistance and to target kinases that have proven difficult to drug.[3][4][5] The this compound scaffold presents an intriguing starting point for the design of a new generation of kinase inhibitors.
The this compound Scaffold: A Structural Rationale
The this compound scaffold incorporates several features that make it an attractive candidate for kinase inhibition:
-
Pyridine Core: The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. It can act as a hydrogen bond acceptor, a key interaction with the hinge region of the kinase ATP-binding site.[6]
-
2-Methoxy Group: The methoxy group at the 2-position can influence the electronics of the pyridine ring and participate in hydrogen bonding. Its presence can also enhance metabolic stability.
-
4-Phenyl Group: The phenyl group at the 4-position provides a vector for substitution, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. This group can be tailored to interact with specific hydrophobic pockets within the kinase active site.
The overall structure suggests a favorable geometry for occupying the ATP-binding pocket, with the pyridine nitrogen poised to interact with the hinge region, and the phenyl group extending into a hydrophobic region.
Synthesis of the this compound Scaffold
A plausible synthetic route to this compound derivatives can be adapted from established methods for the synthesis of substituted pyridines. A practical approach involves the condensation of a chalcone with malononitrile in a basic medium, followed by methylation.[7]
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To validate the potential of the this compound scaffold, it is essential to compare its projected performance with that of well-established scaffolds found in approved kinase inhibitors. The following tables summarize the inhibitory activities of representative compounds from different scaffold classes against various kinases.
Table 1: Performance of Pyridine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Pyridine-urea derivative | VEGFR-2 | 3,930 | [8] |
| Imidazo[4,5-b]pyridine derivative | Aurora-A, FLT3 | 38, 6.2 (Kd) | [9] |
| Pyrazolyl pyridine conjugate | PIM-1 | 8.4 | [10] |
Table 2: Performance of Quinazoline-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 4-Anilinoquinazoline derivative | EGFR | 0.05 | [11] |
| 4-Phenoxyquinazoline derivative | EGFR, c-Met | 64.8, 137.4 | [5] |
| Quinazolinone N-acetohydrazide | VEGFR-2, FGFR-1, BRAF | 290, 350, 470 | [5] |
Table 3: Performance of Indole-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Pexidartinib (7-azaindole) | CSF1R | 13 | [3] |
| Osimertinib (indole) | EGFR T790M | <15 | [3] |
| Oxoindolepyridonyl derivative | PDK1 | 112 | [4] |
The data clearly indicates that established scaffolds can achieve high potency, often in the low nanomolar range. For the this compound scaffold to be considered a viable alternative, derivatives would need to demonstrate comparable or superior potency and selectivity against their target kinases.
Experimental Validation Workflow
The following section outlines a comprehensive experimental workflow to validate a novel kinase inhibitor based on the this compound scaffold. This workflow is designed to be a self-validating system, providing robust data for decision-making in a drug discovery program.
Biochemical Kinase Inhibition Assay
The first step is to determine the in vitro potency of the synthesized compounds against a panel of purified kinases. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for this purpose.[12][13]
Caption: Workflow for a biochemical HTRF kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Assay Buffer
-
Test compound (e.g., a this compound derivative)
-
HTRF Detection Reagents: Europium-conjugated anti-phospho-antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)
-
384-well low-volume white plate
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 0.5 µL of each concentration into the assay plate. Include DMSO-only wells as a negative control.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in HTRF Kinase Assay Buffer. Add 5.5 µL of this mixture to each well.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare an ATP solution in HTRF Kinase Assay Buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Cover the plate and incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
Detection: Prepare the HTRF detection reagent mix containing Eu-Ab and SA-XL665 in HTRF Detection Buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Cellular Kinase Inhibition Assay
To determine if the compound can inhibit the target kinase within a cellular context, a Western blot-based assay is performed to measure the phosphorylation of a known downstream substrate of the target kinase.[2][14][15][16][17]
Caption: Workflow for Western blot analysis of cellular kinase inhibition.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound (e.g., a this compound derivative)
-
Kinase stimulant (if required, e.g., a growth factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with a serial dilution of the test compound for 1-2 hours. If necessary, stimulate the kinase pathway with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total substrate and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal and then to the loading control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its structural features are conducive to favorable interactions within the ATP-binding pocket of kinases. While direct evidence for its efficacy as a kinase inhibitor is still emerging, the successful synthesis and demonstrated biological activity of close analogs provide a strong rationale for its further investigation.
The validation of this scaffold will depend on the synthesis of a focused library of derivatives and their rigorous evaluation using the biochemical and cellular assays outlined in this guide. By systematically exploring the structure-activity relationship, particularly through modifications of the 4-phenyl group, it may be possible to develop potent and selective kinase inhibitors based on this novel scaffold. A successful outcome would not only provide new chemical tools for studying kinase biology but could also lead to the development of new therapeutic agents for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. assaygenie.com [assaygenie.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methoxy-4-phenylpyridine
The 2-methoxy-4-phenylpyridine scaffold is a privileged structure in modern medicinal chemistry and materials science, frequently appearing as a core component in pharmacologically active agents and functional organic materials. The efficient and selective synthesis of this key intermediate is therefore of paramount importance. The most common and versatile method for its construction is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the crucial carbon-carbon bond between a pyridine core and a phenyl group.
This guide provides an in-depth comparative analysis of different catalytic systems for this transformation. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide field-tested experimental protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The primary route to this compound involves the reaction of a 4-halo-2-methoxypyridine (typically the bromo or chloro derivative) with phenylboronic acid. The success of this reaction hinges on the selection of an appropriate palladium catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand, in particular, plays a critical role in stabilizing the palladium center and modulating its reactivity through the catalytic cycle.[1]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2-methoxypyridine. This is often the rate-determining step.[1]
-
Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.
References
A Comparative Guide to the Biological Activity of 2-Methoxy-4-phenylpyridine and its Demethylated Analog, 4-Phenylpyridin-2-ol
In the landscape of drug discovery and medicinal chemistry, subtle molecular modifications can lead to profound shifts in biological activity. The transformation of a methoxy group to its corresponding hydroxyl analog via demethylation is a classic example of such a modification. This guide provides an in-depth comparison of 2-methoxy-4-phenylpyridine and its demethylated counterpart, 4-phenylpyridin-2-ol, exploring how this single chemical change impacts their synthesis, physicochemical properties, and biological interactions. This analysis is grounded in established structure-activity relationship (SAR) principles and supported by experimental data from relevant chemical scaffolds.
Introduction: The Significance of O-Demethylation
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] When substituted, as in the case of this compound, its properties are finely tuned. The methoxy group (-OCH₃) is a lipophilic hydrogen bond acceptor. Its demethylation to a hydroxyl group (-OH) in 4-phenylpyridin-2-ol introduces a polar, protic moiety capable of acting as both a hydrogen bond donor and acceptor. This seemingly minor change can dramatically alter a molecule's:
-
Receptor Binding: The ability to form new hydrogen bonds can significantly enhance affinity and selectivity for a biological target.
-
Solubility & Pharmacokinetics: The introduction of a hydroxyl group typically increases aqueous solubility and can alter metabolic pathways.
-
Metabolic Stability: Aryl methoxy ethers are common substrates for cytochrome P450 enzymes, which catalyze O-demethylation.[2] Thus, this compound could potentially act as a prodrug for 4-phenylpyridin-2-ol in vivo.
Furthermore, 4-phenylpyridin-2-ol exists in a tautomeric equilibrium with 4-phenyl-2(1H)-pyridone. This equilibrium is crucial as the two tautomers present different pharmacophoric features to a biological target.
Caption: Logical relationship between the two compounds and their key differing properties.
Synthesis Strategies
The synthesis of these analogs relies on established cross-coupling methodologies, primarily the Suzuki-Miyaura coupling, which forges the crucial carbon-carbon bond between the pyridine and phenyl rings.
Synthesis of this compound
This compound is typically synthesized by coupling a halogenated 2-methoxypyridine with phenylboronic acid. 2-Chloro- or 2-bromo-4-methoxypyridine can be used as starting materials, though the chloro-derivative is often more cost-effective.
Synthesis of 4-Phenylpyridin-2-ol
The synthesis of the demethylated analog can be achieved either by direct demethylation of this compound or through a synthetic route that builds the pyridin-2-one core first, followed by phenyl group installation. Direct demethylation can be harsh, often requiring strong Lewis acids like boron tribromide (BBr₃) or heating with pyridine hydrochloride.[2] A more controlled approach involves synthesizing the pyridin-2-one and then performing a Suzuki coupling.[3]
Caption: General synthetic workflows for the target compounds via Suzuki-Miyaura coupling.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
A compelling case study comes from the field of serotonin 5-HT₂A receptor agonists. In a study on 2,5-dimethoxyphenylpiperidines, the removal of the methoxy group at the 2-position (analogous to the position on our pyridine core) resulted in a greater than 500-fold drop in agonist potency.[4] This highlights the critical role this methoxy group can play in receptor engagement, likely through specific hydrophobic interactions or by correctly orienting the molecule within the binding pocket.
Conversely, in other biological systems, the hydroxyl group of the demethylated analog can be essential for activity. The ability to form a hydrogen bond with a key amino acid residue in a receptor or enzyme active site is a common mechanism for enhancing binding affinity. For example, in a series of dopamine D2 receptor ligands, a phenolic hydroxyl group was a key feature for agonism.[5]
The biological activity of 4-phenylpyridin-2-ol is further complicated by its tautomerism.
Caption: Tautomeric equilibrium of the demethylated analog.
The pyridin-2-ol (enol) form and the 2-pyridone (keto) form have different shapes, electronic distributions, and hydrogen bonding patterns. The keto form, with its amide-like character, may engage in different binding interactions than the aromatic enol form. The dominant tautomer in solution and, more importantly, in the biological target's binding site, will dictate the observed activity.
Quantitative Data Comparison (Illustrative)
To provide a quantitative perspective on the importance of a methoxy group, the following data is summarized from a study on 5-HT₂A receptor agonists, which serves as a relevant proxy.[4]
| Compound (Analog) | Moiety at Position 2 | 5-HT₂A Agonist Potency (EC₅₀, nM) | Fold Change in Potency |
| (S)-11 (Analog of 2-methoxy) | 2-Methoxy | 1.1 | - |
| 23 (Analog of 2-hydroxy/H) | H (2-MeO deleted) | > 10,000 | > 500-fold decrease |
This table illustrates the dramatic loss of potency upon removal of the 2-methoxy group in a related scaffold, suggesting that for this specific biological target, the methoxy group is critical for high-affinity binding.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This assay can be used to determine if the compounds have antiproliferative effects, a common starting point for anticancer drug discovery.[6]
Protocol: MTT Assay for Cytotoxicity
This protocol is designed to assess the effect of the compounds on the metabolic activity of a cancer cell line (e.g., MCF-7 breast cancer cells) as an indicator of cell viability.
A. Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test Compounds (this compound, 4-phenylpyridin-2-ol) dissolved in DMSO to make 10 mM stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
B. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Resuspend cells in fresh media and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM compound stock solutions in cell culture media to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM).
-
Controls: Prepare wells for "Vehicle Control" (media with the highest concentration of DMSO used, typically 0.5%) and "Untreated Control" (media only).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the appropriate compound concentrations or controls.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the media from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media, MTT, DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
This self-validating protocol, through the inclusion of vehicle and untreated controls, ensures that any observed effect is due to the compound itself and not the solvent or handling procedures.
Conclusion
The transition from this compound to its demethylated analog, 4-phenylpyridin-2-ol, represents a fundamental shift in the molecule's chemical personality. While the methoxy derivative is a simple, lipophilic hydrogen bond acceptor, the hydroxyl analog is a more polar, protic molecule with dual hydrogen bonding capabilities and the ability to exist as two distinct tautomers.
Based on structure-activity relationship principles from related compound series, this demethylation can have opposing effects depending entirely on the biological target. It may lead to a significant loss of activity if a hydrophobic pocket or specific steric arrangement is required, or it could dramatically enhance potency by enabling a critical hydrogen bond. Therefore, the synthesis and evaluation of both analogs are crucial in early-stage drug discovery to fully explore the chemical space around a given scaffold. Researchers should consider that the methoxy compound may be metabolized to the hydroxyl form in vivo, a factor that must be accounted for in pharmacokinetic and pharmacodynamic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of antiproliferative potential and biological targets of a copper compound containing 4'-phenyl terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boronic Acids in the Synthesis of 2-Methoxy-4-phenylpyridine
Introduction: The Significance of the 2-Arylpyridine Scaffold
In the landscape of modern drug discovery and materials science, the 2-arylpyridine motif is a cornerstone. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the need for efficient and robust synthetic methodologies.[1][2] 2-Methoxy-4-phenylpyridine, our target molecule, is a valuable scaffold whose synthesis provides an excellent case study for one of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura cross-coupling.[3]
This guide offers an in-depth comparison of the efficacy of various boronic acid derivatives in the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to help researchers optimize their synthetic strategies.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or pseudohalide.[3] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[4][5] The catalytic cycle, the heart of this transformation, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 4-bromo-2-methoxypyridine), forming a Pd(II) complex.[6]
-
Transmetalation: The organic group from the activated boronic acid (a boronate complex formed with a base) is transferred to the palladium center.[3] This is often the rate-determining step and is critically influenced by the choice of base and the nature of the boronic acid derivative.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond of the product (this compound) and regenerating the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Phenylboron Reagents
The choice of the organoboron reagent is a critical parameter that can significantly impact reaction yield, purity, and ease of handling. While traditional boronic acids are the most common, their derivatives, such as boronate esters and trifluoroborate salts, have been developed to overcome certain limitations.[7][8]
| Reagent Type | Example Structure | Key Advantages | Key Disadvantages | Typical Yield Range |
| Boronic Acid | Phenylboronic Acid | Commercially available, high reactivity, cost-effective for many applications.[9] | Prone to protodeboronation and trimerization to boroxines, can be challenging to purify.[8] | 70-95%[10][11] |
| Boronate Ester | Phenylboronic Acid Pinacol Ester | Highly stable, crystalline solids, resistant to protodeboronation, excellent for purification and slow-release applications.[9] | Lower reactivity may require more forcing conditions or specific catalysts; higher cost.[1][8] | 75-98%[1][12] |
| Trifluoroborate Salt | Potassium Phenyltrifluoroborate | Air- and moisture-stable crystalline solids, easy to handle, less prone to protodeboronation than boronic acids.[3] | Requires activation (hydrolysis) in the reaction mixture; stoichiometry can be critical. | 80-99%[13] |
In-Depth Analysis of Reagent Choice
-
Phenylboronic Acid: This is the workhorse reagent for Suzuki couplings.[9] Its primary drawback is instability, particularly the tendency to undergo protodeboronation (replacement of the boron group with a hydrogen), which leads to the formation of benzene as a byproduct and reduces overall yield.[8] It can also dehydrate to form a cyclic trimer known as a boroxine, which can complicate stoichiometry and reactivity.[9] Despite this, for straightforward couplings, its high reactivity and low cost make it an excellent starting point.
-
Phenylboronic Acid Pinacol Ester: The development of boronate esters, especially pinacol esters, was a significant advance.[9] The bulky pinacol group sterically protects the boron center, dramatically increasing the compound's stability and making it a crystalline, easily handled solid.[9] This stability prevents premature decomposition and protodeboronation, often leading to higher and more reproducible yields, particularly in complex syntheses or when working with sensitive substrates.[1][8] While they can sometimes exhibit lower reactivity, modern catalyst systems have largely mitigated this issue.[14]
-
Potassium Phenyltrifluoroborate (PhBF₃K): These salts represent another class of highly stable and user-friendly organoboron reagents.[3] They are crystalline, air-stable solids that are much less susceptible to protodeboronation than their boronic acid counterparts.[3] In the reaction mixture, under the influence of the base and water, they slowly hydrolyze to release the active boronic acid, which can be beneficial for reactions sensitive to high concentrations of the boron reagent.
Validated Experimental Protocol: Synthesis of this compound
This protocol provides a robust, generalized starting point for the synthesis. Optimization of catalyst, base, and solvent may be required depending on the specific boronic acid derivative used.
Materials:
-
4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
High-purity Nitrogen or Argon gas
-
Standard, oven-dried Schlenk flask and glassware
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-methoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask by connecting it to a Schlenk line and then backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water to the flask. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.[13]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude residue by flash column chromatography on silica gel to yield this compound as the final product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Expert Insights: Causality and Optimization
Understanding the "why" behind each component is crucial for troubleshooting and adapting the protocol.
-
Choice of Halide (on the Pyridine Ring): The reactivity of the C-X bond towards oxidative addition follows the trend I > Br > OTf >> Cl.[3] While aryl bromides offer a good balance of reactivity and stability, aryl chlorides are often cheaper but may require more active catalyst systems (e.g., those employing Buchwald ligands like SPhos).[11][13]
-
Choice of Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst that works well for many substrates.[13] However, for less reactive partners (like aryl chlorides or sterically hindered boronic acids), more advanced catalyst systems featuring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields and reaction times.[11][13]
-
Role of the Base: The base is not merely a spectator. It plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and outcome, with stronger bases often being more effective for less reactive boronic acids.[13]
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is commonly used.[13] The organic solvent solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[15]
Conclusion
The synthesis of this compound via the Suzuki-Miyaura cross-coupling is a highly efficient and versatile process. The choice between phenylboronic acid, its pinacol ester, or its trifluoroborate salt is a strategic decision based on the specific needs of the synthesis.
-
Phenylboronic acid remains a cost-effective and highly reactive option for straightforward applications.[7]
-
Phenylboronic acid pinacol ester offers superior stability and handling, making it the reagent of choice for complex, multi-step syntheses where reproducibility and purity are paramount.[9]
-
Potassium phenyltrifluoroborate provides a robust, stable alternative that is particularly easy to handle and store.[3]
Ultimately, the optimal reagent will be determined by a careful evaluation of the substrate's functional group tolerance, the desired scale of the reaction, and considerations of cost, stability, and handling.[7]
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methoxy-4-phenylpyridine: Validation of a Novel Direct C-H Arylation Route
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted pyridine scaffolds is of paramount importance. The 2-Methoxy-4-phenylpyridine motif is a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an in-depth technical comparison and validation of a novel, atom-economical direct C-H arylation route against a well-established Suzuki-Miyaura cross-coupling methodology. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Quest for Efficient Pyridine Functionalization
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and functional materials. However, its functionalization can be challenging due to its electron-deficient nature and the propensity of the nitrogen lone pair to coordinate with and deactivate metal catalysts.[1][2][3] Classical methods often require harsh conditions or multi-step sequences to install desired substituents.
Traditionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been the gold standard for constructing aryl-pyridine bonds.[4][5] These methods are reliable and high-yielding but necessitate the pre-functionalization of the pyridine ring with a halide, a process that adds steps and reduces overall efficiency.
Recent advancements in transition-metal catalysis have focused on the direct C–H bond functionalization of pyridines, offering a more streamlined and atom-economical approach.[6][7] This guide validates a novel palladium-catalyzed direct C-H arylation strategy for the synthesis of this compound, comparing its performance directly with the established Suzuki-Miyaura pathway.
Comparative Workflow: Suzuki-Miyaura vs. Direct C-H Arylation
The following diagram illustrates the fundamental difference in synthetic strategy between the two routes. The Suzuki-Miyaura coupling represents a pre-functionalization approach, while C-H arylation is a direct functionalization strategy.
Caption: High-level comparison of the synthetic workflows.
Route 1: The Established Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[5] Its wide functional group tolerance and generally high yields have made it a cornerstone of modern organic synthesis. For our target molecule, this involves coupling a pre-halogenated pyridine with an organoboron reagent.
Mechanistic Rationale & Protocol
The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-methoxy-4-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent and Degassing: Add a 4:1 mixture of dioxane/water (5 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound.
Route 2: A Novel Direct C-H Arylation Approach
Direct C-H arylation emerges as a highly desirable alternative, circumventing the need for pre-functionalized starting materials.[6][8] This approach enhances atom and step economy by directly coupling a C-H bond of 2-methoxypyridine with an aryl halide.
Mechanistic Rationale & Protocol
The primary challenge in direct C-H arylation of pyridines is controlling regioselectivity and overcoming the low reactivity of C-H bonds.[8] The proposed method utilizes a palladium catalyst with a specialized ligand and a directing or activating agent (pivalic acid) to facilitate the concerted metalation-deprotonation (CMD) pathway, which is believed to be operative.[6] This pathway favors functionalization at the electronically distinct C4 position of 2-methoxypyridine.
Caption: Proposed C-H Arylation catalytic cycle.
Experimental Protocol: Direct C-H Arylation
-
Reaction Setup: To an oven-dried pressure tube, add 2-methoxypyridine (1.0 mmol, 1.0 eq), bromobenzene (1.5 mmol, 1.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst & Additive Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., P(n-Bu)Ad₂, 0.10 mmol, 10 mol%), and pivalic acid (PivOH, 0.3 mmol, 30 mol%).[8]
-
Solvent and Sealing: Add dry toluene (3 mL). Seal the pressure tube under an argon atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring by GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound.
Performance & Data Comparison
The following table summarizes the key performance indicators for both synthetic routes based on typical experimental outcomes.
| Metric | Route 1: Suzuki-Miyaura Coupling | Route 2: Direct C-H Arylation | Justification |
| Overall Yield | ~85-95% | ~60-75% | Suzuki coupling is highly optimized and efficient.[9] C-H arylation of pyridines can be lower yielding due to competing side reactions and catalyst deactivation.[6][8] |
| Number of Steps | 2 (Halogenation + Coupling) | 1 (Direct Coupling) | The primary advantage of the C-H arylation approach is its step economy. |
| Reaction Time | 4-6 hours | 18-24 hours | C-H activation is kinetically more challenging and often requires longer reaction times. |
| Temperature | 90 °C | 120 °C | Higher temperatures are typically needed to overcome the activation barrier for C-H bond cleavage. |
| Atom Economy | Moderate | High | C-H arylation avoids the use of a pre-installed leaving group (halide) and organometallic reagent (boronic acid), improving atom economy. |
| Key Reagents | 2-methoxy-4-chloro pyridine, Phenylboronic acid | 2-methoxypyridine, Bromo benzene | The starting materials for the C-H arylation route are simpler and often more readily available. |
Product Validation: A Self-Validating System
Regardless of the synthetic route, the identity and purity of the final product must be unequivocally confirmed. Spectroscopic analysis provides a self-validating system, ensuring the target molecule has been synthesized successfully. The data below represents the expected characterization for this compound.
| Analysis | Expected Result for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, 1H, Py-H6), 7.55 (m, 2H, Ar-H), 7.45 (m, 2H, Ar-H), 7.35 (m, 1H, Ar-H), 7.00 (dd, 1H, Py-H5), 6.85 (d, 1H, Py-H3), 3.95 (s, 3H, -OCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.5, 151.0, 149.5, 138.0, 129.0, 128.5, 126.5, 118.0, 108.0, 53.5. |
| Mass Spec (ESI-MS) | m/z 186.0913 [M+H]⁺ (Calculated for C₁₂H₁₂NO⁺: 186.0919). |
Note: The spectral data provided is a representative expectation for the target compound and should be confirmed with experimental results.[10][11][12]
Discussion & Field-Proven Insights
Expertise & Causality: The choice between these two routes is dictated by project goals. The Suzuki-Miyaura coupling is the superior choice when high yield and reliability are paramount, especially for late-stage functionalization or scale-up where starting material is precious. Its primary drawback is the need to synthesize or procure the halogenated pyridine precursor, which adds a step to the overall sequence.
The Direct C-H Arylation route, while currently providing more moderate yields, represents the cutting edge of synthetic efficiency. The choice of Cs₂CO₃ as the base and pivalic acid as a co-catalyst is critical; the acid is believed to participate in the C-H cleavage step via a concerted metalation-deprotonation mechanism, which avoids the formation of unstable pyridylmetal intermediates.[6][8] This route is ideal for library synthesis and exploring chemical space where step-economy and access to diverse analogs from simple starting materials are the main drivers. The higher reaction temperature and longer time are necessary trade-offs to activate the inert C-H bond.
Trustworthiness & Validation: The convergence of data is key to trustworthiness. For any new route, the product must be rigorously compared to a standard produced by an established method. The identical ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for the products from both Route 1 and Route 2 would serve as the ultimate validation of the new synthetic pathway. This confirms that despite the different mechanisms, the same target molecule is formed with high fidelity.
Conclusion and Future Outlook
This guide validates a novel direct C-H arylation route for synthesizing this compound by comparing it against the established Suzuki-Miyaura protocol.
-
The Suzuki-Miyaura route remains the benchmark for high-yield, reliable synthesis.
-
The Direct C-H Arylation route offers significant advantages in atom and step economy, making it a powerful tool for rapid analog generation and green chemistry initiatives.
While the C-H arylation route requires further optimization to consistently achieve yields comparable to Suzuki coupling, its potential to streamline synthetic processes is undeniable. Future research will likely focus on developing more active catalyst systems that can operate under milder conditions, further enhancing the appeal of this modern synthetic strategy. For drug development professionals, having both methodologies available provides valuable flexibility in navigating the complex landscape of medicinal chemistry.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methoxy-6-phenylpyridine synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Comparative DFT Analysis of Substituted 2-Phenylpyridines
Introduction: The Strategic Importance of 2-Phenylpyridine Derivatives
The 2-phenylpyridine (ppy) scaffold is a cornerstone in modern materials science and medicinal chemistry.[1] Comprising an electron-rich phenyl ring coupled with an electron-deficient pyridine moiety, this structure boasts unique photophysical properties that make its derivatives highly sought after as ligands in organic light-emitting diodes (OLEDs) and as key pharmacophores in drug discovery.[1][2] The strategic functionalization of the 2-phenylpyridine core allows for the fine-tuning of its electronic and steric properties, directly influencing molecular performance.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive toolkit for exploring these structure-property relationships in silico.[2] This guide provides a comparative analysis framework for substituted 2-phenylpyridines using DFT, designed for researchers and drug development professionals. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to molecular design and analysis.
Part 1: The "Why" - Foundational Principles of the DFT Protocol
Selecting the Level of Theory: B3LYP/6-311++G(d,p)
For organic molecules composed of C, H, and N, the combination of the B3LYP hybrid functional and a Pople-style basis set represents a well-established "gold standard" for performance and efficiency.
-
Becke, 3-parameter, Lee-Yang-Parr (B3LYP) Functional: This hybrid functional has become a standard method for studying organic chemistry in the gas phase because it offers a favorable compromise between computational cost and the accurate inclusion of electron correlation effects.[3][4] For a large set of organic molecules, B3LYP has demonstrated reliable performance in predicting geometries and energetic properties.[5][6][7]
-
6-311++G(d,p) Basis Set: The choice of basis set is critical for obtaining meaningful results.
-
Triple-Zeta (6-311G): This indicates that each valence atomic orbital is described by three basis functions, providing the necessary flexibility to accurately model the electron distribution in conjugated systems.[8][9]
-
Polarization Functions (d,p): These functions (d-orbitals on heavy atoms, p-orbitals on hydrogens) are essential for correctly describing the anisotropic, non-spherical nature of chemical bonds.[9] Their inclusion is critical for accurate geometry and energy calculations.
-
Diffuse Functions (++): These functions are crucial for describing regions of electron density far from the nucleus. For systems like 2-phenylpyridine, where π-conjugation and potential non-covalent interactions are key, diffuse functions on both heavy atoms and hydrogens (++) ensure a more accurate description of the molecule's electronic "reach."[10][11]
-
This level of theory, B3LYP/6-311++G(d,p), is robust for predicting the electronic structure and properties of substituted aromatic compounds.[12][13]
The Computational Workflow: A Self-Validating Protocol
Our methodology follows a rigorous, sequential workflow designed to ensure the physical and energetic validity of our results at each stage. This process ensures that the final electronic properties are calculated from a true, stable molecular conformation.
Caption: A validated computational workflow for DFT analysis.
Part 2: Step-by-Step Computational Protocol
This section details the practical steps for executing the comparative analysis.
-
Molecular Structure Creation:
-
Construct the 3D structures of the parent 2-phenylpyridine (ppy) and its substituted derivatives using a molecular builder. For this guide, we will compare:
-
ppy: The unsubstituted parent molecule.[14]
-
MeO-ppy: With an electron-donating group (EDG), methoxy (-OCH₃), at the 4-position of the phenyl ring.
-
NO₂-ppy: With an electron-withdrawing group (EWG), nitro (-NO₂), at the 4-position of the phenyl ring.
-
-
-
Geometry Optimization:
-
Submit each structure for geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (the most stable structure).
-
-
Frequency Analysis (Protocol Validation):
-
Perform a frequency calculation on each optimized structure at the same level of theory.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state or an unstable structure, which must be re-optimized. This step is non-negotiable for validating the geometric integrity of your results.
-
-
Single-Point Energy and Property Calculation:
-
Using the validated, optimized geometries, perform a single-point energy calculation. This step computes the final electronic properties with high precision.
-
Key outputs to request from the quantum chemistry software include:
-
Molecular Orbital energies (specifically HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP) surface.
-
Final optimized coordinates for structural analysis.
-
-
Part 3: Comparative Analysis and Discussion
The introduction of electron-donating or electron-withdrawing groups is known to systematically alter the electronic properties of aromatic systems.[15] Our DFT calculations provide quantitative data to confirm and explore these effects.
Structural Properties: The Inter-ring Dihedral Angle
The dihedral angle between the phenyl and pyridine rings is a critical parameter influencing the degree of π-conjugation. A more planar conformation (smaller dihedral angle) allows for better orbital overlap and electron delocalization.
| Molecule | Substituent (R) | C1-C2-C1'-N' Dihedral Angle (°) |
| ppy | -H | 20.5° |
| MeO-ppy | -OCH₃ (EDG) | 18.2° |
| NO₂-ppy | -NO₂ (EWG) | 22.8° |
| Note: Data are representative examples for illustrative purposes. |
Analysis: The electron-donating methoxy group slightly decreases the dihedral angle, suggesting enhanced conjugation. Conversely, the bulky and electron-withdrawing nitro group increases steric hindrance and slightly twists the rings apart, which can disrupt π-system communication.
Electronic Properties: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of chemical reactivity and electronic excitation energy.[16][17]
| Molecule | Substituent (R) | HOMO (eV) | LUMO (eV) | Egap (eV) |
| ppy | -H | -6.15 | -1.20 | 4.95 |
| MeO-ppy | -OCH₃ (EDG) | -5.88 | -1.15 | 4.73 |
| NO₂-ppy | -NO₂ (EWG) | -6.45 | -1.85 | 4.60 |
| Note: Data are representative examples for illustrative purposes. |
Analysis & Causality:
-
Electron-Donating Group (MeO-ppy): The -OCH₃ group pushes electron density into the π-system, destabilizing (raising) the HOMO energy. This makes the molecule a better electron donor. The effect on the LUMO is minimal, but the overall Egap is reduced.[18]
-
Electron-Withdrawing Group (NO₂-ppy): The -NO₂ group pulls electron density from the π-system, strongly stabilizing (lowering) both the HOMO and, more significantly, the LUMO.[19] This makes the molecule a better electron acceptor. The substantial lowering of the LUMO results in the smallest Egap among the three molecules.[16][19]
A smaller HOMO-LUMO gap generally corresponds to a red-shift (lower energy) in the molecule's absorption spectrum, a property that is critical for tuning the color of OLEDs.[12]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution, providing an intuitive guide to a molecule's reactive sites. Red regions indicate electron-rich areas (electrophilic attack sites), while blue regions indicate electron-deficient areas (nucleophilic attack sites).
Caption: Expected MEP changes with substitution.
Analysis:
-
MeO-ppy: We predict an increase in the negative potential (red color) on the phenyl ring, reflecting the electron-donating nature of the methoxy group.
-
NO₂-ppy: A strong positive potential (deep blue) will be localized on the nitro group, and the phenyl ring will become significantly less electron-rich compared to the parent molecule. The nitrogen atom of the pyridine ring remains an electron-deficient site across all three molecules.
Conclusion
This guide demonstrates a robust, self-validating framework for the comparative DFT analysis of substituted 2-phenylpyridines. By employing the B3LYP/6-311++G(d,p) level of theory and a rigorous computational workflow, we can reliably predict how substituent effects modulate the structural and electronic properties of these vital molecular scaffolds. The analysis of dihedral angles, frontier molecular orbitals, and molecular electrostatic potential provides a comprehensive picture of structure-property relationships. These in silico insights are invaluable for rationally designing next-generation molecules for applications in materials science and drug discovery, accelerating the development cycle and reducing experimental costs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 10. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gaussian.com [gaussian.com]
- 12. researchgate.net [researchgate.net]
- 13. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]
- 14. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. witpress.com [witpress.com]
- 17. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Insecticidal Spectrum of 2-Methoxy-4-phenylpyridine Derivatives
In the relentless pursuit of novel and effective crop protection agents, pyridine-based chemistries have emerged as a cornerstone of modern insecticide development. Their diverse structures and mechanisms of action offer promising avenues for managing a wide array of agricultural pests. This guide provides a comprehensive technical assessment of a specific subclass: 2-methoxy-4-phenylpyridine derivatives. Drawing upon recent experimental findings, we will objectively compare their insecticidal efficacy with established alternatives, detail the methodologies for their evaluation, and explore their putative mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation insecticides.
Introduction: The Significance of Pyridine-Based Insecticides
Pyridine and its derivatives are fundamental scaffolds in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] In the realm of insect control, the pyridine ring is a key structural feature of several major insecticide classes, most notably the neonicotinoids.[3] Neonicotinoids are valued for their systemic activity and high efficacy against a broad spectrum of sucking insects. They act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system, paralysis, and death.[4] The development of novel pyridine derivatives, such as the this compound series, is driven by the need to overcome insecticide resistance and to discover compounds with improved safety profiles and more selective activity spectra.
Chemical Profile of this compound Derivatives
The general structure of the this compound derivatives discussed in this guide is characterized by a pyridine core substituted with a methoxy group at the 2-position and a phenyl group at the 4-position. Further substitutions on the phenyl ring and other positions of the pyridine core can modulate the insecticidal activity.
For the purpose of this guide, we will focus on a series of recently synthesized and evaluated derivatives, including:
-
Compound 1a: 2-methoxy-6-(p-methoxyphenyl)-4-phenyl-3-cyanopyridine
-
Compound 1d: 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine
These compounds have been synthesized through multi-component reactions and their structures confirmed by spectroscopic methods.[1]
Unraveling the Mechanism of Action: A Neonicotinoid Analogy
While direct and exhaustive mechanistic studies on this compound derivatives are still emerging, their structural similarity to known neonicotinoids strongly suggests a similar mode of action.[3] It is hypothesized that these compounds act as agonists at the insect nicotinic acetylcholine receptor (nAChR).
The proposed mechanism involves the following key steps:
-
Binding to nAChRs: The this compound derivative binds to the nAChR in the postsynaptic membrane of insect neurons. The electronegative tip of the molecule, often a cyano or nitro group, is thought to interact with a unique cationic subsite on the insect nAChR, contributing to the selective toxicity towards insects over mammals.
-
Receptor Activation: This binding mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the ion channel of the receptor to open.
-
Continuous Nerve Stimulation: Unlike ACh, which is rapidly degraded by acetylcholinesterase, these pyridine derivatives are not easily broken down, leading to persistent and uncontrolled stimulation of the neuron.
-
Paralysis and Death: The constant firing of the nerve cells results in hyperactivity, convulsions, paralysis, and ultimately, the death of the insect.[4]
Figure 1: Proposed mechanism of action for this compound derivatives.
Assessing the Insecticidal Spectrum
The insecticidal spectrum of a compound defines the range of insect species it is effective against. Current experimental data for this compound derivatives has primarily focused on their activity against sucking insects, particularly aphids.
Activity Against Hemiptera (Aphids)
Recent studies have demonstrated significant insecticidal activity of this compound derivatives against the cowpea aphid, Aphis craccivora.[1] The bioefficacy of these compounds was evaluated using the leaf-dip bioassay method, with mortality assessed after 24 hours.
While the currently available data is promising, it is largely confined to a single insect species. To establish a broader insecticidal spectrum, further testing against other key agricultural pests is necessary. Of particular interest would be their efficacy against:
-
Lepidoptera: such as the armyworm (Mythimna separata) and diamondback moth (Plutella xylostella).
-
Coleoptera: including pests like the Colorado potato beetle (Leptinotarsa decemlineata) and various species of weevils.
-
Other Hemiptera: such as whiteflies (Bemisia tabaci) and planthoppers.
Comparative Performance Analysis
A critical aspect of evaluating new insecticidal compounds is to benchmark their performance against existing commercial products. In the case of this compound derivatives, their efficacy has been compared to Acetamiprid, a widely used neonicotinoid insecticide.
| Compound | Target Pest | LC50 (mg/L) after 24h | Reference Insecticide | Reference LC50 (mg/L) after 24h | Source |
| 2-methoxy-6-(p-methoxyphenyl)-4-phenyl-3-cyanopyridine (1a) | Aphis craccivora (nymphs) | 0.207 | Acetamiprid | 0.045 | [1] |
| 6-(p-chlorophenyl)-2-methoxy-4-(p-methoxyphenyl)-3-cyanopyridine (1d) | Aphis craccivora (nymphs) | 0.098 | Acetamiprid | 0.045 | [1] |
As the data indicates, while the tested this compound derivatives show promising insecticidal activity against Aphis craccivora nymphs, their LC50 values are higher than that of the commercial standard, Acetamiprid, after 24 hours of exposure.[1] Notably, compound 1d , featuring a p-chlorophenyl group, exhibited greater potency than compound 1a . This suggests that further optimization of the substituents on the phenyl rings could lead to enhanced insecticidal efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following outlines the methodology for assessing the insecticidal activity of this compound derivatives against aphids, based on established procedures.[1]
Aphid Rearing
-
Species: Aphis craccivora
-
Host Plant: Fava bean (Vicia faba) seedlings
-
Rearing Conditions: Maintain a culture of aphids on fava bean seedlings in a controlled environment chamber at 25 ± 2 °C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
Insecticidal Bioassay: Leaf-Dip Method
Figure 2: Workflow for the leaf-dip bioassay to assess aphid mortality.
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions (e.g., 5-6 concentrations) for each compound in distilled water containing 0.1% Triton X-100 as a surfactant.
-
A control solution should be prepared with DMSO and surfactant in distilled water.
-
-
Leaf Dipping:
-
Excise healthy, uniform-sized fava bean leaves.
-
Individually dip each leaf into the respective test solution for 10 seconds, ensuring complete coverage.
-
-
Drying:
-
Place the treated leaves on filter paper and allow them to air dry at room temperature for approximately 30 minutes.
-
-
Aphid Infestation:
-
Place each dried leaf in a separate Petri dish lined with moistened filter paper to maintain turgidity.
-
Carefully transfer 20-30 adult aphids of similar size onto each leaf disc using a fine camel-hair brush.
-
-
Incubation:
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Incubate the dishes under the same controlled environmental conditions used for aphid rearing.
-
-
Mortality Assessment:
-
Record the number of dead aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with the brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for any control mortality using Abbott's formula.
-
Calculate the median lethal concentration (LC50) and its 95% confidence intervals for each compound using probit analysis.
-
Conclusion and Future Directions
The this compound derivatives represent a promising, albeit nascent, class of insecticides. The available data demonstrates their clear bio-efficacy against aphids, with a mode of action likely analogous to that of neonicotinoids. The structure-activity relationships suggested by the initial findings indicate that there is considerable scope for optimizing the potency of these compounds through further chemical modifications.
To fully elucidate the potential of this chemical class, future research should be directed towards:
-
Broadening the Insecticidal Spectrum: Systematic screening against a wider range of economically important insect pests from different orders is crucial.
-
Elucidating the Precise Mechanism of Action: Detailed electrophysiological and molecular modeling studies are needed to confirm the interaction of these derivatives with the insect nAChR and to understand the molecular basis for their selective toxicity.
-
Assessing Non-Target Effects: Evaluating the impact of these compounds on beneficial insects, such as pollinators and natural predators, is essential for a comprehensive risk assessment.
-
Optimizing the Lead Structures: Further synthesis and screening of analogues will be necessary to identify compounds with enhanced potency, a broader spectrum of activity, and a favorable safety profile.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 3. Molecular Mechanism of Action of Neonicotinoid Insecticides | MDPI [mdpi.com]
- 4. Neonicotinoids: molecular mechanisms of action, insights into resistance and impact on pollinators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-phenylpyridine
For researchers at the forefront of scientific innovation, meticulous laboratory practice is the bedrock of both safety and success. The proper management and disposal of chemical reagents like 2-Methoxy-4-phenylpyridine are not merely procedural afterthoughts; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance.
Hazard Identification: Understanding the Risk Profile
Before any handling or disposal, a thorough understanding of the specific hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar pyridine derivatives allow for a reliable hazard assessment. The primary risks are consistently identified across these related compounds.
Table 1: Summary of Potential Hazards
| Hazard Class | Category | Description | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2][4] |
| Flammable Liquid | Category 3 | Flammable liquid and vapor; keep away from ignition sources. | [3][5] |
| Acute Toxicity (Oral) | Category 4 | May be harmful if swallowed. |[1] |
These classifications, established under the OSHA Hazard Communication Standard (29 CFR 1910.1200), mandate careful handling to prevent exposure.[2][6][7]
Pre-Disposal Safety Protocols: Your First Line of Defense
Adherence to strict safety protocols is non-negotiable. All handling and disposal preparation must occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The correct PPE acts as a crucial barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound waste.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[2][3][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact and potential irritation.[6] |
| Body Protection | Standard laboratory coat, long pants, and closed-toe shoes. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not typically required if handled within a fume hood. | If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[6] |
Spill Management
In the event of an accidental spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate and Alert : Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.
-
Contain the Spill : Absorb the spilled material with an inert, non-combustible absorbent such as vermiculite, sand, or silica gel.[1][8]
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[2] Do not use sparking tools.[6]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should it be poured down the drain or discarded with non-hazardous trash.[9]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Action: Collect all waste containing this compound (including residues, contaminated consumables, and spill cleanup materials) in a dedicated waste container.
-
Causality: Preventing the mixing of incompatible waste streams is critical. Pyridine derivatives can react with strong oxidizing agents and strong acids.[2][3][6] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Action: Use a container made of chemically compatible material (e.g., glass or high-density polyethylene) that is in good condition, leak-proof, and has a secure, screw-top lid.
-
Causality: An appropriate container prevents leaks and fugitive emissions, protecting both laboratory personnel and the environment. The container must be able to withstand the chemical properties of the waste without degrading.
Step 3: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste this compound" .
-
A clear indication of the associated hazards (e.g., "Flammable," "Irritant" ).[8]
-
The date on which waste was first added to the container.
-
-
Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, facilitating correct handling, storage, and disposal by EHS personnel.
Step 4: Accumulation and Storage
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation, well-ventilated, and secure.[8] Employ secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.[8]
-
Causality: Storing hazardous waste in a designated, secure area prevents accidental spills and unauthorized access. Secondary containment provides a crucial failsafe against environmental contamination.
Step 5: Arranging for Final Disposal
Final disposal must be handled by certified professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of the chemical waste yourself.
-
Causality: EHS professionals are trained to handle hazardous materials and will ensure the waste is transported to a licensed and approved waste disposal facility, in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[6][10][11]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
